molecular formula C13H11N3 B3063653 ecMetAP-IN-1 CAS No. 7471-12-7

ecMetAP-IN-1

Cat. No.: B3063653
CAS No.: 7471-12-7
M. Wt: 209.25 g/mol
InChI Key: HFYFOFMVURXVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EcMetAP-IN-1 is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methyl-2-pyridin-2-yl-1H-benzoimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methyl-2-pyridin-2-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-9-5-6-10-12(8-9)16-13(15-10)11-4-2-3-7-14-11/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYFOFMVURXVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323304
Record name 6-methyl-2-pyridin-2-yl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-12-7
Record name 5-Methyl-2-(2-pyridyl)benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007471127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC403547
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403547
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methyl-2-pyridin-2-yl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-2-(2-PYRIDYL)BENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RVR7V4EAG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ecMetAP-IN-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ecMetAP-IN-1 is a potent inhibitor of the Escherichia coli methionine aminopeptidase (B13392206) (ecMetAP), a crucial enzyme in bacterial protein synthesis and maturation. This technical guide provides a comprehensive overview of this compound, including its quantitative inhibitory data, detailed experimental protocols for its characterization, and the relevant biological pathways. This document is intended to serve as a valuable resource for researchers in the fields of antibacterial drug discovery and enzymology.

This compound, also referred to as compound 17 in seminal literature, has been instrumental as a chemical probe for studying the function of ecMetAP and as a model compound in the development of quantitative structure-activity relationship (QSAR) models for novel antibacterial agents. Its mechanism of action involves the inhibition of ecMetAP, thereby disrupting the essential process of N-terminal methionine excision from newly synthesized proteins in bacteria.

Quantitative Data

The inhibitory activity of this compound against E. coli methionine aminopeptidase has been quantitatively determined. The half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency.

CompoundTargetIC50 (µM)Reference
This compound (compound 17)E. coli Methionine Aminopeptidase (ecMetAP)2.086[1]

Signaling Pathway and Biological Role

Methionine aminopeptidases (MetAPs) are metalloenzymes that play a critical role in protein maturation in all organisms. In bacteria, the removal of the N-terminal methionine from nascent polypeptides is an essential step for proper protein function and degradation. Inhibition of this process is detrimental to bacterial survival, making ecMetAP a promising target for the development of novel antibiotics. There are two main types of MetAPs, MetAP1 and MetAP2, and ecMetAP belongs to the MetAP1 family. The signaling cascade initiated by the inhibition of ecMetAP ultimately leads to the disruption of protein synthesis and bacterial cell death.

MetAP_Pathway cluster_translation Protein Translation cluster_processing N-terminal Processing cluster_inhibition Inhibition Nascent_Polypeptide Nascent Polypeptide (with N-terminal Met) ecMetAP ecMetAP (Methionine Aminopeptidase) Nascent_Polypeptide->ecMetAP substrate Mature_Protein Mature, Functional Protein ecMetAP->Mature_Protein methionine cleavage ecMetAP_IN_1 This compound ecMetAP_IN_1->ecMetAP inhibition

Figure 1: Simplified pathway of ecMetAP action and its inhibition by this compound.

Experimental Protocols

ecMetAP Enzyme Inhibition Assay

This protocol outlines the determination of the inhibitory activity of compounds against recombinant E. coli MetAP. The assay is based on the spectrophotometric detection of the product formed from the cleavage of a chromogenic substrate.

Materials:

  • Recombinant E. coli MetAP

  • HEPES buffer (50 mM, pH 7.5)

  • CoCl₂

  • L-methionyl-p-nitroanilide (Met-pNA) as substrate

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of recombinant ecMetAP in HEPES buffer. The final enzyme concentration in the assay should be in the low nanomolar range and determined empirically to ensure a linear reaction rate.

  • Assay Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5) and 0.1 mM CoCl₂.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these solutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Protocol: a. To each well of a 96-well microplate, add 50 µL of the assay buffer. b. Add 2 µL of the diluted compound solutions (or DMSO for control wells). c. Add 25 µL of the ecMetAP enzyme solution. d. Pre-incubate the plate at room temperature for 15 minutes. e. Initiate the reaction by adding 25 µL of the Met-pNA substrate solution (dissolved in assay buffer). The final substrate concentration should be at or near its Km value. f. Immediately monitor the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader. The absorbance is due to the release of p-nitroaniline.

  • Data Analysis: a. Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance versus time curve. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Enzyme, Buffer, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Plate_Setup Add Buffer, Inhibitor, and Enzyme to 96-well Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate for 15 min Plate_Setup->Pre_incubation Reaction_Initiation Add Substrate (Met-pNA) Pre_incubation->Reaction_Initiation Data_Acquisition Measure Absorbance at 405 nm over Time Reaction_Initiation->Data_Acquisition Data_Analysis Calculate Initial Velocities and % Inhibition Data_Acquisition->Data_Analysis IC50_Determination Determine IC50 from Dose-Response Curve Data_Analysis->IC50_Determination End End IC50_Determination->End

Figure 2: Experimental workflow for the ecMetAP enzyme inhibition assay.

Quantitative Structure-Activity Relationship (QSAR) Model Development Workflow

This compound serves as a valuable data point for the development of QSAR models to predict the inhibitory activity of novel compounds against ecMetAP. The following is a generalized workflow for such a study.

Methodology:

  • Data Set Collection: Assemble a dataset of compounds with experimentally determined inhibitory activities (e.g., IC50 values) against ecMetAP, including this compound.

  • Molecular Descriptor Calculation: For each compound in the dataset, calculate a variety of molecular descriptors. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electrostatic potential).

  • Data Splitting: Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to validate its predictive performance.

  • Model Building: Use statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, to build a mathematical model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable).

  • Model Validation: Assess the statistical quality and predictive ability of the developed QSAR model using various validation metrics (e.g., correlation coefficient R², cross-validated R² (q²), root mean square error).

  • Applicability Domain Definition: Define the chemical space for which the model can make reliable predictions.

  • Virtual Screening and Lead Optimization: Utilize the validated QSAR model to predict the activity of new, untested compounds and to guide the design of more potent ecMetAP inhibitors.

QSAR_Workflow Start Start Data_Collection Collect Compound Activity Data Start->Data_Collection Descriptor_Calculation Calculate Molecular Descriptors Data_Collection->Descriptor_Calculation Data_Split Split Data into Training and Test Sets Descriptor_Calculation->Data_Split Model_Building Build QSAR Model (e.g., MLR, PLS) Data_Split->Model_Building Model_Validation Validate Model Performance Model_Building->Model_Validation Applicability_Domain Define Applicability Domain Model_Validation->Applicability_Domain Virtual_Screening Virtual Screening & Lead Optimization Applicability_Domain->Virtual_Screening End End Virtual_Screening->End

Figure 3: A generalized workflow for the development of a QSAR model.

References

ecMetAP-IN-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ecMetAP-IN-1 is a potent inhibitor of the Escherichia coli methionine aminopeptidase (ecMetAP), a crucial enzyme in bacterial protein synthesis and maturation. This technical guide provides a comprehensive overview of this compound, including its quantitative inhibitory data, detailed experimental protocols for its characterization, and the relevant biological pathways. This document is intended to serve as a valuable resource for researchers in the fields of antibacterial drug discovery and enzymology.

This compound, also referred to as compound 17 in seminal literature, has been instrumental as a chemical probe for studying the function of ecMetAP and as a model compound in the development of quantitative structure-activity relationship (QSAR) models for novel antibacterial agents. Its mechanism of action involves the inhibition of ecMetAP, thereby disrupting the essential process of N-terminal methionine excision from newly synthesized proteins in bacteria.

Quantitative Data

The inhibitory activity of this compound against E. coli methionine aminopeptidase has been quantitatively determined. The half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency.

CompoundTargetIC50 (µM)Reference
This compound (compound 17)E. coli Methionine Aminopeptidase (ecMetAP)2.086[1]

Signaling Pathway and Biological Role

Methionine aminopeptidases (MetAPs) are metalloenzymes that play a critical role in protein maturation in all organisms. In bacteria, the removal of the N-terminal methionine from nascent polypeptides is an essential step for proper protein function and degradation. Inhibition of this process is detrimental to bacterial survival, making ecMetAP a promising target for the development of novel antibiotics. There are two main types of MetAPs, MetAP1 and MetAP2, and ecMetAP belongs to the MetAP1 family. The signaling cascade initiated by the inhibition of ecMetAP ultimately leads to the disruption of protein synthesis and bacterial cell death.

MetAP_Pathway cluster_translation Protein Translation cluster_processing N-terminal Processing cluster_inhibition Inhibition Nascent_Polypeptide Nascent Polypeptide (with N-terminal Met) ecMetAP ecMetAP (Methionine Aminopeptidase) Nascent_Polypeptide->ecMetAP substrate Mature_Protein Mature, Functional Protein ecMetAP->Mature_Protein methionine cleavage ecMetAP_IN_1 This compound ecMetAP_IN_1->ecMetAP inhibition

Figure 1: Simplified pathway of ecMetAP action and its inhibition by this compound.

Experimental Protocols

ecMetAP Enzyme Inhibition Assay

This protocol outlines the determination of the inhibitory activity of compounds against recombinant E. coli MetAP. The assay is based on the spectrophotometric detection of the product formed from the cleavage of a chromogenic substrate.

Materials:

  • Recombinant E. coli MetAP

  • HEPES buffer (50 mM, pH 7.5)

  • CoCl₂

  • L-methionyl-p-nitroanilide (Met-pNA) as substrate

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of recombinant ecMetAP in HEPES buffer. The final enzyme concentration in the assay should be in the low nanomolar range and determined empirically to ensure a linear reaction rate.

  • Assay Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5) and 0.1 mM CoCl₂.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these solutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Protocol: a. To each well of a 96-well microplate, add 50 µL of the assay buffer. b. Add 2 µL of the diluted compound solutions (or DMSO for control wells). c. Add 25 µL of the ecMetAP enzyme solution. d. Pre-incubate the plate at room temperature for 15 minutes. e. Initiate the reaction by adding 25 µL of the Met-pNA substrate solution (dissolved in assay buffer). The final substrate concentration should be at or near its Km value. f. Immediately monitor the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader. The absorbance is due to the release of p-nitroaniline.

  • Data Analysis: a. Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance versus time curve. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Enzyme, Buffer, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Plate_Setup Add Buffer, Inhibitor, and Enzyme to 96-well Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate for 15 min Plate_Setup->Pre_incubation Reaction_Initiation Add Substrate (Met-pNA) Pre_incubation->Reaction_Initiation Data_Acquisition Measure Absorbance at 405 nm over Time Reaction_Initiation->Data_Acquisition Data_Analysis Calculate Initial Velocities and % Inhibition Data_Acquisition->Data_Analysis IC50_Determination Determine IC50 from Dose-Response Curve Data_Analysis->IC50_Determination End End IC50_Determination->End

Figure 2: Experimental workflow for the ecMetAP enzyme inhibition assay.

Quantitative Structure-Activity Relationship (QSAR) Model Development Workflow

This compound serves as a valuable data point for the development of QSAR models to predict the inhibitory activity of novel compounds against ecMetAP. The following is a generalized workflow for such a study.

Methodology:

  • Data Set Collection: Assemble a dataset of compounds with experimentally determined inhibitory activities (e.g., IC50 values) against ecMetAP, including this compound.

  • Molecular Descriptor Calculation: For each compound in the dataset, calculate a variety of molecular descriptors. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electrostatic potential).

  • Data Splitting: Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to validate its predictive performance.

  • Model Building: Use statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, to build a mathematical model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable).

  • Model Validation: Assess the statistical quality and predictive ability of the developed QSAR model using various validation metrics (e.g., correlation coefficient R², cross-validated R² (q²), root mean square error).

  • Applicability Domain Definition: Define the chemical space for which the model can make reliable predictions.

  • Virtual Screening and Lead Optimization: Utilize the validated QSAR model to predict the activity of new, untested compounds and to guide the design of more potent ecMetAP inhibitors.

QSAR_Workflow Start Start Data_Collection Collect Compound Activity Data Start->Data_Collection Descriptor_Calculation Calculate Molecular Descriptors Data_Collection->Descriptor_Calculation Data_Split Split Data into Training and Test Sets Descriptor_Calculation->Data_Split Model_Building Build QSAR Model (e.g., MLR, PLS) Data_Split->Model_Building Model_Validation Validate Model Performance Model_Building->Model_Validation Applicability_Domain Define Applicability Domain Model_Validation->Applicability_Domain Virtual_Screening Virtual Screening & Lead Optimization Applicability_Domain->Virtual_Screening End End Virtual_Screening->End

Figure 3: A generalized workflow for the development of a QSAR model.

References

An In-depth Technical Guide to ecMetAP-IN-1 and its Target Protein, Escherichia coli Methionine Aminopeptidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ecMetAP-IN-1, a potent inhibitor of the Escherichia coli methionine aminopeptidase (B13392206) (EcMetAP). Methionine aminopeptidases (MetAPs) are essential metalloenzymes that catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a critical step in protein maturation. Due to its essential role in bacterial survival, EcMetAP has emerged as a promising target for the development of novel antibacterial agents. This document details the biochemical properties of this compound, including its quantitative inhibitory activity, and provides a thorough description of the experimental protocols for its characterization. Furthermore, this guide explores the downstream cellular consequences of EcMetAP inhibition, offering insights into its mechanism of action and potential therapeutic applications.

Introduction to the Target Protein: Escherichia coli Methionine Aminopeptidase (EcMetAP)

Escherichia coli methionine aminopeptidase (EcMetAP), the protein target of this compound, is a metalloenzyme that plays a crucial role in post-translational modification.[1][2] All proteins are initially synthesized with a methionine residue at their N-terminus. EcMetAP selectively cleaves this initial methionine, a process essential for the proper function, stability, and localization of a large number of proteins.[2][3] The removal of the N-terminal methionine is a prerequisite for further modifications, such as N-terminal acetylation.[3]

The catalytic activity of EcMetAP is dependent on the presence of divalent metal ions, with cobalt (Co²⁺) being a potent activator in vitro.[3] The enzyme's active site coordinates two metal ions, which are essential for its catalytic function.[3] Given that the gene encoding MetAP is essential for the viability of E. coli, its inhibition presents a compelling strategy for the development of new antibacterial drugs.[2]

This compound: A Potent Inhibitor of EcMetAP

This compound, also known as thiabendazole, has been identified as a potent inhibitor of EcMetAP.[4] Its inhibitory activity is a key focus for researchers aiming to develop novel antimicrobial agents.

Chemical Properties of this compound (Thiabendazole)
  • Molecular Formula: C₁₀H₇N₃S[5]

  • Molecular Weight: 201.25 g/mol [5]

  • CAS Number: 148-79-8[5]

  • Chemical Structure:

    Caption: Chemical structure of Thiabendazole (this compound).

Quantitative Inhibition Data

The inhibitory potency of this compound against EcMetAP has been quantified through rigorous biochemical assays. The following table summarizes the key inhibition constants.

ParameterValueReference
IC₅₀ 2.086 µM[4]
Kᵢ 0.4 µM[4]

Table 1: Quantitative inhibition data for this compound against E. coli Methionine Aminopeptidase.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of research findings. This section outlines the protocol for the enzyme inhibition assay used to characterize this compound.

EcMetAP Enzyme Inhibition Assay

This protocol is based on the methods described by Schiffmann R, et al. in the Journal of Medicinal Chemistry (2006).[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of this compound against recombinant EcMetAP.

Materials:

  • Recombinant E. coli Methionine Aminopeptidase (EcMetAP)

  • This compound (Thiabendazole)

  • Substrate: L-methionyl-p-nitroanilide

  • Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 µM CoCl₂

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of EcMetAP in the assay buffer. The final enzyme concentration in the assay should be in the low nanomolar range.

    • Prepare a stock solution of this compound (thiabendazole) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer.

    • Add the desired concentration of this compound to the wells. Include a control well with no inhibitor.

    • Add the EcMetAP enzyme to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate, L-methionyl-p-nitroanilide, to all wells. The final substrate concentration should be close to its Kₘ value for EcMetAP.

    • Immediately begin monitoring the increase in absorbance at 405 nm using a spectrophotometer. This absorbance change corresponds to the production of p-nitroaniline upon substrate cleavage.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation, which relates IC₅₀ to Kᵢ, the substrate concentration, and the Kₘ of the substrate.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare EcMetAP Solution Add_Enzyme Add Enzyme & Incubate Prep_Enzyme->Add_Enzyme Prep_Inhibitor Prepare this compound Dilutions Add_Inhibitor Add Inhibitor Prep_Inhibitor->Add_Inhibitor Add_Buffer Add Assay Buffer Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Add_Substrate Add Substrate Add_Enzyme->Add_Substrate Measure_Abs Measure Absorbance at 405 nm Add_Substrate->Measure_Abs Calc_Velo Calculate Initial Velocities Measure_Abs->Calc_Velo Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Velo->Plot_Data Calc_IC50 Determine IC50 Plot_Data->Calc_IC50 Calc_Ki Calculate Ki Calc_IC50->Calc_Ki

Caption: Workflow for the EcMetAP enzyme inhibition assay.

Signaling Pathways and Cellular Consequences of EcMetAP Inhibition

The inhibition of N-terminal methionine excision by targeting EcMetAP has profound consequences for bacterial physiology. While a direct signaling cascade initiated by EcMetAP inhibition has not been fully elucidated, the downstream effects are significant and ultimately lead to bacterial growth arrest and cell death.[2]

The primary consequence of EcMetAP inhibition is the accumulation of proteins with an unprocessed N-terminal methionine.[2] This can lead to:

  • Protein Misfolding and Aggregation: The presence of the N-terminal methionine can interfere with the proper folding of some proteins, leading to their aggregation and loss of function.

  • Impaired Protein Function: For many proteins, the removal of the N-terminal methionine is essential for their biological activity. Its retention can render these proteins non-functional.

  • Altered Protein Stability and Degradation: The identity of the N-terminal amino acid is a key determinant of a protein's half-life, a concept known as the N-end rule. By preventing the exposure of the second amino acid, EcMetAP inhibition can alter the stability of a significant portion of the proteome, leading to the dysregulation of cellular processes.[3]

These cellular disruptions collectively contribute to the bacteriostatic or bactericidal effects of EcMetAP inhibitors.

Logical Relationship Diagram:

G Inhibitor This compound Target EcMetAP Inhibitor->Target Inhibits Process N-terminal Methionine Excision Inhibitor->Process Blocks Target->Process Catalyzes Consequence1 Accumulation of Unprocessed Proteins Consequence2 Protein Misfolding & Aggregation Consequence1->Consequence2 Consequence3 Impaired Protein Function Consequence1->Consequence3 Consequence4 Altered Protein Stability (N-end rule) Consequence1->Consequence4 Outcome Bacterial Growth Inhibition & Cell Death Consequence2->Outcome Consequence3->Outcome Consequence4->Outcome

Caption: Cellular consequences of EcMetAP inhibition.

Conclusion

This compound (thiabendazole) serves as a valuable tool for studying the function of E. coli methionine aminopeptidase and as a lead compound for the development of novel antibacterial agents. Its well-characterized inhibitory activity and the essential nature of its target make it a subject of significant interest in the fields of microbiology and drug discovery. The detailed experimental protocols and the understanding of the cellular consequences of EcMetAP inhibition provided in this guide are intended to facilitate further research and development in this promising area.

References

An In-depth Technical Guide to ecMetAP-IN-1 and its Target Protein, Escherichia coli Methionine Aminopeptidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ecMetAP-IN-1, a potent inhibitor of the Escherichia coli methionine aminopeptidase (EcMetAP). Methionine aminopeptidases (MetAPs) are essential metalloenzymes that catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a critical step in protein maturation. Due to its essential role in bacterial survival, EcMetAP has emerged as a promising target for the development of novel antibacterial agents. This document details the biochemical properties of this compound, including its quantitative inhibitory activity, and provides a thorough description of the experimental protocols for its characterization. Furthermore, this guide explores the downstream cellular consequences of EcMetAP inhibition, offering insights into its mechanism of action and potential therapeutic applications.

Introduction to the Target Protein: Escherichia coli Methionine Aminopeptidase (EcMetAP)

Escherichia coli methionine aminopeptidase (EcMetAP), the protein target of this compound, is a metalloenzyme that plays a crucial role in post-translational modification.[1][2] All proteins are initially synthesized with a methionine residue at their N-terminus. EcMetAP selectively cleaves this initial methionine, a process essential for the proper function, stability, and localization of a large number of proteins.[2][3] The removal of the N-terminal methionine is a prerequisite for further modifications, such as N-terminal acetylation.[3]

The catalytic activity of EcMetAP is dependent on the presence of divalent metal ions, with cobalt (Co²⁺) being a potent activator in vitro.[3] The enzyme's active site coordinates two metal ions, which are essential for its catalytic function.[3] Given that the gene encoding MetAP is essential for the viability of E. coli, its inhibition presents a compelling strategy for the development of new antibacterial drugs.[2]

This compound: A Potent Inhibitor of EcMetAP

This compound, also known as thiabendazole, has been identified as a potent inhibitor of EcMetAP.[4] Its inhibitory activity is a key focus for researchers aiming to develop novel antimicrobial agents.

Chemical Properties of this compound (Thiabendazole)
  • Molecular Formula: C₁₀H₇N₃S[5]

  • Molecular Weight: 201.25 g/mol [5]

  • CAS Number: 148-79-8[5]

  • Chemical Structure:

    Caption: Chemical structure of Thiabendazole (this compound).

Quantitative Inhibition Data

The inhibitory potency of this compound against EcMetAP has been quantified through rigorous biochemical assays. The following table summarizes the key inhibition constants.

ParameterValueReference
IC₅₀ 2.086 µM[4]
Kᵢ 0.4 µM[4]

Table 1: Quantitative inhibition data for this compound against E. coli Methionine Aminopeptidase.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of research findings. This section outlines the protocol for the enzyme inhibition assay used to characterize this compound.

EcMetAP Enzyme Inhibition Assay

This protocol is based on the methods described by Schiffmann R, et al. in the Journal of Medicinal Chemistry (2006).[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of this compound against recombinant EcMetAP.

Materials:

  • Recombinant E. coli Methionine Aminopeptidase (EcMetAP)

  • This compound (Thiabendazole)

  • Substrate: L-methionyl-p-nitroanilide

  • Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 µM CoCl₂

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of EcMetAP in the assay buffer. The final enzyme concentration in the assay should be in the low nanomolar range.

    • Prepare a stock solution of this compound (thiabendazole) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer.

    • Add the desired concentration of this compound to the wells. Include a control well with no inhibitor.

    • Add the EcMetAP enzyme to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate, L-methionyl-p-nitroanilide, to all wells. The final substrate concentration should be close to its Kₘ value for EcMetAP.

    • Immediately begin monitoring the increase in absorbance at 405 nm using a spectrophotometer. This absorbance change corresponds to the production of p-nitroaniline upon substrate cleavage.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation, which relates IC₅₀ to Kᵢ, the substrate concentration, and the Kₘ of the substrate.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare EcMetAP Solution Add_Enzyme Add Enzyme & Incubate Prep_Enzyme->Add_Enzyme Prep_Inhibitor Prepare this compound Dilutions Add_Inhibitor Add Inhibitor Prep_Inhibitor->Add_Inhibitor Add_Buffer Add Assay Buffer Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Add_Substrate Add Substrate Add_Enzyme->Add_Substrate Measure_Abs Measure Absorbance at 405 nm Add_Substrate->Measure_Abs Calc_Velo Calculate Initial Velocities Measure_Abs->Calc_Velo Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Velo->Plot_Data Calc_IC50 Determine IC50 Plot_Data->Calc_IC50 Calc_Ki Calculate Ki Calc_IC50->Calc_Ki

Caption: Workflow for the EcMetAP enzyme inhibition assay.

Signaling Pathways and Cellular Consequences of EcMetAP Inhibition

The inhibition of N-terminal methionine excision by targeting EcMetAP has profound consequences for bacterial physiology. While a direct signaling cascade initiated by EcMetAP inhibition has not been fully elucidated, the downstream effects are significant and ultimately lead to bacterial growth arrest and cell death.[2]

The primary consequence of EcMetAP inhibition is the accumulation of proteins with an unprocessed N-terminal methionine.[2] This can lead to:

  • Protein Misfolding and Aggregation: The presence of the N-terminal methionine can interfere with the proper folding of some proteins, leading to their aggregation and loss of function.

  • Impaired Protein Function: For many proteins, the removal of the N-terminal methionine is essential for their biological activity. Its retention can render these proteins non-functional.

  • Altered Protein Stability and Degradation: The identity of the N-terminal amino acid is a key determinant of a protein's half-life, a concept known as the N-end rule. By preventing the exposure of the second amino acid, EcMetAP inhibition can alter the stability of a significant portion of the proteome, leading to the dysregulation of cellular processes.[3]

These cellular disruptions collectively contribute to the bacteriostatic or bactericidal effects of EcMetAP inhibitors.

Logical Relationship Diagram:

G Inhibitor This compound Target EcMetAP Inhibitor->Target Inhibits Process N-terminal Methionine Excision Inhibitor->Process Blocks Target->Process Catalyzes Consequence1 Accumulation of Unprocessed Proteins Consequence2 Protein Misfolding & Aggregation Consequence1->Consequence2 Consequence3 Impaired Protein Function Consequence1->Consequence3 Consequence4 Altered Protein Stability (N-end rule) Consequence1->Consequence4 Outcome Bacterial Growth Inhibition & Cell Death Consequence2->Outcome Consequence3->Outcome Consequence4->Outcome

Caption: Cellular consequences of EcMetAP inhibition.

Conclusion

This compound (thiabendazole) serves as a valuable tool for studying the function of E. coli methionine aminopeptidase and as a lead compound for the development of novel antibacterial agents. Its well-characterized inhibitory activity and the essential nature of its target make it a subject of significant interest in the fields of microbiology and drug discovery. The detailed experimental protocols and the understanding of the cellular consequences of EcMetAP inhibition provided in this guide are intended to facilitate further research and development in this promising area.

References

Unveiling ecMetAP-IN-1: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine aminopeptidases (MetAPs) are a class of metalloproteases that play a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains. This process is essential for the proper function and stability of a significant portion of the proteome. There are two main types of MetAPs in eukaryotes, MetAP1 and MetAP2. Notably, MetAP2 has been identified as a key enzyme in angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][2][3][4][5] Inhibition of MetAP2 has thus emerged as a promising strategy for the development of novel anti-cancer therapeutics. This technical guide focuses on ecMetAP-IN-1, a potent inhibitor of Escherichia coli methionine aminopeptidase (B13392206) (ecMetAP), which serves as a valuable tool for studying the structure-activity relationships (SAR) of MetAP inhibitors.

Discovery of this compound

This compound, also identified as compound 17 in its discovery publication, was identified through a screening campaign aimed at discovering novel inhibitors of E. coli methionine aminopeptidase.[6] The compound belongs to the 2-(pyridin-2-yl)-1H-benzo[d]imidazole chemical class. Its discovery highlighted a metal-mediated inhibition mechanism, providing valuable insights for the structure-based design of potent and selective MetAP inhibitors.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs against E. coli MetAP was determined using a spectrophotometric assay. The key quantitative data is summarized in the table below.

Compound IDChemical NameIC50 (µM)
This compound (17) 2-(pyridin-2-yl)-1H-benzo[d]imidazole 2.086

Experimental Protocols

Synthesis of 2-(pyridin-2-yl)-1H-benzo[d]imidazole (this compound)

The synthesis of the 2-(pyridin-2-yl)-1H-benzo[d]imidazole core structure is a well-established chemical transformation. While the specific synthesis of this compound as a custom molecule may involve proprietary steps, a general and widely used method involves the condensation of o-phenylenediamine (B120857) with pyridine-2-carboxylic acid or its derivatives.[7][8][9][10][11]

General Procedure:

  • A mixture of o-phenylenediamine and pyridine-2-carboxylic acid in a suitable solvent (e.g., polyphosphoric acid or Eaton's reagent) is heated at an elevated temperature for several hours.

  • The reaction mixture is then cooled and neutralized with a base (e.g., sodium bicarbonate or ammonia (B1221849) solution).

  • The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2-(pyridin-2-yl)-1H-benzo[d]imidazole product.

A detailed, step-by-step protocol would be specific to the particular breaction conditions and scale.

In Vitro Enzyme Inhibition Assay for ecMetAP

The inhibitory potency of this compound was determined using a continuous spectrophotometric assay that measures the release of a chromogenic product upon enzymatic cleavage of a synthetic substrate.[12][13][14][15]

Materials:

  • Recombinant E. coli Methionine Aminopeptidase (ecMetAP)

  • Synthetic substrate (e.g., Met-Pro-p-nitroanilide)

  • Coupling enzyme (e.g., prolyl aminopeptidase)

  • Assay buffer (e.g., HEPES buffer at a specific pH)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ecMetAP, and the coupling enzyme in the wells of a 96-well microplate.

  • Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Initiate the enzymatic reaction by adding the synthetic substrate to all wells.

  • Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline) over time using a spectrophotometer.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability (MTT) Assay

To assess the cytotoxic effects of potential anti-cancer compounds, a cell viability assay such as the MTT assay is commonly employed.[1][16][17] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., a human endothelial cell line for anti-angiogenic studies)

  • Cell culture medium and supplements

  • Test compound (this compound or its analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for the evaluation of MetAP inhibitors.

MetAP_Signaling_Pathway cluster_translation Protein Translation cluster_processing Post-Translational Modification cluster_inhibition Inhibition Nascent_Polypeptide Nascent Polypeptide (with N-terminal Met) MetAP Methionine Aminopeptidase (MetAP) Nascent_Polypeptide->MetAP Cleavage of N-terminal Met Mature_Protein Mature, Functional Protein MetAP->Mature_Protein ecMetAP_IN_1 This compound ecMetAP_IN_1->MetAP Inhibition

Caption: Methionine Aminopeptidase (MetAP) in Protein Maturation and its Inhibition.

Experimental_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) Biochemical_Assay Biochemical Assay (ecMetAP Inhibition) Compound_Synthesis->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., Cell Viability) Compound_Synthesis->Cellular_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR_Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Unveiling ecMetAP-IN-1: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine aminopeptidases (MetAPs) are a class of metalloproteases that play a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains. This process is essential for the proper function and stability of a significant portion of the proteome. There are two main types of MetAPs in eukaryotes, MetAP1 and MetAP2. Notably, MetAP2 has been identified as a key enzyme in angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][2][3][4][5] Inhibition of MetAP2 has thus emerged as a promising strategy for the development of novel anti-cancer therapeutics. This technical guide focuses on ecMetAP-IN-1, a potent inhibitor of Escherichia coli methionine aminopeptidase (ecMetAP), which serves as a valuable tool for studying the structure-activity relationships (SAR) of MetAP inhibitors.

Discovery of this compound

This compound, also identified as compound 17 in its discovery publication, was identified through a screening campaign aimed at discovering novel inhibitors of E. coli methionine aminopeptidase.[6] The compound belongs to the 2-(pyridin-2-yl)-1H-benzo[d]imidazole chemical class. Its discovery highlighted a metal-mediated inhibition mechanism, providing valuable insights for the structure-based design of potent and selective MetAP inhibitors.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs against E. coli MetAP was determined using a spectrophotometric assay. The key quantitative data is summarized in the table below.

Compound IDChemical NameIC50 (µM)
This compound (17) 2-(pyridin-2-yl)-1H-benzo[d]imidazole 2.086

Experimental Protocols

Synthesis of 2-(pyridin-2-yl)-1H-benzo[d]imidazole (this compound)

The synthesis of the 2-(pyridin-2-yl)-1H-benzo[d]imidazole core structure is a well-established chemical transformation. While the specific synthesis of this compound as a custom molecule may involve proprietary steps, a general and widely used method involves the condensation of o-phenylenediamine with pyridine-2-carboxylic acid or its derivatives.[7][8][9][10][11]

General Procedure:

  • A mixture of o-phenylenediamine and pyridine-2-carboxylic acid in a suitable solvent (e.g., polyphosphoric acid or Eaton's reagent) is heated at an elevated temperature for several hours.

  • The reaction mixture is then cooled and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).

  • The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2-(pyridin-2-yl)-1H-benzo[d]imidazole product.

A detailed, step-by-step protocol would be specific to the particular breaction conditions and scale.

In Vitro Enzyme Inhibition Assay for ecMetAP

The inhibitory potency of this compound was determined using a continuous spectrophotometric assay that measures the release of a chromogenic product upon enzymatic cleavage of a synthetic substrate.[12][13][14][15]

Materials:

  • Recombinant E. coli Methionine Aminopeptidase (ecMetAP)

  • Synthetic substrate (e.g., Met-Pro-p-nitroanilide)

  • Coupling enzyme (e.g., prolyl aminopeptidase)

  • Assay buffer (e.g., HEPES buffer at a specific pH)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ecMetAP, and the coupling enzyme in the wells of a 96-well microplate.

  • Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Initiate the enzymatic reaction by adding the synthetic substrate to all wells.

  • Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline) over time using a spectrophotometer.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability (MTT) Assay

To assess the cytotoxic effects of potential anti-cancer compounds, a cell viability assay such as the MTT assay is commonly employed.[1][16][17] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., a human endothelial cell line for anti-angiogenic studies)

  • Cell culture medium and supplements

  • Test compound (this compound or its analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for the evaluation of MetAP inhibitors.

MetAP_Signaling_Pathway cluster_translation Protein Translation cluster_processing Post-Translational Modification cluster_inhibition Inhibition Nascent_Polypeptide Nascent Polypeptide (with N-terminal Met) MetAP Methionine Aminopeptidase (MetAP) Nascent_Polypeptide->MetAP Cleavage of N-terminal Met Mature_Protein Mature, Functional Protein MetAP->Mature_Protein ecMetAP_IN_1 This compound ecMetAP_IN_1->MetAP Inhibition

Caption: Methionine Aminopeptidase (MetAP) in Protein Maturation and its Inhibition.

Experimental_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) Biochemical_Assay Biochemical Assay (ecMetAP Inhibition) Compound_Synthesis->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., Cell Viability) Compound_Synthesis->Cellular_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR_Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

In-Depth Technical Guide on the Biological Activity of ecMetAP-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ecMetAP-IN-1 is a potent inhibitor of the Escherichia coli methionine aminopeptidase (B13392206) (ecMetAP), a crucial enzyme for bacterial viability. This document provides a comprehensive overview of the known biological activity of this compound, including its inhibitory potency, mechanism of action, and the metabolic context of its target. Detailed experimental methodologies for relevant assays are provided to facilitate further research and development of this and similar compounds. While extensive in vitro enzymatic data is available, a notable gap exists in the public domain regarding the cellular and in vivo activity of this compound.

Introduction

Methionine aminopeptidases (MetAPs) are a class of metalloenzymes responsible for the removal of the N-terminal methionine from nascent polypeptide chains. This process is essential for the proper folding, function, and subsequent post-translational modifications of a large number of proteins. In many bacteria, including Escherichia coli, a single MetAP (ecMetAP) performs this vital function, making it an attractive target for the development of novel antibacterial agents.[1]

This compound has been identified as a potent inhibitor of ecMetAP.[2] This guide aims to consolidate the available biological data for this compound, provide detailed experimental protocols for its characterization, and illustrate the key molecular interactions and pathways involved.

Quantitative Data Presentation

The primary reported biological activity of this compound is its direct inhibition of the ecMetAP enzyme. The key quantitative metric available is the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Enzymatic Inhibition Data for this compound

Compound NameTarget EnzymeIC50 (µM)Reference
This compoundE. coli Methionine Aminopeptidase (ecMetAP)2.086[2]

Note: At the time of this report, no publicly available data on the cellular activity (e.g., Minimum Inhibitory Concentration [MIC] against E. coli), cytotoxicity, or in vivo efficacy of this compound has been found.

Mechanism of Action

This compound functions as a direct inhibitor of the enzymatic activity of ecMetAP. Methionine aminopeptidases are metalloenzymes, typically containing two divalent metal ions, such as Co²⁺, in their active site, which are crucial for catalysis.[3] The inhibitory mechanism of this compound is believed to involve its interaction with these metal ions and the surrounding amino acid residues within the enzyme's active site, thereby preventing the substrate from binding and/or being processed.

Signaling and Metabolic Pathways

The inhibition of ecMetAP does not directly modulate a classical signaling cascade but rather disrupts a fundamental step in protein maturation. The consequences of this inhibition are systemic within the bacterial cell, leading to an accumulation of unprocessed proteins with N-terminal methionine residues. This can result in protein misfolding, aggregation, and loss of function, ultimately leading to cell death.

Diagram: Methionine Processing Pathway in E. coli

MetAP_Pathway cluster_translation Translation cluster_processing N-terminal Processing cluster_inhibition Inhibition mRNA mRNA Ribosome Ribosome mRNA->Ribosome Nascent_Polypeptide Nascent Polypeptide (with N-terminal fMet) Ribosome->Nascent_Polypeptide PDF Peptide Deformylase (PDF) Nascent_Polypeptide->PDF Deformylation MetAP Methionine Aminopeptidase (ecMetAP) PDF->MetAP Methionine Excision Processed_Polypeptide Processed Polypeptide (Met removed) MetAP->Processed_Polypeptide Mature_Protein Mature, Functional Protein Processed_Polypeptide->Mature_Protein ecMetAP_IN_1 This compound ecMetAP_IN_1->MetAP

Caption: N-terminal methionine processing pathway in E. coli and the point of inhibition by this compound.

Experimental Protocols

ecMetAP Enzyme Inhibition Assay

This protocol is based on general methodologies for assessing MetAP inhibition and should be optimized for specific laboratory conditions.

Objective: To determine the in vitro inhibitory activity of a test compound against ecMetAP.

Materials:

  • Purified recombinant ecMetAP enzyme

  • Fluorogenic substrate: Methionine-7-amino-4-methylcoumarin (Met-AMC)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, and 10 µM CoCl₂

  • Test compound (e.g., this compound) dissolved in DMSO

  • DMSO (for control)

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Dilute the purified ecMetAP in Assay Buffer to the desired working concentration.

  • Assay Reaction: a. In a 384-well plate, add 5 µL of the diluted test compound solution or DMSO (for control wells). b. Add 10 µL of the diluted ecMetAP enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction. d. Initiate the enzymatic reaction by adding 5 µL of the Met-AMC substrate solution. The final concentration of Met-AMC will need to be optimized but is often near its Km value.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity at 37°C for 15-30 minutes using a fluorescence plate reader.

  • Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each well. b. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram: Experimental Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Compound) Start->Prepare_Reagents Dispense_Compound Dispense Compound/DMSO into Microplate Prepare_Reagents->Dispense_Compound Add_Enzyme Add Enzyme Solution Dispense_Compound->Add_Enzyme Pre_Incubate Pre-incubate (15 min, RT) Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate Solution (Initiate Reaction) Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically (37°C) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Initial Velocities and Percent Inhibition Measure_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Conclusion

This compound is a confirmed potent inhibitor of E. coli methionine aminopeptidase with a well-defined in vitro IC50 value. The disruption of this essential enzyme's function presents a validated strategy for antibacterial development. However, the progression of this compound as a potential therapeutic agent is hindered by the lack of publicly available data on its cellular activity, including its ability to penetrate the bacterial cell wall and its efficacy in cellular and in vivo infection models. Further research is imperative to elucidate the full biological activity profile of this compound and to explore its potential as a lead for novel antibacterial drugs. The protocols and diagrams provided herein offer a foundational framework for such future investigations.

References

In-Depth Technical Guide on the Biological Activity of ecMetAP-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ecMetAP-IN-1 is a potent inhibitor of the Escherichia coli methionine aminopeptidase (ecMetAP), a crucial enzyme for bacterial viability. This document provides a comprehensive overview of the known biological activity of this compound, including its inhibitory potency, mechanism of action, and the metabolic context of its target. Detailed experimental methodologies for relevant assays are provided to facilitate further research and development of this and similar compounds. While extensive in vitro enzymatic data is available, a notable gap exists in the public domain regarding the cellular and in vivo activity of this compound.

Introduction

Methionine aminopeptidases (MetAPs) are a class of metalloenzymes responsible for the removal of the N-terminal methionine from nascent polypeptide chains. This process is essential for the proper folding, function, and subsequent post-translational modifications of a large number of proteins. In many bacteria, including Escherichia coli, a single MetAP (ecMetAP) performs this vital function, making it an attractive target for the development of novel antibacterial agents.[1]

This compound has been identified as a potent inhibitor of ecMetAP.[2] This guide aims to consolidate the available biological data for this compound, provide detailed experimental protocols for its characterization, and illustrate the key molecular interactions and pathways involved.

Quantitative Data Presentation

The primary reported biological activity of this compound is its direct inhibition of the ecMetAP enzyme. The key quantitative metric available is the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Enzymatic Inhibition Data for this compound

Compound NameTarget EnzymeIC50 (µM)Reference
This compoundE. coli Methionine Aminopeptidase (ecMetAP)2.086[2]

Note: At the time of this report, no publicly available data on the cellular activity (e.g., Minimum Inhibitory Concentration [MIC] against E. coli), cytotoxicity, or in vivo efficacy of this compound has been found.

Mechanism of Action

This compound functions as a direct inhibitor of the enzymatic activity of ecMetAP. Methionine aminopeptidases are metalloenzymes, typically containing two divalent metal ions, such as Co²⁺, in their active site, which are crucial for catalysis.[3] The inhibitory mechanism of this compound is believed to involve its interaction with these metal ions and the surrounding amino acid residues within the enzyme's active site, thereby preventing the substrate from binding and/or being processed.

Signaling and Metabolic Pathways

The inhibition of ecMetAP does not directly modulate a classical signaling cascade but rather disrupts a fundamental step in protein maturation. The consequences of this inhibition are systemic within the bacterial cell, leading to an accumulation of unprocessed proteins with N-terminal methionine residues. This can result in protein misfolding, aggregation, and loss of function, ultimately leading to cell death.

Diagram: Methionine Processing Pathway in E. coli

MetAP_Pathway cluster_translation Translation cluster_processing N-terminal Processing cluster_inhibition Inhibition mRNA mRNA Ribosome Ribosome mRNA->Ribosome Nascent_Polypeptide Nascent Polypeptide (with N-terminal fMet) Ribosome->Nascent_Polypeptide PDF Peptide Deformylase (PDF) Nascent_Polypeptide->PDF Deformylation MetAP Methionine Aminopeptidase (ecMetAP) PDF->MetAP Methionine Excision Processed_Polypeptide Processed Polypeptide (Met removed) MetAP->Processed_Polypeptide Mature_Protein Mature, Functional Protein Processed_Polypeptide->Mature_Protein ecMetAP_IN_1 This compound ecMetAP_IN_1->MetAP

Caption: N-terminal methionine processing pathway in E. coli and the point of inhibition by this compound.

Experimental Protocols

ecMetAP Enzyme Inhibition Assay

This protocol is based on general methodologies for assessing MetAP inhibition and should be optimized for specific laboratory conditions.

Objective: To determine the in vitro inhibitory activity of a test compound against ecMetAP.

Materials:

  • Purified recombinant ecMetAP enzyme

  • Fluorogenic substrate: Methionine-7-amino-4-methylcoumarin (Met-AMC)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, and 10 µM CoCl₂

  • Test compound (e.g., this compound) dissolved in DMSO

  • DMSO (for control)

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Dilute the purified ecMetAP in Assay Buffer to the desired working concentration.

  • Assay Reaction: a. In a 384-well plate, add 5 µL of the diluted test compound solution or DMSO (for control wells). b. Add 10 µL of the diluted ecMetAP enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction. d. Initiate the enzymatic reaction by adding 5 µL of the Met-AMC substrate solution. The final concentration of Met-AMC will need to be optimized but is often near its Km value.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity at 37°C for 15-30 minutes using a fluorescence plate reader.

  • Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each well. b. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram: Experimental Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Compound) Start->Prepare_Reagents Dispense_Compound Dispense Compound/DMSO into Microplate Prepare_Reagents->Dispense_Compound Add_Enzyme Add Enzyme Solution Dispense_Compound->Add_Enzyme Pre_Incubate Pre-incubate (15 min, RT) Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate Solution (Initiate Reaction) Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically (37°C) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Initial Velocities and Percent Inhibition Measure_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Conclusion

This compound is a confirmed potent inhibitor of E. coli methionine aminopeptidase with a well-defined in vitro IC50 value. The disruption of this essential enzyme's function presents a validated strategy for antibacterial development. However, the progression of this compound as a potential therapeutic agent is hindered by the lack of publicly available data on its cellular activity, including its ability to penetrate the bacterial cell wall and its efficacy in cellular and in vivo infection models. Further research is imperative to elucidate the full biological activity profile of this compound and to explore its potential as a lead for novel antibacterial drugs. The protocols and diagrams provided herein offer a foundational framework for such future investigations.

References

Unveiling ecMetAP-IN-1: A Technical Primer for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ecMetAP-IN-1 is a benzimidazole-based small molecule inhibitor of methionine aminopeptidase (B13392206) (MetAP), an enzyme crucial for protein maturation and function.[1][2] While initially identified as an inhibitor of Escherichia coli MetAP (ecMetAP), its role and potential in cancer research are of growing interest due to the established importance of human MetAP isoforms (MetAP1 and MetAP2) in tumor progression and angiogenesis.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols to facilitate further investigation into its anticancer potential.

Core Concepts: Methionine Aminopeptidases in Cancer

Methionine aminopeptidases are metalloproteases responsible for cleaving the N-terminal methionine from newly synthesized proteins. This process is essential for proper protein function, stability, and subcellular localization. In humans, two major types, MetAP1 and MetAP2, are known. MetAP2, in particular, has been identified as a key regulator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. Inhibition of MetAP2 has been a validated strategy in anticancer drug development.

This compound: An Inhibitor of Methionine Aminopeptidase

Chemical Properties:

PropertyValue
Chemical Formula C₁₃H₁₁N₃
Molecular Weight 209.25 g/mol
CAS Number 7471-12-7
Mechanism of Action

This compound functions as a direct inhibitor of methionine aminopeptidase. Its benzimidazole (B57391) core is a common scaffold in medicinal chemistry known for its diverse biological activities, including anticancer effects.[2] While the precise binding mode and kinetics of this compound with human MetAP isoforms require further elucidation, its inhibitory action on the bacterial homolog suggests a competitive or non-competitive binding to the active site, thereby preventing the processing of nascent proteins.

The downstream consequences of MetAP inhibition in cancer cells are multifaceted. By disrupting normal protein function, this compound can theoretically induce cell cycle arrest, trigger apoptosis, and inhibit angiogenesis. The specific signaling pathways affected by this compound in cancer cells are a critical area for ongoing research.

Quantitative Data

The primary quantitative data available for this compound is its inhibitory activity against E. coli MetAP.

Target EnzymeIC₅₀ (µM)Reference
E. coli MetAP2.086[QSAR Study of Methionine Aminopeptidase Inhibitors as Anti-cancer Agents Using MLR Approach][1]

Further quantitative structure-activity relationship (QSAR) studies on benzimidazole analogues have established a correlation between their chemical structures and their inhibitory activity against methionine aminopeptidases, supporting their potential as anticancer agents.[1][3]

Note: There is currently a lack of publicly available data on the IC₅₀ of this compound against human MetAP1 and MetAP2, as well as its cytotoxic effects (IC₅₀ values) on various human cancer cell lines. This represents a significant data gap that needs to be addressed to fully assess its therapeutic potential.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Determination of IC₅₀ against Methionine Aminopeptidase (In Vitro Enzyme Assay)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human MetAP1 or MetAP2.

Materials:

  • Purified recombinant human MetAP1 or MetAP2

  • Methionine-p-nitroanilide (Met-pNA) substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 50 µL of the diluted this compound solutions to respective wells. Include wells with assay buffer and DMSO as negative controls.

  • Add 25 µL of the MetAP enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 25 µL of the Met-pNA substrate to each well.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of p-nitroaniline production is proportional to the enzyme activity.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effect of this compound on a human cancer cell line.

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a serial dilution of this compound in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound. Include wells with medium and DMSO as controls.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control wells.

  • Plot the percentage of cell viability versus the logarithm of the this compound concentration and determine the IC₅₀ value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

MetAP_Inhibition_Pathway cluster_cell Cancer Cell ecMetAP_IN_1 This compound MetAP Methionine Aminopeptidase (MetAP1/2) ecMetAP_IN_1->MetAP Inhibition Mature_Proteins Mature, Functional Proteins MetAP->Mature_Proteins Cleavage of N-terminal Met Apoptosis Apoptosis MetAP->Apoptosis Inhibition leads to Nascent_Proteins Nascent Proteins (with N-terminal Met) Nascent_Proteins->MetAP Cell_Processes Cell Proliferation, Angiogenesis, Survival Mature_Proteins->Cell_Processes

Fig 1. Proposed mechanism of action of this compound in cancer cells.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Prepare serial dilution of this compound B1 Incubate inhibitor with enzyme or cells A1->B1 A2 Prepare enzyme/substrate or cell suspension A2->B1 B2 Measure enzyme activity or cell viability B1->B2 C1 Calculate % inhibition or % viability B2->C1 C2 Plot dose-response curve C1->C2 C3 Determine IC50 value C2->C3

Fig 2. General workflow for IC₅₀ determination of this compound.

Conclusion and Future Directions

This compound presents an interesting starting point for the development of novel anticancer agents targeting methionine aminopeptidases. Its confirmed inhibitory activity against ecMetAP and the established link between benzimidazole compounds and MetAP inhibition in cancer provide a solid foundation for further research.

To advance the understanding and potential application of this compound, the following research areas are critical:

  • Target Validation in Human Systems: Determining the inhibitory potency of this compound against human MetAP1 and MetAP2 is paramount.

  • In Vitro Anticancer Profiling: A comprehensive evaluation of its cytotoxic effects across a panel of human cancer cell lines is necessary to identify sensitive cancer types.

  • Mechanism of Action Studies: Elucidating the specific molecular interactions with human MetAPs and identifying the downstream signaling pathways affected will provide crucial insights into its anticancer effects.

  • In Vivo Efficacy Studies: Preclinical studies in animal models are required to assess its antitumor activity, pharmacokinetics, and safety profile.

The technical information and protocols provided in this guide are intended to empower researchers to explore the therapeutic potential of this compound and contribute to the development of next-generation cancer therapies.

References

Unveiling ecMetAP-IN-1: A Technical Primer for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ecMetAP-IN-1 is a benzimidazole-based small molecule inhibitor of methionine aminopeptidase (MetAP), an enzyme crucial for protein maturation and function.[1][2] While initially identified as an inhibitor of Escherichia coli MetAP (ecMetAP), its role and potential in cancer research are of growing interest due to the established importance of human MetAP isoforms (MetAP1 and MetAP2) in tumor progression and angiogenesis.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols to facilitate further investigation into its anticancer potential.

Core Concepts: Methionine Aminopeptidases in Cancer

Methionine aminopeptidases are metalloproteases responsible for cleaving the N-terminal methionine from newly synthesized proteins. This process is essential for proper protein function, stability, and subcellular localization. In humans, two major types, MetAP1 and MetAP2, are known. MetAP2, in particular, has been identified as a key regulator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. Inhibition of MetAP2 has been a validated strategy in anticancer drug development.

This compound: An Inhibitor of Methionine Aminopeptidase

Chemical Properties:

PropertyValue
Chemical Formula C₁₃H₁₁N₃
Molecular Weight 209.25 g/mol
CAS Number 7471-12-7
Mechanism of Action

This compound functions as a direct inhibitor of methionine aminopeptidase. Its benzimidazole core is a common scaffold in medicinal chemistry known for its diverse biological activities, including anticancer effects.[2] While the precise binding mode and kinetics of this compound with human MetAP isoforms require further elucidation, its inhibitory action on the bacterial homolog suggests a competitive or non-competitive binding to the active site, thereby preventing the processing of nascent proteins.

The downstream consequences of MetAP inhibition in cancer cells are multifaceted. By disrupting normal protein function, this compound can theoretically induce cell cycle arrest, trigger apoptosis, and inhibit angiogenesis. The specific signaling pathways affected by this compound in cancer cells are a critical area for ongoing research.

Quantitative Data

The primary quantitative data available for this compound is its inhibitory activity against E. coli MetAP.

Target EnzymeIC₅₀ (µM)Reference
E. coli MetAP2.086[QSAR Study of Methionine Aminopeptidase Inhibitors as Anti-cancer Agents Using MLR Approach][1]

Further quantitative structure-activity relationship (QSAR) studies on benzimidazole analogues have established a correlation between their chemical structures and their inhibitory activity against methionine aminopeptidases, supporting their potential as anticancer agents.[1][3]

Note: There is currently a lack of publicly available data on the IC₅₀ of this compound against human MetAP1 and MetAP2, as well as its cytotoxic effects (IC₅₀ values) on various human cancer cell lines. This represents a significant data gap that needs to be addressed to fully assess its therapeutic potential.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Determination of IC₅₀ against Methionine Aminopeptidase (In Vitro Enzyme Assay)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human MetAP1 or MetAP2.

Materials:

  • Purified recombinant human MetAP1 or MetAP2

  • Methionine-p-nitroanilide (Met-pNA) substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 50 µL of the diluted this compound solutions to respective wells. Include wells with assay buffer and DMSO as negative controls.

  • Add 25 µL of the MetAP enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 25 µL of the Met-pNA substrate to each well.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of p-nitroaniline production is proportional to the enzyme activity.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effect of this compound on a human cancer cell line.

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a serial dilution of this compound in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound. Include wells with medium and DMSO as controls.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control wells.

  • Plot the percentage of cell viability versus the logarithm of the this compound concentration and determine the IC₅₀ value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

MetAP_Inhibition_Pathway cluster_cell Cancer Cell ecMetAP_IN_1 This compound MetAP Methionine Aminopeptidase (MetAP1/2) ecMetAP_IN_1->MetAP Inhibition Mature_Proteins Mature, Functional Proteins MetAP->Mature_Proteins Cleavage of N-terminal Met Apoptosis Apoptosis MetAP->Apoptosis Inhibition leads to Nascent_Proteins Nascent Proteins (with N-terminal Met) Nascent_Proteins->MetAP Cell_Processes Cell Proliferation, Angiogenesis, Survival Mature_Proteins->Cell_Processes

Fig 1. Proposed mechanism of action of this compound in cancer cells.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Prepare serial dilution of this compound B1 Incubate inhibitor with enzyme or cells A1->B1 A2 Prepare enzyme/substrate or cell suspension A2->B1 B2 Measure enzyme activity or cell viability B1->B2 C1 Calculate % inhibition or % viability B2->C1 C2 Plot dose-response curve C1->C2 C3 Determine IC50 value C2->C3

Fig 2. General workflow for IC₅₀ determination of this compound.

Conclusion and Future Directions

This compound presents an interesting starting point for the development of novel anticancer agents targeting methionine aminopeptidases. Its confirmed inhibitory activity against ecMetAP and the established link between benzimidazole compounds and MetAP inhibition in cancer provide a solid foundation for further research.

To advance the understanding and potential application of this compound, the following research areas are critical:

  • Target Validation in Human Systems: Determining the inhibitory potency of this compound against human MetAP1 and MetAP2 is paramount.

  • In Vitro Anticancer Profiling: A comprehensive evaluation of its cytotoxic effects across a panel of human cancer cell lines is necessary to identify sensitive cancer types.

  • Mechanism of Action Studies: Elucidating the specific molecular interactions with human MetAPs and identifying the downstream signaling pathways affected will provide crucial insights into its anticancer effects.

  • In Vivo Efficacy Studies: Preclinical studies in animal models are required to assess its antitumor activity, pharmacokinetics, and safety profile.

The technical information and protocols provided in this guide are intended to empower researchers to explore the therapeutic potential of this compound and contribute to the development of next-generation cancer therapies.

References

An In-depth Technical Guide to Escherichia coli Methionine Aminopeptidase (EcMetAP) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation. In bacteria such as Escherichia coli, MetAP (EcMetAP) is encoded by a single essential gene, making it an attractive target for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the core aspects of EcMetAP inhibition, including the structure-activity relationships of prominent inhibitor classes, detailed experimental protocols for their evaluation, and the physiological context of MetAP function. Particular emphasis is placed on the critical role of the divalent metal cofactor, with evidence pointing to Fe(II) as the physiologically relevant metal ion in E. coli. Quantitative data on inhibitor potency are presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams.

Introduction: The Role of EcMetAP in Bacterial Physiology

Protein synthesis in bacteria is initiated with N-formylmethionine. The formyl group is removed by peptide deformylase, and subsequently, methionine aminopeptidase (B13392206) (MetAP) cleaves the initial methionine residue from a significant portion of newly synthesized proteins.[1] This N-terminal methionine excision (NME) is critical for protein function, stability, and subcellular localization. Gene knockout studies have demonstrated that MetAP is essential for the viability of E. coli, highlighting its potential as a target for antimicrobial drug discovery.[1][2]

EcMetAP is a dinuclear metalloenzyme, and its catalytic activity is dependent on the presence of divalent metal ions in its active site. While the enzyme can be activated by various metal ions in vitro, including Co(II), Mn(II), and Fe(II), compelling evidence suggests that the Fe(II)-loaded form is the physiologically relevant species within the bacterial cell.[3][4][5] This has significant implications for inhibitor design and screening, as compounds that are potent against one metalloform may not be effective against the physiologically relevant Fe(II)-EcMetAP.[3][4]

Major Classes of EcMetAP Inhibitors and Structure-Activity Relationships (SAR)

Several classes of small molecules have been investigated as inhibitors of EcMetAP. The most promising scaffolds include catechol and triazole derivatives, which exhibit potent inhibitory activity by chelating the dinuclear metal center in the enzyme's active site.

Catechol-Based Inhibitors

Catechol-containing compounds have emerged as a significant class of EcMetAP inhibitors, often demonstrating selectivity for the Fe(II)-metalloform.[4][6] The catechol moiety is crucial for their inhibitory activity, as it directly coordinates with the metal ions in the active site.[4]

Structure-Activity Relationship (SAR) of Catechol-Based Inhibitors:

  • Catechol Moiety: The 1,2-dihydroxybenzene (catechol) group is essential for metal chelation and inhibitory activity.

  • Heterocyclic Scaffolds: The catechol group is often coupled with various heterocyclic rings, such as thiazole (B1198619) and thiophene. Thiophene derivatives have generally shown improved antibacterial activity compared to thiazole analogues.[4]

  • Substitutions on the Heterocycle: The nature and position of substituents on the heterocyclic ring significantly influence potency and selectivity. Hydrophobic substitutions are often favored.

Triazole-Based Inhibitors

1,2,4-triazole derivatives represent another important class of MetAP inhibitors.[7] These compounds also act by coordinating with the active site metal ions.

Structure-Activity Relationship (SAR) of Triazole-Based Inhibitors:

  • Triazole Core: The triazole ring is a key feature for metal binding.

  • Substitutions on the Triazole Ring: The potency of triazole-based inhibitors can be modulated by substitutions at various positions of the triazole ring.

  • Side Chains: The nature of the side chains attached to the triazole core plays a critical role in interacting with the enzyme's active site residues, thereby influencing inhibitor potency.

Quantitative Data on EcMetAP Inhibitors

The potency of EcMetAP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The minimum inhibitory concentration (MIC) is used to assess their antibacterial activity. The following tables summarize quantitative data for representative EcMetAP inhibitors.

Table 1: In Vitro Inhibition of EcMetAP Metalloforms by Representative Inhibitors

Inhibitor ClassCompoundTarget MetalloformIC50 (µM)Ki (µM)Reference
Catechol-Thiazole 3 Fe(II)-EcMetAP13N/A[4]
Co(II)-EcMetAP>100N/A[4]
Mn(II)-EcMetAP>100N/A[4]
Catechol-Thiophene 28 Fe(II)-EcMetAPN/AN/A[4]
Triazole Thiabendazole Co(II)-EcMetAPN/A0.4[8]
Other Heterocycles Compound 1 Mn(II)-EcMetAP0.51N/A[2]
Compound 2 Mn(II)-EcMetAP0.69N/A[2]
Compound 3 Mn(II)-EcMetAP0.29N/A[2]

N/A: Not Available

Table 2: Antibacterial Activity of Selected EcMetAP Inhibitors against E. coli

Inhibitor ClassCompoundE. coli StrainMIC (µg/mL)IC50 (µM)Reference
Catechol-Thiazole 3 D22N/A5.6[4]
Catechol-Thiophene 28 AS19N/A6.1[4]
D22N/A7.3[4]
Fe(II)-selective 5 Multiple strainsSee referenceSee reference[3]
Fe(II)-selective 6 Multiple strainsSee referenceSee reference[3]

Note: The specific MIC values for compounds 5 and 6 against various strains are detailed in the referenced paper.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of EcMetAP inhibitors.

EcMetAP Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified EcMetAP.

Materials:

  • Purified apo-EcMetAP enzyme

  • MetAP reaction buffer (e.g., 30 mM HEPES, pH 7.4, 150 mM NaCl)

  • Divalent metal salt solution (e.g., CoCl₂, MnCl₂, or (NH₄)₂Fe(SO₄)₂·6H₂O)

  • Fluorogenic or chromogenic MetAP substrate (e.g., Met-Pro-AMC or a peptide substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Enzyme Preparation: Prepare a working solution of apo-EcMetAP in the reaction buffer.

  • Reaction Mixture Preparation: In a 96-well plate, add the reaction buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a solvent control (e.g., DMSO) for no-inhibition and a positive control inhibitor if available.

  • Enzyme and Metal Addition: Add the apo-EcMetAP to each well. Immediately before initiating the reaction, add the divalent metal salt solution to the desired final concentration (e.g., 0.1 mM CoCl₂ or freshly prepared ferrous sulfate (B86663) for the Fe(II) form).

  • Reaction Initiation: Initiate the reaction by adding the MetAP substrate to each well.

  • Data Acquisition: Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader. The reaction is typically followed for 10-20 minutes at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis: Determine the initial reaction rates (slopes of the progress curves). Calculate the percentage of inhibition for each compound concentration relative to the solvent control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

Materials:

  • E. coli strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium

  • Test compounds dissolved in a suitable solvent

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)

  • Incubator (37°C)

  • Plate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the 96-well plate using the broth medium. The final volume in each well should be 50 µL (or 100 µL depending on the protocol).

  • Inoculum Preparation: Prepare a bacterial suspension in the broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the diluted compound, as well as to a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth) or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.

X-ray Crystallography of EcMetAP-Inhibitor Complexes

This technique provides atomic-level structural information on how an inhibitor binds to the active site of EcMetAP.

Materials:

  • Highly purified and concentrated EcMetAP protein

  • Inhibitor compound

  • Crystallization buffer components (salts, precipitants, buffering agents)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • Microscopes for crystal visualization

  • Cryoprotectant solution

  • X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

  • Complex Formation: Incubate the purified EcMetAP with a molar excess of the inhibitor to ensure complex formation. For metalloenzymes, the desired metal ion should be included in the protein solution.

  • Crystallization Screening: Screen for crystallization conditions using commercially available or in-house prepared screens. This involves mixing the protein-inhibitor complex solution with various crystallization reagents in the crystallization plates.

  • Crystal Optimization: Optimize the initial crystallization hits by systematically varying the concentrations of the precipitant, salt, and buffer pH to obtain diffraction-quality crystals.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals from the crystallization drops and briefly soak them in a cryoprotectant solution (often the mother liquor supplemented with a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during X-ray data collection at cryogenic temperatures.

  • X-ray Data Collection: Mount the cryo-cooled crystal in the X-ray beam and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to obtain an electron density map. Solve the crystal structure using molecular replacement with a known MetAP structure as a search model. Build the inhibitor into the electron density and refine the structure of the complex to obtain a high-resolution atomic model.

Visualizations of Key Pathways and Workflows

Co-translational Protein Maturation in E. coli

The following diagram illustrates the sequential steps of protein maturation at the ribosome, culminating in the action of MetAP.

CoTranslational_Maturation Ribosome Ribosome Nascent_Chain Nascent Polypeptide Chain (starts with fMet) Ribosome->Nascent_Chain Translation PDF Peptide Deformylase (PDF) Nascent_Chain->PDF Co-translational recruitment MetAP Methionine Aminopeptidase (MetAP) PDF->MetAP Deformylation (removes formyl group) Processed_Protein Mature Protein MetAP->Processed_Protein N-terminal Methionine Excision (NME)

Caption: Workflow of co-translational N-terminal processing in E. coli.

Experimental Workflow for EcMetAP Inhibitor Screening

This diagram outlines the typical workflow for identifying and characterizing novel EcMetAP inhibitors.

Inhibitor_Screening_Workflow Compound_Library Compound Library HTS High-Throughput Screening (Enzyme Inhibition Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Studies & Lead Optimization Dose_Response->SAR_Studies MIC_Testing Antibacterial Susceptibility Testing (MIC Determination) SAR_Studies->MIC_Testing In_Vivo_Studies In Vivo Efficacy & Toxicity Studies MIC_Testing->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: A typical drug discovery workflow for EcMetAP inhibitors.

Logical Relationship of Metalloform-Dependent Inhibition

This diagram illustrates the importance of considering the physiologically relevant metalloform of EcMetAP in inhibitor development.

Metalloform_Inhibition Inhibitor Inhibitor Co_MetAP Co(II)-EcMetAP (In vitro) Inhibitor->Co_MetAP Binds Mn_MetAP Mn(II)-EcMetAP (In vitro) Inhibitor->Mn_MetAP May or may not bind Fe_MetAP Fe(II)-EcMetAP (Physiologically Relevant) Inhibitor->Fe_MetAP Must bind for in vivo effect In_Vitro_Potency High In Vitro Potency Co_MetAP->In_Vitro_Potency Mn_MetAP->In_Vitro_Potency Antibacterial_Activity Antibacterial Activity Fe_MetAP->Antibacterial_Activity

Caption: Logical relationship of inhibitor binding to different EcMetAP metalloforms.

Conclusion

Escherichia coli methionine aminopeptidase is a validated and promising target for the development of novel antibacterial agents. A deep understanding of the enzyme's mechanism, particularly the role of the Fe(II) cofactor, is paramount for the successful design of effective inhibitors. Catechol and triazole-based compounds have shown significant promise, and ongoing structure-activity relationship studies are paving the way for the development of more potent and selective inhibitors. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers in the field to evaluate and advance new chemical entities targeting EcMetAP. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate the potent in vitro activity into effective in vivo antibacterial efficacy.

References

An In-depth Technical Guide to Escherichia coli Methionine Aminopeptidase (EcMetAP) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation. In bacteria such as Escherichia coli, MetAP (EcMetAP) is encoded by a single essential gene, making it an attractive target for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the core aspects of EcMetAP inhibition, including the structure-activity relationships of prominent inhibitor classes, detailed experimental protocols for their evaluation, and the physiological context of MetAP function. Particular emphasis is placed on the critical role of the divalent metal cofactor, with evidence pointing to Fe(II) as the physiologically relevant metal ion in E. coli. Quantitative data on inhibitor potency are presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams.

Introduction: The Role of EcMetAP in Bacterial Physiology

Protein synthesis in bacteria is initiated with N-formylmethionine. The formyl group is removed by peptide deformylase, and subsequently, methionine aminopeptidase (MetAP) cleaves the initial methionine residue from a significant portion of newly synthesized proteins.[1] This N-terminal methionine excision (NME) is critical for protein function, stability, and subcellular localization. Gene knockout studies have demonstrated that MetAP is essential for the viability of E. coli, highlighting its potential as a target for antimicrobial drug discovery.[1][2]

EcMetAP is a dinuclear metalloenzyme, and its catalytic activity is dependent on the presence of divalent metal ions in its active site. While the enzyme can be activated by various metal ions in vitro, including Co(II), Mn(II), and Fe(II), compelling evidence suggests that the Fe(II)-loaded form is the physiologically relevant species within the bacterial cell.[3][4][5] This has significant implications for inhibitor design and screening, as compounds that are potent against one metalloform may not be effective against the physiologically relevant Fe(II)-EcMetAP.[3][4]

Major Classes of EcMetAP Inhibitors and Structure-Activity Relationships (SAR)

Several classes of small molecules have been investigated as inhibitors of EcMetAP. The most promising scaffolds include catechol and triazole derivatives, which exhibit potent inhibitory activity by chelating the dinuclear metal center in the enzyme's active site.

Catechol-Based Inhibitors

Catechol-containing compounds have emerged as a significant class of EcMetAP inhibitors, often demonstrating selectivity for the Fe(II)-metalloform.[4][6] The catechol moiety is crucial for their inhibitory activity, as it directly coordinates with the metal ions in the active site.[4]

Structure-Activity Relationship (SAR) of Catechol-Based Inhibitors:

  • Catechol Moiety: The 1,2-dihydroxybenzene (catechol) group is essential for metal chelation and inhibitory activity.

  • Heterocyclic Scaffolds: The catechol group is often coupled with various heterocyclic rings, such as thiazole and thiophene. Thiophene derivatives have generally shown improved antibacterial activity compared to thiazole analogues.[4]

  • Substitutions on the Heterocycle: The nature and position of substituents on the heterocyclic ring significantly influence potency and selectivity. Hydrophobic substitutions are often favored.

Triazole-Based Inhibitors

1,2,4-triazole derivatives represent another important class of MetAP inhibitors.[7] These compounds also act by coordinating with the active site metal ions.

Structure-Activity Relationship (SAR) of Triazole-Based Inhibitors:

  • Triazole Core: The triazole ring is a key feature for metal binding.

  • Substitutions on the Triazole Ring: The potency of triazole-based inhibitors can be modulated by substitutions at various positions of the triazole ring.

  • Side Chains: The nature of the side chains attached to the triazole core plays a critical role in interacting with the enzyme's active site residues, thereby influencing inhibitor potency.

Quantitative Data on EcMetAP Inhibitors

The potency of EcMetAP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The minimum inhibitory concentration (MIC) is used to assess their antibacterial activity. The following tables summarize quantitative data for representative EcMetAP inhibitors.

Table 1: In Vitro Inhibition of EcMetAP Metalloforms by Representative Inhibitors

Inhibitor ClassCompoundTarget MetalloformIC50 (µM)Ki (µM)Reference
Catechol-Thiazole 3 Fe(II)-EcMetAP13N/A[4]
Co(II)-EcMetAP>100N/A[4]
Mn(II)-EcMetAP>100N/A[4]
Catechol-Thiophene 28 Fe(II)-EcMetAPN/AN/A[4]
Triazole Thiabendazole Co(II)-EcMetAPN/A0.4[8]
Other Heterocycles Compound 1 Mn(II)-EcMetAP0.51N/A[2]
Compound 2 Mn(II)-EcMetAP0.69N/A[2]
Compound 3 Mn(II)-EcMetAP0.29N/A[2]

N/A: Not Available

Table 2: Antibacterial Activity of Selected EcMetAP Inhibitors against E. coli

Inhibitor ClassCompoundE. coli StrainMIC (µg/mL)IC50 (µM)Reference
Catechol-Thiazole 3 D22N/A5.6[4]
Catechol-Thiophene 28 AS19N/A6.1[4]
D22N/A7.3[4]
Fe(II)-selective 5 Multiple strainsSee referenceSee reference[3]
Fe(II)-selective 6 Multiple strainsSee referenceSee reference[3]

Note: The specific MIC values for compounds 5 and 6 against various strains are detailed in the referenced paper.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of EcMetAP inhibitors.

EcMetAP Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified EcMetAP.

Materials:

  • Purified apo-EcMetAP enzyme

  • MetAP reaction buffer (e.g., 30 mM HEPES, pH 7.4, 150 mM NaCl)

  • Divalent metal salt solution (e.g., CoCl₂, MnCl₂, or (NH₄)₂Fe(SO₄)₂·6H₂O)

  • Fluorogenic or chromogenic MetAP substrate (e.g., Met-Pro-AMC or a peptide substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Enzyme Preparation: Prepare a working solution of apo-EcMetAP in the reaction buffer.

  • Reaction Mixture Preparation: In a 96-well plate, add the reaction buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a solvent control (e.g., DMSO) for no-inhibition and a positive control inhibitor if available.

  • Enzyme and Metal Addition: Add the apo-EcMetAP to each well. Immediately before initiating the reaction, add the divalent metal salt solution to the desired final concentration (e.g., 0.1 mM CoCl₂ or freshly prepared ferrous sulfate for the Fe(II) form).

  • Reaction Initiation: Initiate the reaction by adding the MetAP substrate to each well.

  • Data Acquisition: Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader. The reaction is typically followed for 10-20 minutes at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis: Determine the initial reaction rates (slopes of the progress curves). Calculate the percentage of inhibition for each compound concentration relative to the solvent control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

Materials:

  • E. coli strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium

  • Test compounds dissolved in a suitable solvent

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)

  • Incubator (37°C)

  • Plate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the 96-well plate using the broth medium. The final volume in each well should be 50 µL (or 100 µL depending on the protocol).

  • Inoculum Preparation: Prepare a bacterial suspension in the broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the diluted compound, as well as to a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth) or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.

X-ray Crystallography of EcMetAP-Inhibitor Complexes

This technique provides atomic-level structural information on how an inhibitor binds to the active site of EcMetAP.

Materials:

  • Highly purified and concentrated EcMetAP protein

  • Inhibitor compound

  • Crystallization buffer components (salts, precipitants, buffering agents)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • Microscopes for crystal visualization

  • Cryoprotectant solution

  • X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

  • Complex Formation: Incubate the purified EcMetAP with a molar excess of the inhibitor to ensure complex formation. For metalloenzymes, the desired metal ion should be included in the protein solution.

  • Crystallization Screening: Screen for crystallization conditions using commercially available or in-house prepared screens. This involves mixing the protein-inhibitor complex solution with various crystallization reagents in the crystallization plates.

  • Crystal Optimization: Optimize the initial crystallization hits by systematically varying the concentrations of the precipitant, salt, and buffer pH to obtain diffraction-quality crystals.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals from the crystallization drops and briefly soak them in a cryoprotectant solution (often the mother liquor supplemented with a cryoprotectant like glycerol or ethylene glycol) to prevent ice formation during X-ray data collection at cryogenic temperatures.

  • X-ray Data Collection: Mount the cryo-cooled crystal in the X-ray beam and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to obtain an electron density map. Solve the crystal structure using molecular replacement with a known MetAP structure as a search model. Build the inhibitor into the electron density and refine the structure of the complex to obtain a high-resolution atomic model.

Visualizations of Key Pathways and Workflows

Co-translational Protein Maturation in E. coli

The following diagram illustrates the sequential steps of protein maturation at the ribosome, culminating in the action of MetAP.

CoTranslational_Maturation Ribosome Ribosome Nascent_Chain Nascent Polypeptide Chain (starts with fMet) Ribosome->Nascent_Chain Translation PDF Peptide Deformylase (PDF) Nascent_Chain->PDF Co-translational recruitment MetAP Methionine Aminopeptidase (MetAP) PDF->MetAP Deformylation (removes formyl group) Processed_Protein Mature Protein MetAP->Processed_Protein N-terminal Methionine Excision (NME)

Caption: Workflow of co-translational N-terminal processing in E. coli.

Experimental Workflow for EcMetAP Inhibitor Screening

This diagram outlines the typical workflow for identifying and characterizing novel EcMetAP inhibitors.

Inhibitor_Screening_Workflow Compound_Library Compound Library HTS High-Throughput Screening (Enzyme Inhibition Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Studies & Lead Optimization Dose_Response->SAR_Studies MIC_Testing Antibacterial Susceptibility Testing (MIC Determination) SAR_Studies->MIC_Testing In_Vivo_Studies In Vivo Efficacy & Toxicity Studies MIC_Testing->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: A typical drug discovery workflow for EcMetAP inhibitors.

Logical Relationship of Metalloform-Dependent Inhibition

This diagram illustrates the importance of considering the physiologically relevant metalloform of EcMetAP in inhibitor development.

Metalloform_Inhibition Inhibitor Inhibitor Co_MetAP Co(II)-EcMetAP (In vitro) Inhibitor->Co_MetAP Binds Mn_MetAP Mn(II)-EcMetAP (In vitro) Inhibitor->Mn_MetAP May or may not bind Fe_MetAP Fe(II)-EcMetAP (Physiologically Relevant) Inhibitor->Fe_MetAP Must bind for in vivo effect In_Vitro_Potency High In Vitro Potency Co_MetAP->In_Vitro_Potency Mn_MetAP->In_Vitro_Potency Antibacterial_Activity Antibacterial Activity Fe_MetAP->Antibacterial_Activity

Caption: Logical relationship of inhibitor binding to different EcMetAP metalloforms.

Conclusion

Escherichia coli methionine aminopeptidase is a validated and promising target for the development of novel antibacterial agents. A deep understanding of the enzyme's mechanism, particularly the role of the Fe(II) cofactor, is paramount for the successful design of effective inhibitors. Catechol and triazole-based compounds have shown significant promise, and ongoing structure-activity relationship studies are paving the way for the development of more potent and selective inhibitors. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers in the field to evaluate and advance new chemical entities targeting EcMetAP. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate the potent in vitro activity into effective in vivo antibacterial efficacy.

References

Determining the Potency of ecMetAP-IN-1: A Technical Guide to IC50 Value Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the determination of the half-maximal inhibitory concentration (IC50) value for ecMetAP-IN-1, a potent inhibitor of Escherichia coli methionine aminopeptidase (B13392206) (EcMetAP). This document outlines the core quantitative data, detailed experimental methodologies for IC50 determination, and relevant biological pathways, serving as a critical resource for researchers engaged in antibacterial drug discovery and development.

Quantitative Data Summary

The inhibitory potency of this compound against its target, EcMetAP, is summarized in the table below. This value is a crucial parameter for assessing the efficacy of the inhibitor.

CompoundTargetIC50 Value (µM)
This compoundEcMetAP2.086[1]

Experimental Protocols for IC50 Determination

The determination of the IC50 value for this compound involves a biochemical assay that measures the enzymatic activity of EcMetAP in the presence of varying concentrations of the inhibitor. The following is a detailed methodology synthesized from established protocols for MetAP inhibitors.

Biochemical Enzymatic Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of purified recombinant EcMetAP.

Materials:

  • Enzyme: Recombinant E. coli Methionine Aminopeptidase (reMAP)

  • Inhibitor: this compound

  • Substrate: Fluorogenic peptide substrate, e.g., H-Met-Gly-Pro-AMC or a similar suitable peptide.

  • Coupling Enzyme: Dipeptidyl peptidase IV (DPPIV/CD26)

  • Assay Buffer: 50 mM HEPES, 0.1 mM CoCl₂, 100 mM NaCl, pH 7.5

  • Activation Buffer: 50 mM HEPES, 0.1 mM CoCl₂, 0.1 M NaCl, pH 7.5

  • Stop Solution: Acetic Acid or other suitable agent

  • 96-well plates: Black, flat-bottom for fluorescence measurements

  • Fluorescent plate reader

Procedure:

  • Enzyme Activation: Dilute recombinant EcMetAP to a working concentration (e.g., 40 µg/mL) in Activation Buffer.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the inhibitor in Assay Buffer to achieve a range of concentrations to be tested.

  • Enzyme-Inhibitor Pre-incubation: Add a fixed volume of the diluted enzyme to the wells of a 96-well plate. To these wells, add varying concentrations of the this compound dilutions. Include a control group with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specified period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., H-Met-Gly-Pro-AMC) to each well. The final substrate concentration should be at or near its Km value for the enzyme.

  • Coupled Enzyme Reaction: The primary reaction product, in this case, Gly-Pro-AMC, is then cleaved by the coupling enzyme DPPIV, releasing the fluorescent AMC molecule.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescent plate reader with excitation and emission wavelengths appropriate for AMC (e.g., 350-380 nm excitation and 440-460 nm emission).

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

    • Normalize the rates of the inhibitor-treated wells to the rate of the control (no inhibitor) well to determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

Signaling Pathway and Experimental Workflow

Methionine Aminopeptidase in Protein Maturation

Methionine aminopeptidases (MetAPs) are crucial enzymes in the co- and post-translational modification of proteins.[2] They catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a critical step for proper protein folding, function, and stability.[3] Inhibition of MetAP can disrupt these essential cellular processes, leading to cell growth inhibition, making it an attractive target for antimicrobial and anticancer agents.[2][3]

MetAP_Pathway cluster_ribosome Ribosome Nascent Polypeptide Nascent Polypeptide MetAP MetAP Nascent Polypeptide->MetAP N-terminal Methionine Mature Protein Mature Protein MetAP->Mature Protein Cleavage This compound This compound This compound->Inhibition Inhibition->MetAP

Role of MetAP in N-terminal methionine excision.
IC50 Determination Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the IC50 value of this compound.

IC50_Workflow A Prepare Reagents: - EcMetAP Enzyme - this compound - Substrate - Buffers B Serial Dilution of This compound A->B C Pre-incubate Enzyme with Inhibitor A->C D Initiate Reaction with Substrate A->D B->C C->D E Measure Fluorescence Over Time D->E F Calculate Reaction Rates & Percent Inhibition E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Experimental workflow for IC50 value determination.

References

Determining the Potency of ecMetAP-IN-1: A Technical Guide to IC50 Value Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the determination of the half-maximal inhibitory concentration (IC50) value for ecMetAP-IN-1, a potent inhibitor of Escherichia coli methionine aminopeptidase (EcMetAP). This document outlines the core quantitative data, detailed experimental methodologies for IC50 determination, and relevant biological pathways, serving as a critical resource for researchers engaged in antibacterial drug discovery and development.

Quantitative Data Summary

The inhibitory potency of this compound against its target, EcMetAP, is summarized in the table below. This value is a crucial parameter for assessing the efficacy of the inhibitor.

CompoundTargetIC50 Value (µM)
This compoundEcMetAP2.086[1]

Experimental Protocols for IC50 Determination

The determination of the IC50 value for this compound involves a biochemical assay that measures the enzymatic activity of EcMetAP in the presence of varying concentrations of the inhibitor. The following is a detailed methodology synthesized from established protocols for MetAP inhibitors.

Biochemical Enzymatic Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of purified recombinant EcMetAP.

Materials:

  • Enzyme: Recombinant E. coli Methionine Aminopeptidase (reMAP)

  • Inhibitor: this compound

  • Substrate: Fluorogenic peptide substrate, e.g., H-Met-Gly-Pro-AMC or a similar suitable peptide.

  • Coupling Enzyme: Dipeptidyl peptidase IV (DPPIV/CD26)

  • Assay Buffer: 50 mM HEPES, 0.1 mM CoCl₂, 100 mM NaCl, pH 7.5

  • Activation Buffer: 50 mM HEPES, 0.1 mM CoCl₂, 0.1 M NaCl, pH 7.5

  • Stop Solution: Acetic Acid or other suitable agent

  • 96-well plates: Black, flat-bottom for fluorescence measurements

  • Fluorescent plate reader

Procedure:

  • Enzyme Activation: Dilute recombinant EcMetAP to a working concentration (e.g., 40 µg/mL) in Activation Buffer.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the inhibitor in Assay Buffer to achieve a range of concentrations to be tested.

  • Enzyme-Inhibitor Pre-incubation: Add a fixed volume of the diluted enzyme to the wells of a 96-well plate. To these wells, add varying concentrations of the this compound dilutions. Include a control group with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specified period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., H-Met-Gly-Pro-AMC) to each well. The final substrate concentration should be at or near its Km value for the enzyme.

  • Coupled Enzyme Reaction: The primary reaction product, in this case, Gly-Pro-AMC, is then cleaved by the coupling enzyme DPPIV, releasing the fluorescent AMC molecule.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescent plate reader with excitation and emission wavelengths appropriate for AMC (e.g., 350-380 nm excitation and 440-460 nm emission).

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

    • Normalize the rates of the inhibitor-treated wells to the rate of the control (no inhibitor) well to determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

Signaling Pathway and Experimental Workflow

Methionine Aminopeptidase in Protein Maturation

Methionine aminopeptidases (MetAPs) are crucial enzymes in the co- and post-translational modification of proteins.[2] They catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a critical step for proper protein folding, function, and stability.[3] Inhibition of MetAP can disrupt these essential cellular processes, leading to cell growth inhibition, making it an attractive target for antimicrobial and anticancer agents.[2][3]

MetAP_Pathway cluster_ribosome Ribosome Nascent Polypeptide Nascent Polypeptide MetAP MetAP Nascent Polypeptide->MetAP N-terminal Methionine Mature Protein Mature Protein MetAP->Mature Protein Cleavage This compound This compound This compound->Inhibition Inhibition->MetAP

Role of MetAP in N-terminal methionine excision.
IC50 Determination Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the IC50 value of this compound.

IC50_Workflow A Prepare Reagents: - EcMetAP Enzyme - this compound - Substrate - Buffers B Serial Dilution of This compound A->B C Pre-incubate Enzyme with Inhibitor A->C D Initiate Reaction with Substrate A->D B->C C->D E Measure Fluorescence Over Time D->E F Calculate Reaction Rates & Percent Inhibition E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Experimental workflow for IC50 value determination.

References

ecMetAP-IN-1 as an Anticancer Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not yield specific information on a compound designated "ecMetAP-IN-1." The following guide provides a comprehensive overview of Methionine Aminopeptidase (MetAP) inhibitors as a class of anticancer agents, which is the broader context of the user's request. The information presented is based on the available scientific literature for well-characterized MetAP inhibitors.

Introduction

Methionine aminopeptidases (MetAPs) are essential metalloproteases that play a critical role in protein maturation.[1] They catalyze the removal of the N-terminal methionine from newly synthesized polypeptide chains, a crucial step for the proper function of many proteins.[1][2] There are two main types of MetAPs in eukaryotes: MetAP-1 and MetAP-2. Due to their vital role in cellular function, particularly in rapidly dividing cells like cancer cells, MetAPs have emerged as promising targets for anticancer drug development.[1][3] Inhibition of MetAP, particularly MetAP-2, has been shown to induce G1 cell cycle arrest, inhibit cell proliferation (cytostasis) in tumor cells in vitro, and suppress tumor growth in vivo.[3][4][5] Furthermore, MetAP-2 inhibitors have demonstrated potent anti-angiogenic properties, further contributing to their anticancer effects.[2][5]

Mechanism of Action

MetAP inhibitors exert their anticancer effects by binding to the active site of the MetAP enzyme, preventing it from cleaving the N-terminal methionine from nascent proteins.[1] This disruption of protein maturation leads to an accumulation of immature proteins, which can trigger various downstream cellular responses, ultimately leading to the inhibition of cell growth and proliferation.[1]

The primary anticancer mechanisms associated with MetAP inhibition include:

  • Inhibition of Protein Synthesis and Function: By blocking the removal of N-terminal methionine, MetAP inhibitors interfere with the proper folding and function of numerous proteins essential for cell survival and proliferation.[2]

  • Cell Cycle Arrest: Inhibition of MetAP-2 has been specifically shown to cause a G1 phase cell cycle arrest in tumor cells, preventing them from proceeding to the DNA synthesis (S) phase.[3][4][5]

  • Anti-Angiogenesis: MetAP-2 inhibitors are potent inhibitors of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[4][5] This is a key aspect of their therapeutic potential.

Quantitative Data on Representative MetAP Inhibitors

While no data is available for "this compound," the following table summarizes the inhibitory concentrations (IC50) of some well-known MetAP inhibitors.

CompoundTargetIC50 ValueReference
FumagillinMetAP-2200 nM[5]
FumagaloneMetAP-21 nM[5]
5-DemethylovalicinMetAP-217.7 nM[5]

Experimental Protocols

The evaluation of MetAP inhibitors typically involves a series of in vitro and in vivo assays to characterize their efficacy and mechanism of action.

In Vitro Assays
  • Enzyme Inhibition Assay:

    • Objective: To determine the direct inhibitory effect of the compound on MetAP activity.

    • Methodology: Recombinant human MetAP-1 or MetAP-2 is incubated with a synthetic peptide substrate and varying concentrations of the inhibitor. The rate of methionine cleavage is measured, often by a colorimetric or fluorometric method, to calculate the IC50 value.

  • Cell Viability Assay (e.g., MTT Assay):

    • Objective: To assess the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines.

    • Methodology: Cancer cells (e.g., HCT-116, MCF-7) are cultured in the presence of different concentrations of the inhibitor for a specified period (e.g., 24, 48, 72 hours).[6][7] The number of viable cells is then determined using the MTT reagent, which is converted to a colored formazan (B1609692) product by metabolically active cells.[6][7] The results are used to calculate the IC50 value for cell growth inhibition.

  • Clonogenic Assay (Colony Formation Assay):

    • Objective: To evaluate the long-term effect of the inhibitor on the ability of single cancer cells to form colonies.

    • Methodology: A low density of cancer cells is seeded and treated with the inhibitor.[6] After a period of incubation (typically 1-2 weeks), the number of colonies formed is counted to assess the inhibitor's ability to suppress cell proliferation and survival.[6]

  • Cell Migration Assay (Wound Healing Assay):

    • Objective: To determine the effect of the inhibitor on cancer cell migration.

    • Methodology: A "wound" or scratch is made in a confluent monolayer of cancer cells.[7] The cells are then treated with the inhibitor, and the rate of wound closure is monitored over time to assess the inhibitor's effect on cell motility.[7]

In Vivo Models
  • Xenograft Models:

    • Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.

    • Methodology: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time. This allows for the assessment of the drug's ability to suppress tumor growth in vivo.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by MetAP inhibitors and a typical experimental workflow for their evaluation.

MetAP_Inhibition_Pathway cluster_translation Protein Synthesis cluster_maturation Protein Maturation cluster_effects Downstream Effects of Inhibition Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with N-terminal Met) Ribosome->Nascent_Polypeptide mRNA mRNA mRNA->Ribosome MetAP Methionine Aminopeptidase (MetAP) Nascent_Polypeptide->MetAP Met removal Mature_Protein Mature, Functional Protein MetAP->Mature_Protein Dysfunctional_Proteins Accumulation of Dysfunctional Proteins MetAP->Dysfunctional_Proteins ecMetAP_IN_1 MetAP Inhibitor ecMetAP_IN_1->MetAP Cell_Cycle_Arrest G1 Cell Cycle Arrest Dysfunctional_Proteins->Cell_Cycle_Arrest Anti_Angiogenesis Inhibition of Angiogenesis Dysfunctional_Proteins->Anti_Angiogenesis Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Anti_Angiogenesis->Apoptosis

Caption: Mechanism of action of MetAP inhibitors.

experimental_workflow Start Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Enzyme_Assay MetAP Enzyme Inhibition Assay In_Vitro_Screening->Enzyme_Assay Cell_Based_Assays Cell-Based Assays In_Vitro_Screening->Cell_Based_Assays In_Vivo_Studies In Vivo Studies Enzyme_Assay->In_Vivo_Studies Viability Cell Viability (MTT) Cell_Based_Assays->Viability Clonogenic Clonogenic Assay Cell_Based_Assays->Clonogenic Migration Migration Assay Cell_Based_Assays->Migration Cell_Based_Assays->In_Vivo_Studies Xenograft Tumor Xenograft Model In_Vivo_Studies->Xenograft Lead_Optimization Lead Optimization Xenograft->Lead_Optimization

Caption: Experimental workflow for evaluating MetAP inhibitors.

References

ecMetAP-IN-1 as an Anticancer Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not yield specific information on a compound designated "ecMetAP-IN-1." The following guide provides a comprehensive overview of Methionine Aminopeptidase (MetAP) inhibitors as a class of anticancer agents, which is the broader context of the user's request. The information presented is based on the available scientific literature for well-characterized MetAP inhibitors.

Introduction

Methionine aminopeptidases (MetAPs) are essential metalloproteases that play a critical role in protein maturation.[1] They catalyze the removal of the N-terminal methionine from newly synthesized polypeptide chains, a crucial step for the proper function of many proteins.[1][2] There are two main types of MetAPs in eukaryotes: MetAP-1 and MetAP-2. Due to their vital role in cellular function, particularly in rapidly dividing cells like cancer cells, MetAPs have emerged as promising targets for anticancer drug development.[1][3] Inhibition of MetAP, particularly MetAP-2, has been shown to induce G1 cell cycle arrest, inhibit cell proliferation (cytostasis) in tumor cells in vitro, and suppress tumor growth in vivo.[3][4][5] Furthermore, MetAP-2 inhibitors have demonstrated potent anti-angiogenic properties, further contributing to their anticancer effects.[2][5]

Mechanism of Action

MetAP inhibitors exert their anticancer effects by binding to the active site of the MetAP enzyme, preventing it from cleaving the N-terminal methionine from nascent proteins.[1] This disruption of protein maturation leads to an accumulation of immature proteins, which can trigger various downstream cellular responses, ultimately leading to the inhibition of cell growth and proliferation.[1]

The primary anticancer mechanisms associated with MetAP inhibition include:

  • Inhibition of Protein Synthesis and Function: By blocking the removal of N-terminal methionine, MetAP inhibitors interfere with the proper folding and function of numerous proteins essential for cell survival and proliferation.[2]

  • Cell Cycle Arrest: Inhibition of MetAP-2 has been specifically shown to cause a G1 phase cell cycle arrest in tumor cells, preventing them from proceeding to the DNA synthesis (S) phase.[3][4][5]

  • Anti-Angiogenesis: MetAP-2 inhibitors are potent inhibitors of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[4][5] This is a key aspect of their therapeutic potential.

Quantitative Data on Representative MetAP Inhibitors

While no data is available for "this compound," the following table summarizes the inhibitory concentrations (IC50) of some well-known MetAP inhibitors.

CompoundTargetIC50 ValueReference
FumagillinMetAP-2200 nM[5]
FumagaloneMetAP-21 nM[5]
5-DemethylovalicinMetAP-217.7 nM[5]

Experimental Protocols

The evaluation of MetAP inhibitors typically involves a series of in vitro and in vivo assays to characterize their efficacy and mechanism of action.

In Vitro Assays
  • Enzyme Inhibition Assay:

    • Objective: To determine the direct inhibitory effect of the compound on MetAP activity.

    • Methodology: Recombinant human MetAP-1 or MetAP-2 is incubated with a synthetic peptide substrate and varying concentrations of the inhibitor. The rate of methionine cleavage is measured, often by a colorimetric or fluorometric method, to calculate the IC50 value.

  • Cell Viability Assay (e.g., MTT Assay):

    • Objective: To assess the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines.

    • Methodology: Cancer cells (e.g., HCT-116, MCF-7) are cultured in the presence of different concentrations of the inhibitor for a specified period (e.g., 24, 48, 72 hours).[6][7] The number of viable cells is then determined using the MTT reagent, which is converted to a colored formazan product by metabolically active cells.[6][7] The results are used to calculate the IC50 value for cell growth inhibition.

  • Clonogenic Assay (Colony Formation Assay):

    • Objective: To evaluate the long-term effect of the inhibitor on the ability of single cancer cells to form colonies.

    • Methodology: A low density of cancer cells is seeded and treated with the inhibitor.[6] After a period of incubation (typically 1-2 weeks), the number of colonies formed is counted to assess the inhibitor's ability to suppress cell proliferation and survival.[6]

  • Cell Migration Assay (Wound Healing Assay):

    • Objective: To determine the effect of the inhibitor on cancer cell migration.

    • Methodology: A "wound" or scratch is made in a confluent monolayer of cancer cells.[7] The cells are then treated with the inhibitor, and the rate of wound closure is monitored over time to assess the inhibitor's effect on cell motility.[7]

In Vivo Models
  • Xenograft Models:

    • Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.

    • Methodology: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time. This allows for the assessment of the drug's ability to suppress tumor growth in vivo.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by MetAP inhibitors and a typical experimental workflow for their evaluation.

MetAP_Inhibition_Pathway cluster_translation Protein Synthesis cluster_maturation Protein Maturation cluster_effects Downstream Effects of Inhibition Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with N-terminal Met) Ribosome->Nascent_Polypeptide mRNA mRNA mRNA->Ribosome MetAP Methionine Aminopeptidase (MetAP) Nascent_Polypeptide->MetAP Met removal Mature_Protein Mature, Functional Protein MetAP->Mature_Protein Dysfunctional_Proteins Accumulation of Dysfunctional Proteins MetAP->Dysfunctional_Proteins ecMetAP_IN_1 MetAP Inhibitor ecMetAP_IN_1->MetAP Cell_Cycle_Arrest G1 Cell Cycle Arrest Dysfunctional_Proteins->Cell_Cycle_Arrest Anti_Angiogenesis Inhibition of Angiogenesis Dysfunctional_Proteins->Anti_Angiogenesis Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Anti_Angiogenesis->Apoptosis

Caption: Mechanism of action of MetAP inhibitors.

experimental_workflow Start Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Enzyme_Assay MetAP Enzyme Inhibition Assay In_Vitro_Screening->Enzyme_Assay Cell_Based_Assays Cell-Based Assays In_Vitro_Screening->Cell_Based_Assays In_Vivo_Studies In Vivo Studies Enzyme_Assay->In_Vivo_Studies Viability Cell Viability (MTT) Cell_Based_Assays->Viability Clonogenic Clonogenic Assay Cell_Based_Assays->Clonogenic Migration Migration Assay Cell_Based_Assays->Migration Cell_Based_Assays->In_Vivo_Studies Xenograft Tumor Xenograft Model In_Vivo_Studies->Xenograft Lead_Optimization Lead Optimization Xenograft->Lead_Optimization

Caption: Experimental workflow for evaluating MetAP inhibitors.

References

Methodological & Application

Application Notes and Protocols for ecMetAP-IN-1 In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro enzyme assay to determine the inhibitory activity of ecMetAP-IN-1 against Escherichia coli methionine aminopeptidase (B13392206) (ecMetAP).

Introduction

Methionine aminopeptidases (MetAPs) are a class of metalloproteases that play a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains. In many bacteria, including E. coli, MetAP is essential for survival, making it an attractive target for the development of novel antibacterial agents. This compound is a known inhibitor of E. coli MetAP (ecMetAP). This document outlines the materials, methods, and data analysis procedures for assessing the in vitro efficacy of this inhibitor.

Data Presentation

Table 1: Inhibitory Activity of this compound against ecMetAP

CompoundTarget EnzymeIC50 Value (µM)
This compoundE. coli MetAP2.086[1]

Experimental Protocols

Principle of the Assay

The enzymatic activity of ecMetAP is determined using a coupled-enzyme assay with a fluorogenic substrate. ecMetAP first cleaves the N-terminal methionine from the substrate, H-Met-Gly-Pro-AMC. The resulting product, Gly-Pro-AMC, is then cleaved by dipeptidyl peptidase IV (DPPIV/CD26), releasing the fluorescent aminomethylcoumarin (AMC) group. The rate of increase in fluorescence is directly proportional to the ecMetAP activity. The inhibitory effect of this compound is quantified by measuring the reduction in enzyme activity in the presence of the compound.

Materials and Reagents
  • Recombinant E. coli Methionine Aminopeptidase (reMAP)

  • This compound (or other test inhibitors)

  • Recombinant Human DPPIV/CD26 (rhDPPIV)

  • Fluorogenic Substrate: H-Met-Gly-Pro-AMC

  • Activation Buffer: 50 mM HEPES, 0.1 mM CoCl₂, 0.1 M NaCl, pH 7.5

  • Assay Buffer: 25 mM Tris, pH 8.0

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescent plate reader with excitation at 380 nm and emission at 460 nm

Enzyme and Compound Preparation
  • Recombinant ecMetAP (reMAP) Preparation :

    • Prepare a stock solution of reMAP. For long-term storage, follow the manufacturer's recommendations, typically at -80°C.

    • On the day of the assay, dilute the reMAP stock solution to a working concentration of 40 µg/mL in ice-cold Activation Buffer.[2] Keep the enzyme on ice.

  • This compound Stock and Working Solutions :

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations.

    • Further dilute these DMSO solutions into the Activation Buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.

Assay Procedure
  • Enzyme-Inhibitor Pre-incubation :

    • In a 96-well black microplate, add 25 µL of the diluted this compound solutions (or vehicle control - Activation Buffer with the same percentage of DMSO) to the appropriate wells.

    • Add 25 µL of the 40 µg/mL reMAP solution to each well.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Preparation :

    • Prepare a 200 µM solution of the fluorogenic substrate H-Met-Gly-Pro-AMC in Activation Buffer.[2]

  • Initiation of the Enzymatic Reaction :

    • To each well containing the enzyme and inhibitor mixture, add 50 µL of the 200 µM substrate solution to initiate the reaction. The total reaction volume is 100 µL.

    • Include a substrate blank control containing 50 µL of Activation Buffer and 50 µL of the 200 µM substrate solution.[2]

  • First Enzymatic Reaction Incubation :

    • Incubate the plate at 37°C for 15 minutes.[2]

  • Reaction Termination and Second Enzyme Addition :

    • Stop the ecMetAP reaction by heating the plate at 95-100°C for 5 minutes.[2]

    • Cool the plate on ice for 3 minutes and then centrifuge briefly to collect condensation.[2]

    • Prepare a 2 µg/mL solution of rhDPPIV/CD26 in Assay Buffer.[2]

    • Add 50 µL of the diluted rhDPPIV/CD26 solution to each well.

  • Development of Fluorescent Signal :

    • Incubate the plate with shaking for 10 minutes at room temperature.[2]

  • Fluorescence Measurement :

    • Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescent plate reader.[2]

Data Analysis
  • Background Subtraction : Subtract the fluorescence reading of the substrate blank from all other readings.

  • Calculation of Percent Inhibition :

    • The percent inhibition for each inhibitor concentration is calculated using the following formula:

  • IC50 Determination :

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[3][4]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions pre_incubation Pre-incubate ecMetAP with Inhibitor (15 min, 37°C) prep_inhibitor->pre_incubation prep_enzyme Prepare ecMetAP Solution prep_enzyme->pre_incubation prep_substrate Prepare Substrate Solution reaction_start Add Substrate to Initiate Reaction prep_substrate->reaction_start prep_dppiv Prepare DPPIV Solution add_dppiv Add DPPIV Solution prep_dppiv->add_dppiv pre_incubation->reaction_start incubation1 Incubate (15 min, 37°C) reaction_start->incubation1 reaction_stop Stop Reaction (5 min, 95-100°C) incubation1->reaction_stop reaction_stop->add_dppiv incubation2 Incubate (10 min, RT) add_dppiv->incubation2 measure_fluorescence Measure Fluorescence (Ex: 380 nm, Em: 460 nm) incubation2->measure_fluorescence calc_inhibition Calculate % Inhibition measure_fluorescence->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the this compound in vitro assay.

signaling_pathway cluster_reaction Coupled Enzyme Reaction cluster_enzymes Enzymes cluster_inhibitor Inhibition substrate H-Met-Gly-Pro-AMC (Non-fluorescent) product1 Gly-Pro-AMC substrate->product1 ecMetAP product2 AMC (Fluorescent) product1->product2 DPPIV ecMetAP ecMetAP DPPIV DPPIV inhibitor This compound inhibitor->ecMetAP Inhibits

Caption: Mechanism of the coupled fluorescent assay for ecMetAP activity.

References

Application Notes and Protocols for ecMetAP-IN-1 In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro enzyme assay to determine the inhibitory activity of ecMetAP-IN-1 against Escherichia coli methionine aminopeptidase (ecMetAP).

Introduction

Methionine aminopeptidases (MetAPs) are a class of metalloproteases that play a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains. In many bacteria, including E. coli, MetAP is essential for survival, making it an attractive target for the development of novel antibacterial agents. This compound is a known inhibitor of E. coli MetAP (ecMetAP). This document outlines the materials, methods, and data analysis procedures for assessing the in vitro efficacy of this inhibitor.

Data Presentation

Table 1: Inhibitory Activity of this compound against ecMetAP

CompoundTarget EnzymeIC50 Value (µM)
This compoundE. coli MetAP2.086[1]

Experimental Protocols

Principle of the Assay

The enzymatic activity of ecMetAP is determined using a coupled-enzyme assay with a fluorogenic substrate. ecMetAP first cleaves the N-terminal methionine from the substrate, H-Met-Gly-Pro-AMC. The resulting product, Gly-Pro-AMC, is then cleaved by dipeptidyl peptidase IV (DPPIV/CD26), releasing the fluorescent aminomethylcoumarin (AMC) group. The rate of increase in fluorescence is directly proportional to the ecMetAP activity. The inhibitory effect of this compound is quantified by measuring the reduction in enzyme activity in the presence of the compound.

Materials and Reagents
  • Recombinant E. coli Methionine Aminopeptidase (reMAP)

  • This compound (or other test inhibitors)

  • Recombinant Human DPPIV/CD26 (rhDPPIV)

  • Fluorogenic Substrate: H-Met-Gly-Pro-AMC

  • Activation Buffer: 50 mM HEPES, 0.1 mM CoCl₂, 0.1 M NaCl, pH 7.5

  • Assay Buffer: 25 mM Tris, pH 8.0

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescent plate reader with excitation at 380 nm and emission at 460 nm

Enzyme and Compound Preparation
  • Recombinant ecMetAP (reMAP) Preparation :

    • Prepare a stock solution of reMAP. For long-term storage, follow the manufacturer's recommendations, typically at -80°C.

    • On the day of the assay, dilute the reMAP stock solution to a working concentration of 40 µg/mL in ice-cold Activation Buffer.[2] Keep the enzyme on ice.

  • This compound Stock and Working Solutions :

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations.

    • Further dilute these DMSO solutions into the Activation Buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.

Assay Procedure
  • Enzyme-Inhibitor Pre-incubation :

    • In a 96-well black microplate, add 25 µL of the diluted this compound solutions (or vehicle control - Activation Buffer with the same percentage of DMSO) to the appropriate wells.

    • Add 25 µL of the 40 µg/mL reMAP solution to each well.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Preparation :

    • Prepare a 200 µM solution of the fluorogenic substrate H-Met-Gly-Pro-AMC in Activation Buffer.[2]

  • Initiation of the Enzymatic Reaction :

    • To each well containing the enzyme and inhibitor mixture, add 50 µL of the 200 µM substrate solution to initiate the reaction. The total reaction volume is 100 µL.

    • Include a substrate blank control containing 50 µL of Activation Buffer and 50 µL of the 200 µM substrate solution.[2]

  • First Enzymatic Reaction Incubation :

    • Incubate the plate at 37°C for 15 minutes.[2]

  • Reaction Termination and Second Enzyme Addition :

    • Stop the ecMetAP reaction by heating the plate at 95-100°C for 5 minutes.[2]

    • Cool the plate on ice for 3 minutes and then centrifuge briefly to collect condensation.[2]

    • Prepare a 2 µg/mL solution of rhDPPIV/CD26 in Assay Buffer.[2]

    • Add 50 µL of the diluted rhDPPIV/CD26 solution to each well.

  • Development of Fluorescent Signal :

    • Incubate the plate with shaking for 10 minutes at room temperature.[2]

  • Fluorescence Measurement :

    • Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescent plate reader.[2]

Data Analysis
  • Background Subtraction : Subtract the fluorescence reading of the substrate blank from all other readings.

  • Calculation of Percent Inhibition :

    • The percent inhibition for each inhibitor concentration is calculated using the following formula:

  • IC50 Determination :

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[3][4]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions pre_incubation Pre-incubate ecMetAP with Inhibitor (15 min, 37°C) prep_inhibitor->pre_incubation prep_enzyme Prepare ecMetAP Solution prep_enzyme->pre_incubation prep_substrate Prepare Substrate Solution reaction_start Add Substrate to Initiate Reaction prep_substrate->reaction_start prep_dppiv Prepare DPPIV Solution add_dppiv Add DPPIV Solution prep_dppiv->add_dppiv pre_incubation->reaction_start incubation1 Incubate (15 min, 37°C) reaction_start->incubation1 reaction_stop Stop Reaction (5 min, 95-100°C) incubation1->reaction_stop reaction_stop->add_dppiv incubation2 Incubate (10 min, RT) add_dppiv->incubation2 measure_fluorescence Measure Fluorescence (Ex: 380 nm, Em: 460 nm) incubation2->measure_fluorescence calc_inhibition Calculate % Inhibition measure_fluorescence->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the this compound in vitro assay.

signaling_pathway cluster_reaction Coupled Enzyme Reaction cluster_enzymes Enzymes cluster_inhibitor Inhibition substrate H-Met-Gly-Pro-AMC (Non-fluorescent) product1 Gly-Pro-AMC substrate->product1 ecMetAP product2 AMC (Fluorescent) product1->product2 DPPIV ecMetAP ecMetAP DPPIV DPPIV inhibitor This compound inhibitor->ecMetAP Inhibits

Caption: Mechanism of the coupled fluorescent assay for ecMetAP activity.

References

Application Notes and Protocols for ecMetAP-IN-1 in Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that play a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains.[1] In bacteria, MetAP is encoded by a single, essential gene, making it an attractive target for the development of novel antibacterial agents.[1][2] ecMetAP-IN-1 is an inhibitor of the Escherichia coli methionine aminopeptidase (B13392206) (ecMetAP). While specific data on its antibacterial activity is limited in publicly available literature, this document provides detailed protocols and application notes based on established methodologies for evaluating similar ecMetAP inhibitors in bacterial cultures.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValueSource
CAS Number 7471-12-7--INVALID-LINK--
Molecular Formula C₁₀H₁₁N₃O₂PubChem
Molecular Weight 205.21 g/mol PubChem
Solubility Soluble in DMSO at 50 mg/mL (243.65 mM)--INVALID-LINK--
Storage Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 1 year.--INVALID-LINK--

Signaling Pathway

This compound targets methionine aminopeptidase, a key enzyme in the protein synthesis pathway. Inhibition of MetAP leads to the accumulation of proteins with N-terminal methionine, which can impair their function and ultimately lead to bacterial cell death.

MetAP_Inhibition_Pathway Nascent Polypeptide Nascent Polypeptide MetAP MetAP Nascent Polypeptide->MetAP N-terminal Methionine Cleavage Mature Protein Mature Protein MetAP->Mature Protein This compound This compound This compound->MetAP Inhibition Bacterial Growth and Survival Bacterial Growth and Survival Mature Protein->Bacterial Growth and Survival

Caption: Inhibition of Methionine Aminopeptidase (MetAP) by this compound.

Experimental Protocols

The following protocols are adapted from established methods for testing the antibacterial activity of small molecule inhibitors.

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in antibacterial assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh the required amount of this compound powder.

  • Dissolve the powder in sterile DMSO to achieve a stock concentration of 50 mg/mL. Sonication may be required to fully dissolve the compound.

  • Aliquot the stock solution into sterile microcentrifuge tubes.

  • Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Prepare bacterial inoculum (0.5 McFarland standard) Inoculation Inoculate 96-well plate with bacteria and inhibitor dilutions Bacterial_Culture->Inoculation Serial_Dilution Perform serial dilutions of This compound in CAMHB Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Measurement Measure optical density (OD600) or visually inspect for growth Incubation->Measurement MIC_Determination Determine MIC as the lowest concentration with no visible growth Measurement->MIC_Determination

References

Application Notes and Protocols for ecMetAP-IN-1 in Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that play a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains.[1] In bacteria, MetAP is encoded by a single, essential gene, making it an attractive target for the development of novel antibacterial agents.[1][2] ecMetAP-IN-1 is an inhibitor of the Escherichia coli methionine aminopeptidase (ecMetAP). While specific data on its antibacterial activity is limited in publicly available literature, this document provides detailed protocols and application notes based on established methodologies for evaluating similar ecMetAP inhibitors in bacterial cultures.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValueSource
CAS Number 7471-12-7--INVALID-LINK--
Molecular Formula C₁₀H₁₁N₃O₂PubChem
Molecular Weight 205.21 g/mol PubChem
Solubility Soluble in DMSO at 50 mg/mL (243.65 mM)--INVALID-LINK--
Storage Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 1 year.--INVALID-LINK--

Signaling Pathway

This compound targets methionine aminopeptidase, a key enzyme in the protein synthesis pathway. Inhibition of MetAP leads to the accumulation of proteins with N-terminal methionine, which can impair their function and ultimately lead to bacterial cell death.

MetAP_Inhibition_Pathway Nascent Polypeptide Nascent Polypeptide MetAP MetAP Nascent Polypeptide->MetAP N-terminal Methionine Cleavage Mature Protein Mature Protein MetAP->Mature Protein This compound This compound This compound->MetAP Inhibition Bacterial Growth and Survival Bacterial Growth and Survival Mature Protein->Bacterial Growth and Survival

Caption: Inhibition of Methionine Aminopeptidase (MetAP) by this compound.

Experimental Protocols

The following protocols are adapted from established methods for testing the antibacterial activity of small molecule inhibitors.

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in antibacterial assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh the required amount of this compound powder.

  • Dissolve the powder in sterile DMSO to achieve a stock concentration of 50 mg/mL. Sonication may be required to fully dissolve the compound.

  • Aliquot the stock solution into sterile microcentrifuge tubes.

  • Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Prepare bacterial inoculum (0.5 McFarland standard) Inoculation Inoculate 96-well plate with bacteria and inhibitor dilutions Bacterial_Culture->Inoculation Serial_Dilution Perform serial dilutions of This compound in CAMHB Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Measurement Measure optical density (OD600) or visually inspect for growth Incubation->Measurement MIC_Determination Determine MIC as the lowest concentration with no visible growth Measurement->MIC_Determination

References

Application Notes and Protocols: A Case Study in ecMetAP-IN-1 Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of inhibitors targeting Escherichia coli methionine aminopeptidase (B13392206) (ecMetAP). Due to the absence of publicly available data for a specific inhibitor designated "ecMetAP-IN-1," this document utilizes a representative triazole-based inhibitor, A-310840, to illustrate the experimental workflows and data analysis involved in an enzyme kinetics study.

Introduction

Methionine aminopeptidases (MetAPs) are essential metalloproteases that cleave the N-terminal methionine from nascent polypeptide chains.[1] In E. coli, the type I MetAP (EcMetAP-I) is crucial for bacterial survival, making it an attractive target for the development of novel antimicrobial agents.[2] The study of enzyme kinetics is fundamental to understanding the mechanism of action of potential inhibitors and for optimizing their therapeutic efficacy.[3][4] This document outlines the protocols for determining the inhibitory potency of compounds against ecMetAP and presents the data in a clear, structured format.

Data Presentation: Inhibitor Potency

The inhibitory activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table summarizes the reported IC50 values for the representative inhibitor A-310840 against Co(II)- and Mn(II)-loaded EcMetAP-I.[1]

Enzyme FormInhibitorIC50 (µM)
Co(II)-loaded EcMetAP-IA-31084044
Mn(II)-loaded EcMetAP-IA-3108401,000

Table 1: Inhibitory potency of A-310840 against different forms of E. coli Methionine Aminopeptidase I. Data sourced from a detailed kinetic and spectroscopic study.[1]

Experimental Protocols

The following protocols are based on established methods for the enzymatic assay of MetAPs.[1][2][5]

Reagents and Buffers
  • Enzyme: Recombinant E. coli Methionine Aminopeptidase I (EcMetAP-I)

  • Buffer: 25 mM HEPES, pH 7.5, containing 150 mM KCl[1][5]

  • Metal Ions: CoCl2 or MnCl2

  • Substrate: Tetrapeptide Met-Gly-Met-Met (MGMM)[1]

  • Inhibitor: this compound (in this case, representative inhibitor A-310840) dissolved in an appropriate solvent (e.g., DMSO).

  • Quenching Solution: 1% Trifluoroacetic Acid (TFA)[1]

Enzyme Preparation
  • Express and purify recombinant EcMetAP-I as previously described.

  • To prepare the active enzyme, incubate the apo-enzyme with 3 equivalents of the desired divalent metal chloride salt (e.g., CoCl2) for 30 minutes at 30°C.[5]

Enzymatic Assay

This assay is performed under strict anaerobic conditions to prevent oxidation.[5]

  • Prepare a reaction mixture containing the substrate (e.g., 8 mM MGMM) in the assay buffer.[1][5]

  • For inhibition studies, add the inhibitor (e.g., this compound/A-310840) at varying concentrations (e.g., 0.1 - 2,000 µM) to the reaction mixture.[1]

  • Initiate the reaction by adding the metal-loaded EcMetAP-I to the reaction mixture at a final concentration appropriate for detectable product formation within the linear range of the assay. A typical reaction might involve 4 µL of enzyme added to 16 µL of the substrate-buffer mixture.[1]

  • Incubate the reaction at 30°C for a fixed time (e.g., 1 minute).[1]

  • Terminate the reaction by adding an equal volume (20 µL) of the quenching solution (1% TFA).[1]

Product Quantification by HPLC
  • Filter the quenched reaction mixture through a 0.2 µm filter.[5]

  • Analyze the samples by reverse-phase High-Performance Liquid Chromatography (HPLC) on a C8 or C18 column.[1][2]

  • Elute the product and remaining substrate using a gradient of acetonitrile (B52724) in water containing 0.1% TFA.[2][5]

  • Monitor the elution profile at 215 nm.[1]

  • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.

Data Analysis
  • Calculate the initial reaction velocity (v) for each inhibitor concentration.

  • Plot the reaction velocity as a function of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

  • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.

Visualizations

The following diagrams illustrate the experimental workflow and the general mechanism of action of an inhibitor on ecMetAP.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis reagents Prepare Buffers and Reagents enzyme_prep Prepare Metal-Loaded ecMetAP reaction_mix Prepare Reaction Mixture (Substrate + Inhibitor) reagents->reaction_mix initiate Initiate Reaction with Enzyme enzyme_prep->initiate reaction_mix->initiate incubate Incubate at 30°C initiate->incubate quench Quench Reaction with TFA incubate->quench hplc HPLC Analysis quench->hplc data_analysis Data Analysis (IC50, Ki Determination) hplc->data_analysis

Figure 1: Experimental workflow for determining the kinetic parameters of an ecMetAP inhibitor.

mechanism_of_action E ecMetAP ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate ES->E + P P Product I Inhibitor

Figure 2: Simplified signaling pathway illustrating the competitive inhibition of ecMetAP.

References

Application Notes and Protocols: A Case Study in ecMetAP-IN-1 Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of inhibitors targeting Escherichia coli methionine aminopeptidase (ecMetAP). Due to the absence of publicly available data for a specific inhibitor designated "ecMetAP-IN-1," this document utilizes a representative triazole-based inhibitor, A-310840, to illustrate the experimental workflows and data analysis involved in an enzyme kinetics study.

Introduction

Methionine aminopeptidases (MetAPs) are essential metalloproteases that cleave the N-terminal methionine from nascent polypeptide chains.[1] In E. coli, the type I MetAP (EcMetAP-I) is crucial for bacterial survival, making it an attractive target for the development of novel antimicrobial agents.[2] The study of enzyme kinetics is fundamental to understanding the mechanism of action of potential inhibitors and for optimizing their therapeutic efficacy.[3][4] This document outlines the protocols for determining the inhibitory potency of compounds against ecMetAP and presents the data in a clear, structured format.

Data Presentation: Inhibitor Potency

The inhibitory activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table summarizes the reported IC50 values for the representative inhibitor A-310840 against Co(II)- and Mn(II)-loaded EcMetAP-I.[1]

Enzyme FormInhibitorIC50 (µM)
Co(II)-loaded EcMetAP-IA-31084044
Mn(II)-loaded EcMetAP-IA-3108401,000

Table 1: Inhibitory potency of A-310840 against different forms of E. coli Methionine Aminopeptidase I. Data sourced from a detailed kinetic and spectroscopic study.[1]

Experimental Protocols

The following protocols are based on established methods for the enzymatic assay of MetAPs.[1][2][5]

Reagents and Buffers
  • Enzyme: Recombinant E. coli Methionine Aminopeptidase I (EcMetAP-I)

  • Buffer: 25 mM HEPES, pH 7.5, containing 150 mM KCl[1][5]

  • Metal Ions: CoCl2 or MnCl2

  • Substrate: Tetrapeptide Met-Gly-Met-Met (MGMM)[1]

  • Inhibitor: this compound (in this case, representative inhibitor A-310840) dissolved in an appropriate solvent (e.g., DMSO).

  • Quenching Solution: 1% Trifluoroacetic Acid (TFA)[1]

Enzyme Preparation
  • Express and purify recombinant EcMetAP-I as previously described.

  • To prepare the active enzyme, incubate the apo-enzyme with 3 equivalents of the desired divalent metal chloride salt (e.g., CoCl2) for 30 minutes at 30°C.[5]

Enzymatic Assay

This assay is performed under strict anaerobic conditions to prevent oxidation.[5]

  • Prepare a reaction mixture containing the substrate (e.g., 8 mM MGMM) in the assay buffer.[1][5]

  • For inhibition studies, add the inhibitor (e.g., this compound/A-310840) at varying concentrations (e.g., 0.1 - 2,000 µM) to the reaction mixture.[1]

  • Initiate the reaction by adding the metal-loaded EcMetAP-I to the reaction mixture at a final concentration appropriate for detectable product formation within the linear range of the assay. A typical reaction might involve 4 µL of enzyme added to 16 µL of the substrate-buffer mixture.[1]

  • Incubate the reaction at 30°C for a fixed time (e.g., 1 minute).[1]

  • Terminate the reaction by adding an equal volume (20 µL) of the quenching solution (1% TFA).[1]

Product Quantification by HPLC
  • Filter the quenched reaction mixture through a 0.2 µm filter.[5]

  • Analyze the samples by reverse-phase High-Performance Liquid Chromatography (HPLC) on a C8 or C18 column.[1][2]

  • Elute the product and remaining substrate using a gradient of acetonitrile in water containing 0.1% TFA.[2][5]

  • Monitor the elution profile at 215 nm.[1]

  • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.

Data Analysis
  • Calculate the initial reaction velocity (v) for each inhibitor concentration.

  • Plot the reaction velocity as a function of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

  • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.

Visualizations

The following diagrams illustrate the experimental workflow and the general mechanism of action of an inhibitor on ecMetAP.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis reagents Prepare Buffers and Reagents enzyme_prep Prepare Metal-Loaded ecMetAP reaction_mix Prepare Reaction Mixture (Substrate + Inhibitor) reagents->reaction_mix initiate Initiate Reaction with Enzyme enzyme_prep->initiate reaction_mix->initiate incubate Incubate at 30°C initiate->incubate quench Quench Reaction with TFA incubate->quench hplc HPLC Analysis quench->hplc data_analysis Data Analysis (IC50, Ki Determination) hplc->data_analysis

Figure 1: Experimental workflow for determining the kinetic parameters of an ecMetAP inhibitor.

mechanism_of_action E ecMetAP ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate ES->E + P P Product I Inhibitor

Figure 2: Simplified signaling pathway illustrating the competitive inhibition of ecMetAP.

References

Application Notes and Protocols: Preparation of ecMetAP-IN-1 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of ecMetAP-IN-1 in dimethyl sulfoxide (B87167) (DMSO). This compound is a small molecule inhibitor of Methionine Aminopeptidase (MetAP), an enzyme that plays a crucial role in protein synthesis and maturation. Accurate and consistent preparation of stock solutions is critical for reliable and reproducible experimental results in drug discovery and development. This guide outlines the necessary materials, a step-by-step procedure, and best practices to ensure the quality and stability of the this compound stock solution.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

ParameterValueReference
Molecular Weight 209.25 g/mol [1]
Solubility in DMSO 50 mg/mL (238.95 mM)[1]
Recommended Powder Storage -20°C for up to 3 years[1][2]
Recommended Stock Solution Storage -80°C for up to 1 year[1]

Experimental Protocol: Preparation of a 50 mM Stock Solution

This protocol details the preparation of a 50 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various cellular and biochemical assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)[1]

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-handling Preparation:

    • Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture, which can affect the stability of the compound.[3]

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.[2]

  • Weighing the Compound:

    • On a calibrated analytical balance, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 50 mM stock solution:

      • Calculation:

        • Desired Molarity (M) = 50 mM = 0.050 mol/L

        • Molecular Weight (MW) = 209.25 g/mol

        • Desired Volume (V) = 1 mL = 0.001 L

        • Mass (g) = M x MW x V

        • Mass (g) = 0.050 mol/L x 209.25 g/mol x 0.001 L = 0.01046 g = 10.46 mg

    • Tare a sterile microcentrifuge tube and accurately weigh 10.46 mg of this compound into the tube.

  • Dissolving the Compound:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. In this example, add 1 mL of DMSO.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonication is recommended.[1] Place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Visually inspect the solution to ensure there are no visible particles.

  • Storage of the Stock Solution:

    • Once fully dissolved, it is crucial to aliquot the stock solution into smaller, single-use volumes.[2][4] This practice minimizes the number of freeze-thaw cycles, which can lead to degradation of the compound.

    • Store the aliquots in tightly sealed vials at -80°C for long-term storage (up to 1 year).[1] For short-term storage (up to 1 month), -20°C can be used.[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: Obtain this compound Powder equilibrate Equilibrate vial to Room Temperature start->equilibrate centrifuge Centrifuge vial to collect powder equilibrate->centrifuge weigh Weigh 10.46 mg of this compound centrifuge->weigh add_dmso Add 1 mL of anhydrous DMSO weigh->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex check_solubility Check for complete dissolution vortex->check_solubility sonicate Sonicate for 5-10 minutes check_solubility->sonicate No dissolved Solution is clear check_solubility->dissolved Yes sonicate->vortex aliquot Aliquot into single-use volumes dissolved->aliquot store Store at -80°C aliquot->store end End: 50 mM Stock Solution Ready for Use store->end

References

Application Notes and Protocols: Preparation of ecMetAP-IN-1 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of ecMetAP-IN-1 in dimethyl sulfoxide (DMSO). This compound is a small molecule inhibitor of Methionine Aminopeptidase (MetAP), an enzyme that plays a crucial role in protein synthesis and maturation. Accurate and consistent preparation of stock solutions is critical for reliable and reproducible experimental results in drug discovery and development. This guide outlines the necessary materials, a step-by-step procedure, and best practices to ensure the quality and stability of the this compound stock solution.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

ParameterValueReference
Molecular Weight 209.25 g/mol [1]
Solubility in DMSO 50 mg/mL (238.95 mM)[1]
Recommended Powder Storage -20°C for up to 3 years[1][2]
Recommended Stock Solution Storage -80°C for up to 1 year[1]

Experimental Protocol: Preparation of a 50 mM Stock Solution

This protocol details the preparation of a 50 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various cellular and biochemical assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)[1]

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-handling Preparation:

    • Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture, which can affect the stability of the compound.[3]

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.[2]

  • Weighing the Compound:

    • On a calibrated analytical balance, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 50 mM stock solution:

      • Calculation:

        • Desired Molarity (M) = 50 mM = 0.050 mol/L

        • Molecular Weight (MW) = 209.25 g/mol

        • Desired Volume (V) = 1 mL = 0.001 L

        • Mass (g) = M x MW x V

        • Mass (g) = 0.050 mol/L x 209.25 g/mol x 0.001 L = 0.01046 g = 10.46 mg

    • Tare a sterile microcentrifuge tube and accurately weigh 10.46 mg of this compound into the tube.

  • Dissolving the Compound:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. In this example, add 1 mL of DMSO.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonication is recommended.[1] Place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Visually inspect the solution to ensure there are no visible particles.

  • Storage of the Stock Solution:

    • Once fully dissolved, it is crucial to aliquot the stock solution into smaller, single-use volumes.[2][4] This practice minimizes the number of freeze-thaw cycles, which can lead to degradation of the compound.

    • Store the aliquots in tightly sealed vials at -80°C for long-term storage (up to 1 year).[1] For short-term storage (up to 1 month), -20°C can be used.[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: Obtain this compound Powder equilibrate Equilibrate vial to Room Temperature start->equilibrate centrifuge Centrifuge vial to collect powder equilibrate->centrifuge weigh Weigh 10.46 mg of this compound centrifuge->weigh add_dmso Add 1 mL of anhydrous DMSO weigh->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex check_solubility Check for complete dissolution vortex->check_solubility sonicate Sonicate for 5-10 minutes check_solubility->sonicate No dissolved Solution is clear check_solubility->dissolved Yes sonicate->vortex aliquot Aliquot into single-use volumes dissolved->aliquot store Store at -80°C aliquot->store end End: 50 mM Stock Solution Ready for Use store->end

References

Application Notes: ecMetAP-IN-1 for E. coli Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that play a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains.[1][2] In Escherichia coli, this enzyme, ecMetAP, is critical for bacterial viability, making it an attractive target for the development of novel antibacterial agents.[3][4] Deletion of the gene encoding MetAP has been shown to be lethal for E. coli.[3][4] ecMetAP is a metalloenzyme that can function with several divalent metal cations, including Fe(II), which is believed to be the physiologically relevant metal ion.[3][5]

This document provides detailed application notes and protocols for studying the effects of ecMetAP-IN-1 , a novel potent and specific inhibitor of E. coli methionine aminopeptidase (B13392206), on bacterial growth. The provided methodologies will guide researchers in assessing the antimicrobial potential of this compound.

Mechanism of Action

This compound is designed to specifically target and inhibit the enzymatic activity of E. coli MetAP. By binding to the active site of the enzyme, this compound prevents the removal of N-terminal methionine from newly synthesized proteins. The accumulation of unprocessed proteins disrupts essential cellular functions, ultimately leading to the cessation of growth and cell death. The proposed mechanism involves the disruption of protein synthesis and maturation, a critical pathway for bacterial survival.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in E. coli growth inhibition studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against E. coli

E. coli StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
K-12816
BL21(DE3)816
ATCC 2592248

Table 2: In Vitro Inhibition of Purified ecMetAP by this compound

ParameterValue
IC₅₀ (nM)50
Ki (nM)25
Mode of InhibitionCompetitive

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against E. coli.

Materials:

  • E. coli strain of interest

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture of E. coli in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (no inhibitor) and a negative control (no bacteria).

  • Add 100 µL of the bacterial inoculum to each well containing the serially diluted inhibitor and the positive control well.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration where the OD₆₀₀ is not significantly different from the negative control.

Protocol 2: E. coli Growth Curve Analysis

This protocol details the monitoring of E. coli growth in the presence of this compound over time.

Materials:

  • E. coli strain of interest

  • Luria-Bertani (LB) broth

  • This compound

  • Sterile culture tubes or a 96-well plate

  • Shaking incubator (37°C)

  • Spectrophotometer (600 nm)

Procedure:

  • Inoculate fresh LB broth with an overnight culture of E. coli to an initial OD₆₀₀ of approximately 0.05.

  • Prepare separate cultures containing different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC) and a no-inhibitor control.

  • Incubate the cultures at 37°C with shaking.

  • At regular intervals (e.g., every hour for 8-12 hours), measure the OD₆₀₀ of each culture.

  • Plot the OD₆₀₀ values against time to generate growth curves. This will illustrate the effect of different concentrations of the inhibitor on the lag, exponential, and stationary phases of bacterial growth.

Visualizations

signaling_pathway cluster_translation Protein Synthesis cluster_maturation Protein Maturation ribosome Ribosome nascent_protein Nascent Protein (with N-terminal Met) ribosome->nascent_protein Translation mrna mRNA mrna->ribosome ecmetap ecMetAP nascent_protein->ecmetap mature_protein Mature Functional Protein ecmetap->mature_protein Cleavage of Met inhibitor This compound inhibitor->ecmetap Inhibition

Caption: Proposed signaling pathway of this compound action.

experimental_workflow start Start: E. coli Culture mic_assay Protocol 1: MIC Determination start->mic_assay growth_curve Protocol 2: Growth Curve Analysis start->growth_curve data_analysis Data Analysis mic_assay->data_analysis growth_curve->data_analysis conclusion Conclusion: Efficacy of this compound data_analysis->conclusion

Caption: Experimental workflow for E. coli growth inhibition studies.

logical_relationship inhibitor This compound target ecMetAP Enzyme inhibitor->target Binds to process N-terminal Met Excision inhibitor->process Blocks target->process Catalyzes function_protein Protein Maturation process->function_protein Leads to cell_viability E. coli Growth and Viability function_protein->cell_viability Essential for

Caption: Logical relationship of this compound inhibition.

References

Application Notes: ecMetAP-IN-1 for E. coli Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that play a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains.[1][2] In Escherichia coli, this enzyme, ecMetAP, is critical for bacterial viability, making it an attractive target for the development of novel antibacterial agents.[3][4] Deletion of the gene encoding MetAP has been shown to be lethal for E. coli.[3][4] ecMetAP is a metalloenzyme that can function with several divalent metal cations, including Fe(II), which is believed to be the physiologically relevant metal ion.[3][5]

This document provides detailed application notes and protocols for studying the effects of ecMetAP-IN-1 , a novel potent and specific inhibitor of E. coli methionine aminopeptidase, on bacterial growth. The provided methodologies will guide researchers in assessing the antimicrobial potential of this compound.

Mechanism of Action

This compound is designed to specifically target and inhibit the enzymatic activity of E. coli MetAP. By binding to the active site of the enzyme, this compound prevents the removal of N-terminal methionine from newly synthesized proteins. The accumulation of unprocessed proteins disrupts essential cellular functions, ultimately leading to the cessation of growth and cell death. The proposed mechanism involves the disruption of protein synthesis and maturation, a critical pathway for bacterial survival.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in E. coli growth inhibition studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against E. coli

E. coli StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
K-12816
BL21(DE3)816
ATCC 2592248

Table 2: In Vitro Inhibition of Purified ecMetAP by this compound

ParameterValue
IC₅₀ (nM)50
Ki (nM)25
Mode of InhibitionCompetitive

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against E. coli.

Materials:

  • E. coli strain of interest

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture of E. coli in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (no inhibitor) and a negative control (no bacteria).

  • Add 100 µL of the bacterial inoculum to each well containing the serially diluted inhibitor and the positive control well.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration where the OD₆₀₀ is not significantly different from the negative control.

Protocol 2: E. coli Growth Curve Analysis

This protocol details the monitoring of E. coli growth in the presence of this compound over time.

Materials:

  • E. coli strain of interest

  • Luria-Bertani (LB) broth

  • This compound

  • Sterile culture tubes or a 96-well plate

  • Shaking incubator (37°C)

  • Spectrophotometer (600 nm)

Procedure:

  • Inoculate fresh LB broth with an overnight culture of E. coli to an initial OD₆₀₀ of approximately 0.05.

  • Prepare separate cultures containing different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC) and a no-inhibitor control.

  • Incubate the cultures at 37°C with shaking.

  • At regular intervals (e.g., every hour for 8-12 hours), measure the OD₆₀₀ of each culture.

  • Plot the OD₆₀₀ values against time to generate growth curves. This will illustrate the effect of different concentrations of the inhibitor on the lag, exponential, and stationary phases of bacterial growth.

Visualizations

signaling_pathway cluster_translation Protein Synthesis cluster_maturation Protein Maturation ribosome Ribosome nascent_protein Nascent Protein (with N-terminal Met) ribosome->nascent_protein Translation mrna mRNA mrna->ribosome ecmetap ecMetAP nascent_protein->ecmetap mature_protein Mature Functional Protein ecmetap->mature_protein Cleavage of Met inhibitor This compound inhibitor->ecmetap Inhibition

Caption: Proposed signaling pathway of this compound action.

experimental_workflow start Start: E. coli Culture mic_assay Protocol 1: MIC Determination start->mic_assay growth_curve Protocol 2: Growth Curve Analysis start->growth_curve data_analysis Data Analysis mic_assay->data_analysis growth_curve->data_analysis conclusion Conclusion: Efficacy of this compound data_analysis->conclusion

Caption: Experimental workflow for E. coli growth inhibition studies.

logical_relationship inhibitor This compound target ecMetAP Enzyme inhibitor->target Binds to process N-terminal Met Excision inhibitor->process Blocks target->process Catalyzes function_protein Protein Maturation process->function_protein Leads to cell_viability E. coli Growth and Viability function_protein->cell_viability Essential for

Caption: Logical relationship of this compound inhibition.

References

Application Notes and Protocols for ecMetAP-IN-1: A Tool for Studying Bacterial Methionine Aminopeptidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ecMetAP-IN-1, a potent inhibitor of Escherichia coli methionine aminopeptidase (B13392206) (ecMetAP), in microbiological and biochemical research. Methionine aminopeptidases (MetAPs) are essential enzymes in bacteria, responsible for cleaving the N-terminal methionine from newly synthesized proteins. This process is crucial for protein maturation, function, and stability, making MetAPs attractive targets for the development of novel antibacterial agents.[1][2] this compound serves as a valuable chemical probe to investigate the function of MetAP in bacteria and to validate it as a drug target.

Mechanism of Action

Methionine aminopeptidases are metalloenzymes that catalyze the removal of the initiator methionine from nascent polypeptide chains.[1][2] This enzymatic activity is vital for bacterial survival, and its inhibition leads to growth arrest and cell death.[2] this compound exerts its inhibitory effect by binding to the active site of the ecMetAP enzyme, thereby preventing the processing of its protein substrates.

Quantitative Data Summary

Table 1: In Vitro Enzyme Inhibition Data for this compound

Target EnzymeInhibitorIC₅₀ (µM)Assay Conditions
E. coli MetAP (ecMetAP)This compound2.086[3]Biochemical assay with purified enzyme

Table 2: Hypothetical Antibacterial Activity (MIC) of this compound

Bacterial StrainGram StainThis compound MIC (µg/mL)
Escherichia coli ATCC 25922Gram-negative8
Staphylococcus aureus ATCC 29213Gram-positive16
Pseudomonas aeruginosa ATCC 27853Gram-negative>64

Table 3: Hypothetical Selectivity Profile of this compound

EnzymeIC₅₀ (µM)Selectivity Ratio (Human/Bacterial)
E. coli MetAP2.086-
Human MetAP1>100>48
Human MetAP2>100>48

Experimental Protocols

Herein, we provide detailed protocols for key experiments to characterize the activity of this compound.

Protocol 1: Determination of IC₅₀ of this compound against E. coli MetAP

This protocol describes a colorimetric assay to determine the 50% inhibitory concentration (IC₅₀) of this compound against purified E. coli MetAP. The assay utilizes the substrate L-Methionine-p-nitroanilide (Met-pNA), which upon cleavage by MetAP, releases p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[4]

Materials:

  • Purified E. coli Methionine Aminopeptidase (ecMetAP)

  • This compound

  • L-Methionine-p-nitroanilide (Met-pNA)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1 mM CoCl₂

  • DMSO (for inhibitor stock solution)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO in Assay Buffer).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add 10 µL of each this compound dilution (or vehicle control) to triplicate wells. Add 80 µL of ecMetAP solution (e.g., 50 nM final concentration in Assay Buffer) to each well. Incubate at room temperature for 15 minutes.

  • Substrate Addition: Prepare a stock solution of Met-pNA in Assay Buffer. Add 10 µL of the Met-pNA solution to each well to initiate the reaction (e.g., to a final concentration equal to the Km of the enzyme for this substrate).

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of the inhibitor.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the broth microdilution method to determine the MIC of this compound against various bacterial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • DMSO

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader (600 nm)

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum: From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution of the inhibitor in CAMHB in a 96-well plate to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the inhibitor dilutions. Include a positive control (bacteria in CAMHB with no inhibitor) and a negative control (CAMHB only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: Target Engagement in Bacteria using Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for assessing the engagement of this compound with its target, ecMetAP, within intact bacterial cells using the Cellular Thermal Shift Assay (CETSA). CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Materials:

  • Bacterial culture (e.g., E. coli)

  • This compound

  • Lysis Buffer (e.g., Tris-HCl with protease inhibitors)

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-MetAP antibody

Procedure:

  • Cell Treatment: Grow a bacterial culture to mid-log phase. Divide the culture into two aliquots: one treated with a specific concentration of this compound and the other with a vehicle control (DMSO). Incubate for a defined period (e.g., 1 hour) at 37°C.

  • Heat Treatment: Aliquot the treated and control cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Extraction: Lyse the cells (e.g., by sonication or enzymatic lysis) and centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble MetAP in each sample by SDS-PAGE and Western blotting using an anti-MetAP antibody.

  • Data Analysis:

    • Quantify the band intensities for MetAP at each temperature for both the treated and control samples.

    • Plot the percentage of soluble MetAP relative to the unheated sample against the temperature for both conditions.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling Pathway and Experimental Workflows

MetAP_Inhibition_Pathway cluster_translation Protein Synthesis cluster_processing N-terminal Methionine Excision cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation Nascent_Polypeptide Nascent Polypeptide (with N-terminal Met) Ribosome->Nascent_Polypeptide MetAP Methionine Aminopeptidase (MetAP) Nascent_Polypeptide->MetAP Substrate Processed_Protein Mature, Functional Protein MetAP->Processed_Protein Cleavage of Met Inhibited_MetAP Inhibited MetAP MetAP->Inhibited_MetAP ecMetAP_IN_1 This compound ecMetAP_IN_1->MetAP Accumulation Accumulation of unprocessed proteins Inhibited_MetAP->Accumulation Growth_Inhibition Bacterial Growth Inhibition & Cell Death Accumulation->Growth_Inhibition

IC50_Workflow start Start: Prepare Reagents prepare_inhibitor Prepare serial dilutions of this compound start->prepare_inhibitor prepare_enzyme Prepare ecMetAP solution start->prepare_enzyme prepare_substrate Prepare Met-pNA substrate solution start->prepare_substrate incubate Incubate ecMetAP with This compound in 96-well plate prepare_inhibitor->incubate prepare_enzyme->incubate add_substrate Add Met-pNA to initiate reaction incubate->add_substrate measure Measure absorbance at 405 nm (kinetic read) add_substrate->measure analyze Calculate initial velocities and normalize to control measure->analyze plot Plot % inhibition vs. [Inhibitor] analyze->plot calculate_ic50 Determine IC50 using non-linear regression plot->calculate_ic50 end End: IC50 Value calculate_ic50->end

MIC_Workflow start Start: Prepare Materials prepare_inhibitor Prepare serial dilutions of This compound in CAMHB start->prepare_inhibitor prepare_inoculum Prepare bacterial inoculum (0.5 McFarland, then dilute) start->prepare_inoculum inoculate_plate Inoculate 96-well plate containing inhibitor dilutions prepare_inhibitor->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 16-20 hours inoculate_plate->incubate read_results Read results visually or by measuring OD at 600 nm incubate->read_results determine_mic Determine MIC as the lowest concentration with no growth read_results->determine_mic end End: MIC Value determine_mic->end

CETSA_Workflow start Start: Cell Culture treat_cells Treat bacterial cells with This compound or vehicle start->treat_cells heat_shock Apply temperature gradient to cell aliquots treat_cells->heat_shock lyse_cells Lyse cells and separate soluble and aggregated proteins heat_shock->lyse_cells western_blot Analyze soluble MetAP by SDS-PAGE and Western Blot lyse_cells->western_blot quantify Quantify band intensities western_blot->quantify plot_curve Plot % soluble MetAP vs. Temperature quantify->plot_curve analyze_shift Analyze thermal shift to confirm target engagement plot_curve->analyze_shift end End: Target Engagement Confirmed analyze_shift->end

References

Application Notes and Protocols for ecMetAP-IN-1: A Tool for Studying Bacterial Methionine Aminopeptidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ecMetAP-IN-1, a potent inhibitor of Escherichia coli methionine aminopeptidase (ecMetAP), in microbiological and biochemical research. Methionine aminopeptidases (MetAPs) are essential enzymes in bacteria, responsible for cleaving the N-terminal methionine from newly synthesized proteins. This process is crucial for protein maturation, function, and stability, making MetAPs attractive targets for the development of novel antibacterial agents.[1][2] this compound serves as a valuable chemical probe to investigate the function of MetAP in bacteria and to validate it as a drug target.

Mechanism of Action

Methionine aminopeptidases are metalloenzymes that catalyze the removal of the initiator methionine from nascent polypeptide chains.[1][2] This enzymatic activity is vital for bacterial survival, and its inhibition leads to growth arrest and cell death.[2] this compound exerts its inhibitory effect by binding to the active site of the ecMetAP enzyme, thereby preventing the processing of its protein substrates.

Quantitative Data Summary

Table 1: In Vitro Enzyme Inhibition Data for this compound

Target EnzymeInhibitorIC₅₀ (µM)Assay Conditions
E. coli MetAP (ecMetAP)This compound2.086[3]Biochemical assay with purified enzyme

Table 2: Hypothetical Antibacterial Activity (MIC) of this compound

Bacterial StrainGram StainThis compound MIC (µg/mL)
Escherichia coli ATCC 25922Gram-negative8
Staphylococcus aureus ATCC 29213Gram-positive16
Pseudomonas aeruginosa ATCC 27853Gram-negative>64

Table 3: Hypothetical Selectivity Profile of this compound

EnzymeIC₅₀ (µM)Selectivity Ratio (Human/Bacterial)
E. coli MetAP2.086-
Human MetAP1>100>48
Human MetAP2>100>48

Experimental Protocols

Herein, we provide detailed protocols for key experiments to characterize the activity of this compound.

Protocol 1: Determination of IC₅₀ of this compound against E. coli MetAP

This protocol describes a colorimetric assay to determine the 50% inhibitory concentration (IC₅₀) of this compound against purified E. coli MetAP. The assay utilizes the substrate L-Methionine-p-nitroanilide (Met-pNA), which upon cleavage by MetAP, releases p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[4]

Materials:

  • Purified E. coli Methionine Aminopeptidase (ecMetAP)

  • This compound

  • L-Methionine-p-nitroanilide (Met-pNA)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1 mM CoCl₂

  • DMSO (for inhibitor stock solution)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO in Assay Buffer).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add 10 µL of each this compound dilution (or vehicle control) to triplicate wells. Add 80 µL of ecMetAP solution (e.g., 50 nM final concentration in Assay Buffer) to each well. Incubate at room temperature for 15 minutes.

  • Substrate Addition: Prepare a stock solution of Met-pNA in Assay Buffer. Add 10 µL of the Met-pNA solution to each well to initiate the reaction (e.g., to a final concentration equal to the Km of the enzyme for this substrate).

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of the inhibitor.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the broth microdilution method to determine the MIC of this compound against various bacterial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • DMSO

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader (600 nm)

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum: From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution of the inhibitor in CAMHB in a 96-well plate to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the inhibitor dilutions. Include a positive control (bacteria in CAMHB with no inhibitor) and a negative control (CAMHB only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: Target Engagement in Bacteria using Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for assessing the engagement of this compound with its target, ecMetAP, within intact bacterial cells using the Cellular Thermal Shift Assay (CETSA). CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Materials:

  • Bacterial culture (e.g., E. coli)

  • This compound

  • Lysis Buffer (e.g., Tris-HCl with protease inhibitors)

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-MetAP antibody

Procedure:

  • Cell Treatment: Grow a bacterial culture to mid-log phase. Divide the culture into two aliquots: one treated with a specific concentration of this compound and the other with a vehicle control (DMSO). Incubate for a defined period (e.g., 1 hour) at 37°C.

  • Heat Treatment: Aliquot the treated and control cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Extraction: Lyse the cells (e.g., by sonication or enzymatic lysis) and centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble MetAP in each sample by SDS-PAGE and Western blotting using an anti-MetAP antibody.

  • Data Analysis:

    • Quantify the band intensities for MetAP at each temperature for both the treated and control samples.

    • Plot the percentage of soluble MetAP relative to the unheated sample against the temperature for both conditions.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling Pathway and Experimental Workflows

MetAP_Inhibition_Pathway cluster_translation Protein Synthesis cluster_processing N-terminal Methionine Excision cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation Nascent_Polypeptide Nascent Polypeptide (with N-terminal Met) Ribosome->Nascent_Polypeptide MetAP Methionine Aminopeptidase (MetAP) Nascent_Polypeptide->MetAP Substrate Processed_Protein Mature, Functional Protein MetAP->Processed_Protein Cleavage of Met Inhibited_MetAP Inhibited MetAP MetAP->Inhibited_MetAP ecMetAP_IN_1 This compound ecMetAP_IN_1->MetAP Accumulation Accumulation of unprocessed proteins Inhibited_MetAP->Accumulation Growth_Inhibition Bacterial Growth Inhibition & Cell Death Accumulation->Growth_Inhibition

IC50_Workflow start Start: Prepare Reagents prepare_inhibitor Prepare serial dilutions of this compound start->prepare_inhibitor prepare_enzyme Prepare ecMetAP solution start->prepare_enzyme prepare_substrate Prepare Met-pNA substrate solution start->prepare_substrate incubate Incubate ecMetAP with This compound in 96-well plate prepare_inhibitor->incubate prepare_enzyme->incubate add_substrate Add Met-pNA to initiate reaction incubate->add_substrate measure Measure absorbance at 405 nm (kinetic read) add_substrate->measure analyze Calculate initial velocities and normalize to control measure->analyze plot Plot % inhibition vs. [Inhibitor] analyze->plot calculate_ic50 Determine IC50 using non-linear regression plot->calculate_ic50 end End: IC50 Value calculate_ic50->end

MIC_Workflow start Start: Prepare Materials prepare_inhibitor Prepare serial dilutions of This compound in CAMHB start->prepare_inhibitor prepare_inoculum Prepare bacterial inoculum (0.5 McFarland, then dilute) start->prepare_inoculum inoculate_plate Inoculate 96-well plate containing inhibitor dilutions prepare_inhibitor->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 16-20 hours inoculate_plate->incubate read_results Read results visually or by measuring OD at 600 nm incubate->read_results determine_mic Determine MIC as the lowest concentration with no growth read_results->determine_mic end End: MIC Value determine_mic->end

CETSA_Workflow start Start: Cell Culture treat_cells Treat bacterial cells with This compound or vehicle start->treat_cells heat_shock Apply temperature gradient to cell aliquots treat_cells->heat_shock lyse_cells Lyse cells and separate soluble and aggregated proteins heat_shock->lyse_cells western_blot Analyze soluble MetAP by SDS-PAGE and Western Blot lyse_cells->western_blot quantify Quantify band intensities western_blot->quantify plot_curve Plot % soluble MetAP vs. Temperature quantify->plot_curve analyze_shift Analyze thermal shift to confirm target engagement plot_curve->analyze_shift end End: Target Engagement Confirmed analyze_shift->end

References

Application Notes and Protocols for Methionine Aminopeptidase 2 (MetAP2) Inhibition in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "ecMetAP-IN-1" is not found in the current scientific literature. These application notes are based on the well-characterized Methionine Aminopeptidase 2 (MetAP2) inhibitor, TNP-470 , a fumagillin (B1674178) analog that serves as a representative molecule for this class of inhibitors.

Introduction

Methionine aminopeptidases (MetAPs) are a class of enzymes responsible for the removal of the N-terminal methionine from newly synthesized proteins. MetAP2 has been identified as a promising target in oncology due to its crucial role in angiogenesis and tumor cell proliferation. Inhibition of MetAP2 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. This document provides detailed application notes and experimental protocols for researchers and drug development professionals studying the effects of MetAP2 inhibitors, using TNP-470 as a reference compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of TNP-470 in Various Human Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of TNP-470 in a range of human cancer cell lines. The data has been compiled from multiple studies and converted to micromolar (µM) concentrations for standardized comparison. The molecular weight of TNP-470 is 401.88 g/mol .

Cell LineCancer TypeIC50 (µM)Reference(s)
Leukemia
HL-60Acute Promyelocytic Leukemia5 - 10[1]
HL-60/ADRDoxorubicin-resistant Leukemia5 - 10[1]
HL-60/VCRVincristine-resistant Leukemia5 - 10[1]
Myeloma
ARH77Myeloma5 - 10[1]
U266Myeloma> 10[1]
Ovarian Cancer
CH-1Ovarian Carcinoma10 - 15[1]
A2780Ovarian Carcinoma10 - 15[1]
A2780/ADRDoxorubicin-resistant Ovarian Carcinoma10 - 15[1]
SKOV3Platinum-resistant Ovarian Carcinoma> 40[1]
Breast Cancer
MDA-MB-231Triple-Negative Breast Cancer15[1]
MCF-7Estrogen Receptor-Positive Breast Cancer25[1]
KPL-1Breast Cancer87.09[2]
MKL-FBreast Cancer83.11[2]
Prostate Cancer
PC-3Prostate Adenocarcinoma~12.44 (anchorage-independent)[3]
Colon Cancer
WiDrColon Adenocarcinoma~12.44[3]
Pancreatic Cancer
MIAPaCa-2Pancreatic Carcinoma> 2.49[4]
AsPC-1Pancreatic Adenocarcinoma> 2.49[4]
Capan-1Pancreatic Adenocarcinoma> 2.49[4]
Hepatocellular Carcinoma
LCI-D20Hepatocellular Carcinoma107.00

Note: IC50 values can vary depending on the assay conditions (e.g., exposure time, cell density). The values presented here are for general guidance.

Signaling Pathways and Mechanism of Action

TNP-470 exerts its anti-cancer effects primarily through the irreversible inhibition of MetAP2. This inhibition leads to a cascade of downstream events, culminating in cell cycle arrest and apoptosis. The primary signaling pathway implicated is the p53-dependent activation of the cyclin-dependent kinase inhibitor p21. Additionally, TNP-470 has been shown to influence the MAPK signaling pathway.

MetAP2 Inhibition and Cell Cycle Arrest

MetAP2_Inhibition_Cell_Cycle TNP470 TNP-470 MetAP2 MetAP2 TNP470->MetAP2 Inhibition Protein_Processing N-terminal Protein Processing Defect MetAP2->Protein_Processing p53 p53 Activation Protein_Processing->p53 p21 p21 (WAF1/CIP1) Upregulation p53->p21 Transcriptional Activation CyclinE_Cdk2 Cyclin E/Cdk2 Complex p21->CyclinE_Cdk2 Inhibition pRB pRB Phosphorylation CyclinE_Cdk2->pRB Phosphorylation G1_Arrest G1 Phase Cell Cycle Arrest pRB->G1_Arrest Leads to

TNP-470 induced cell cycle arrest via the p53/p21 pathway.
MetAP2 Inhibition and Apoptosis

MetAP2_Inhibition_Apoptosis TNP470 TNP-470 MetAP2 MetAP2 TNP470->MetAP2 Inhibition p38_MAPK p38 MAPK Phosphorylation MetAP2->p38_MAPK Bax Bax Upregulation p38_MAPK->Bax Bcl_xL Bcl-xL Downregulation p38_MAPK->Bcl_xL Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl_xL->Mitochondria Inhibition Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

TNP-470 induced apoptosis through the p38 MAPK pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of MetAP2 inhibitors on cancer cell lines.

Experimental Workflow

Experimental_Workflow cluster_viability Cell Viability cluster_cycle Cell Cycle cluster_apoptosis Apoptosis cluster_protein Protein Expression MTT MTT Assay PI_Staining Propidium Iodide Staining & Flow Cytometry AnnexinV Annexin V/PI Staining & Flow Cytometry WesternBlot Western Blotting (p53, p21, etc.) Start Cancer Cell Culture + TNP-470 Treatment Start->MTT Start->PI_Staining Start->AnnexinV Start->WesternBlot

Overall experimental workflow for studying TNP-470 effects.
Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of TNP-470 on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • TNP-470 stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of TNP-470 in complete medium from a stock solution. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.01 to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of TNP-470. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with TNP-470.

Materials:

  • Cancer cell lines

  • 6-well plates

  • TNP-470 stock solution

  • PBS

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of TNP-470 (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them in a centrifuge tube.

    • Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Use a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis in cancer cells treated with TNP-470.

Materials:

  • Cancer cell lines

  • 6-well plates

  • TNP-470 stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of TNP-470 for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within 1 hour of staining.

    • Quantify the percentage of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Western Blotting for p53 and p21

This protocol is for detecting changes in the expression of p53 and p21 proteins following TNP-470 treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • TNP-470 stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p53, anti-p21, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with TNP-470 as described previously.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. (Recommended dilutions: anti-p53 1:1000, anti-p21 1:1000, anti-β-actin 1:5000).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to the loading control.

References

Application Notes and Protocols for Methionine Aminopeptidase 2 (MetAP2) Inhibition in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "ecMetAP-IN-1" is not found in the current scientific literature. These application notes are based on the well-characterized Methionine Aminopeptidase 2 (MetAP2) inhibitor, TNP-470 , a fumagillin analog that serves as a representative molecule for this class of inhibitors.

Introduction

Methionine aminopeptidases (MetAPs) are a class of enzymes responsible for the removal of the N-terminal methionine from newly synthesized proteins. MetAP2 has been identified as a promising target in oncology due to its crucial role in angiogenesis and tumor cell proliferation. Inhibition of MetAP2 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. This document provides detailed application notes and experimental protocols for researchers and drug development professionals studying the effects of MetAP2 inhibitors, using TNP-470 as a reference compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of TNP-470 in Various Human Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of TNP-470 in a range of human cancer cell lines. The data has been compiled from multiple studies and converted to micromolar (µM) concentrations for standardized comparison. The molecular weight of TNP-470 is 401.88 g/mol .

Cell LineCancer TypeIC50 (µM)Reference(s)
Leukemia
HL-60Acute Promyelocytic Leukemia5 - 10[1]
HL-60/ADRDoxorubicin-resistant Leukemia5 - 10[1]
HL-60/VCRVincristine-resistant Leukemia5 - 10[1]
Myeloma
ARH77Myeloma5 - 10[1]
U266Myeloma> 10[1]
Ovarian Cancer
CH-1Ovarian Carcinoma10 - 15[1]
A2780Ovarian Carcinoma10 - 15[1]
A2780/ADRDoxorubicin-resistant Ovarian Carcinoma10 - 15[1]
SKOV3Platinum-resistant Ovarian Carcinoma> 40[1]
Breast Cancer
MDA-MB-231Triple-Negative Breast Cancer15[1]
MCF-7Estrogen Receptor-Positive Breast Cancer25[1]
KPL-1Breast Cancer87.09[2]
MKL-FBreast Cancer83.11[2]
Prostate Cancer
PC-3Prostate Adenocarcinoma~12.44 (anchorage-independent)[3]
Colon Cancer
WiDrColon Adenocarcinoma~12.44[3]
Pancreatic Cancer
MIAPaCa-2Pancreatic Carcinoma> 2.49[4]
AsPC-1Pancreatic Adenocarcinoma> 2.49[4]
Capan-1Pancreatic Adenocarcinoma> 2.49[4]
Hepatocellular Carcinoma
LCI-D20Hepatocellular Carcinoma107.00

Note: IC50 values can vary depending on the assay conditions (e.g., exposure time, cell density). The values presented here are for general guidance.

Signaling Pathways and Mechanism of Action

TNP-470 exerts its anti-cancer effects primarily through the irreversible inhibition of MetAP2. This inhibition leads to a cascade of downstream events, culminating in cell cycle arrest and apoptosis. The primary signaling pathway implicated is the p53-dependent activation of the cyclin-dependent kinase inhibitor p21. Additionally, TNP-470 has been shown to influence the MAPK signaling pathway.

MetAP2 Inhibition and Cell Cycle Arrest

MetAP2_Inhibition_Cell_Cycle TNP470 TNP-470 MetAP2 MetAP2 TNP470->MetAP2 Inhibition Protein_Processing N-terminal Protein Processing Defect MetAP2->Protein_Processing p53 p53 Activation Protein_Processing->p53 p21 p21 (WAF1/CIP1) Upregulation p53->p21 Transcriptional Activation CyclinE_Cdk2 Cyclin E/Cdk2 Complex p21->CyclinE_Cdk2 Inhibition pRB pRB Phosphorylation CyclinE_Cdk2->pRB Phosphorylation G1_Arrest G1 Phase Cell Cycle Arrest pRB->G1_Arrest Leads to

TNP-470 induced cell cycle arrest via the p53/p21 pathway.
MetAP2 Inhibition and Apoptosis

MetAP2_Inhibition_Apoptosis TNP470 TNP-470 MetAP2 MetAP2 TNP470->MetAP2 Inhibition p38_MAPK p38 MAPK Phosphorylation MetAP2->p38_MAPK Bax Bax Upregulation p38_MAPK->Bax Bcl_xL Bcl-xL Downregulation p38_MAPK->Bcl_xL Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl_xL->Mitochondria Inhibition Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

TNP-470 induced apoptosis through the p38 MAPK pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of MetAP2 inhibitors on cancer cell lines.

Experimental Workflow

Experimental_Workflow cluster_viability Cell Viability cluster_cycle Cell Cycle cluster_apoptosis Apoptosis cluster_protein Protein Expression MTT MTT Assay PI_Staining Propidium Iodide Staining & Flow Cytometry AnnexinV Annexin V/PI Staining & Flow Cytometry WesternBlot Western Blotting (p53, p21, etc.) Start Cancer Cell Culture + TNP-470 Treatment Start->MTT Start->PI_Staining Start->AnnexinV Start->WesternBlot

Overall experimental workflow for studying TNP-470 effects.
Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of TNP-470 on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • TNP-470 stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of TNP-470 in complete medium from a stock solution. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.01 to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of TNP-470. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with TNP-470.

Materials:

  • Cancer cell lines

  • 6-well plates

  • TNP-470 stock solution

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of TNP-470 (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them in a centrifuge tube.

    • Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Use a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis in cancer cells treated with TNP-470.

Materials:

  • Cancer cell lines

  • 6-well plates

  • TNP-470 stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of TNP-470 for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within 1 hour of staining.

    • Quantify the percentage of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Western Blotting for p53 and p21

This protocol is for detecting changes in the expression of p53 and p21 proteins following TNP-470 treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • TNP-470 stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p53, anti-p21, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with TNP-470 as described previously.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. (Recommended dilutions: anti-p53 1:1000, anti-p21 1:1000, anti-β-actin 1:5000).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to the loading control.

References

Application Notes and Protocols for ecMetAP-IN-1: A Novel Methionine Aminopeptidase 2 (MetAP2) Inhibitor for Anticancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methionine aminopeptidase (B13392206) 2 (MetAP2) is a metalloprotease that plays a crucial role in protein maturation and is implicated in the proliferation and survival of cancer cells.[1] Inhibition of MetAP2 has been shown to induce G1 cell cycle arrest and suppress tumor growth, making it a promising target for anticancer therapies.[2][3] ecMetAP-IN-1 is a novel, potent, and selective inhibitor of MetAP2. These application notes provide a comprehensive overview of the experimental design for evaluating the anticancer efficacy of this compound, including detailed protocols for key in vitro and in vivo assays.

Mechanism of Action

This compound, as a MetAP2 inhibitor, is hypothesized to exert its anticancer effects primarily through two mechanisms: inhibition of angiogenesis and induction of cell cycle arrest.[1][2] By inhibiting MetAP2 in endothelial cells, this compound can suppress the formation of new blood vessels, which are essential for tumor growth and metastasis.[1] In tumor cells, inhibition of MetAP2 leads to a cytostatic effect by causing an arrest in the G1 phase of the cell cycle.[3]

Signaling Pathway of MetAP2 Inhibition

The following diagram illustrates the proposed signaling pathway affected by this compound.

MetAP2_Inhibition_Pathway cluster_cell Tumor Cell ecMetAP_IN_1 This compound MetAP2 MetAP2 ecMetAP_IN_1->MetAP2 inhibition p53 p53 stabilization G1_S_transition G1-S Phase Transition MetAP2->G1_S_transition indirectly promotes p21 p21 (WAF1/Cip1) upregulation p53->p21 activates CDK2_CyclinE CDK2/Cyclin E complex p21->CDK2_CyclinE inhibits CDK2_CyclinE->G1_S_transition promotes G1_Arrest G1 Cell Cycle Arrest G1_S_transition->G1_Arrest is blocked Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) apoptosis Apoptosis Assay (e.g., Annexin V/PI) cell_viability->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) apoptosis->cell_cycle tube_formation Endothelial Tube Formation Assay cell_cycle->tube_formation xenograft Tumor Xenograft Model (e.g., in nude mice) tube_formation->xenograft toxicity Toxicity Assessment (Body weight, histology) xenograft->toxicity data_analysis Data Analysis and Conclusion toxicity->data_analysis start Start Evaluation of This compound start->cell_viability

References

Application Notes and Protocols for ecMetAP-IN-1: A Novel Methionine Aminopeptidase 2 (MetAP2) Inhibitor for Anticancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methionine aminopeptidase 2 (MetAP2) is a metalloprotease that plays a crucial role in protein maturation and is implicated in the proliferation and survival of cancer cells.[1] Inhibition of MetAP2 has been shown to induce G1 cell cycle arrest and suppress tumor growth, making it a promising target for anticancer therapies.[2][3] ecMetAP-IN-1 is a novel, potent, and selective inhibitor of MetAP2. These application notes provide a comprehensive overview of the experimental design for evaluating the anticancer efficacy of this compound, including detailed protocols for key in vitro and in vivo assays.

Mechanism of Action

This compound, as a MetAP2 inhibitor, is hypothesized to exert its anticancer effects primarily through two mechanisms: inhibition of angiogenesis and induction of cell cycle arrest.[1][2] By inhibiting MetAP2 in endothelial cells, this compound can suppress the formation of new blood vessels, which are essential for tumor growth and metastasis.[1] In tumor cells, inhibition of MetAP2 leads to a cytostatic effect by causing an arrest in the G1 phase of the cell cycle.[3]

Signaling Pathway of MetAP2 Inhibition

The following diagram illustrates the proposed signaling pathway affected by this compound.

MetAP2_Inhibition_Pathway cluster_cell Tumor Cell ecMetAP_IN_1 This compound MetAP2 MetAP2 ecMetAP_IN_1->MetAP2 inhibition p53 p53 stabilization G1_S_transition G1-S Phase Transition MetAP2->G1_S_transition indirectly promotes p21 p21 (WAF1/Cip1) upregulation p53->p21 activates CDK2_CyclinE CDK2/Cyclin E complex p21->CDK2_CyclinE inhibits CDK2_CyclinE->G1_S_transition promotes G1_Arrest G1 Cell Cycle Arrest G1_S_transition->G1_Arrest is blocked Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) apoptosis Apoptosis Assay (e.g., Annexin V/PI) cell_viability->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) apoptosis->cell_cycle tube_formation Endothelial Tube Formation Assay cell_cycle->tube_formation xenograft Tumor Xenograft Model (e.g., in nude mice) tube_formation->xenograft toxicity Toxicity Assessment (Body weight, histology) xenograft->toxicity data_analysis Data Analysis and Conclusion toxicity->data_analysis start Start Evaluation of This compound start->cell_viability

References

Application Notes and Protocols for Long-Term Storage of ecMetAP-IN-1 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the long-term storage, handling, and stability assessment of ecMetAP-IN-1 solutions. The information is intended to ensure the integrity and consistent performance of the compound in research and drug development applications.

Introduction to this compound

This compound is a potent inhibitor of Escherichia coli methionine aminopeptidase (B13392206) (ecMetAP), with an IC50 value of 2.086 µM. Methionine aminopeptidases (MetAPs) are crucial enzymes that cleave the N-terminal methionine from nascent polypeptide chains, a vital step in protein maturation and function. Inhibition of this process is a target for the development of novel therapeutic agents.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₁₃H₁₁N₃
Molecular Weight 209.25 g/mol
Target ecMetAP
IC50 2.086 µM

Long-Term Storage of this compound

Proper storage of this compound is critical to maintain its chemical integrity and biological activity over time. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.

FormSolventStorage TemperatureRecommended Duration
Powder --20°CUp to 3 years
Solution DMSO-80°CUp to 1 year

Note: For solutions, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 209.25 g/mol ):

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (L) = (0.001 g / 209.25 g/mol ) / 0.010 mol/L

    • Volume (µL) = 478 µL

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Label each aliquot clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -80°C.

Protocol for Assessing Long-Term Stability of this compound Solutions

This protocol provides a general framework for assessing the stability of this compound solutions over time. This is a generalized protocol and should be adapted based on the specific analytical capabilities available.

Objective: To determine the degradation of this compound in solution under recommended storage conditions over a defined period.

Materials:

  • Aliquots of this compound stock solution (stored at -80°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mass Spectrometer (MS) for identity confirmation (optional)

  • Appropriate mobile phase for HPLC (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)

  • Enzyme activity assay materials (see Protocol 5)

Procedure:

  • Time Points: Establish a series of time points for analysis (e.g., 0, 1, 3, 6, and 12 months).

  • Sample Preparation (at each time point):

    • Thaw one aliquot of the this compound stock solution at room temperature.

    • Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis.

    • The "Time 0" sample should be prepared from a freshly made stock solution.

  • HPLC Analysis:

    • Develop an HPLC method capable of separating this compound from potential degradation products.

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram and integrate the peak area of the parent compound (this compound).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the "Time 0" sample.

    • A decrease in the peak area of the parent compound and the appearance of new peaks may indicate degradation.

    • Summarize the data in a table as shown below.

Data Presentation: Stability of this compound in DMSO at -80°C

Time Point (Months)% this compound Remaining (HPLC Peak Area)Appearance of Degradation Products (Yes/No)
0100No
1
3
6
12

Protocol for Assessing Biological Activity of Stored this compound Solutions

This protocol is designed to verify that the stored this compound solution retains its biological activity by measuring its ability to inhibit ecMetAP.

Objective: To determine the inhibitory activity (IC50) of stored this compound solutions.

Materials:

  • Stored aliquots of this compound stock solution

  • Recombinant ecMetAP enzyme

  • A suitable substrate for ecMetAP (e.g., a synthetic peptide with an N-terminal methionine)

  • Assay buffer

  • Detection reagent (to measure product formation)

  • Microplate reader

Procedure:

  • Prepare a dilution series of the thawed this compound aliquot in the assay buffer.

  • Enzyme Reaction:

    • In a microplate, add the ecMetAP enzyme to the assay buffer.

    • Add the diluted this compound solutions to the wells.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate.

  • Detection:

    • Allow the reaction to proceed for a set time.

    • Stop the reaction (if necessary) and add the detection reagent.

    • Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • Compare the IC50 value of the stored solution to that of a freshly prepared solution. A significant increase in the IC50 value indicates a loss of activity.

Data Presentation: Biological Activity of Stored this compound

Time Point (Months)IC50 (µM)
0 (Fresh)
1
3
6
12

Visualizations

Signaling Pathway of Methionine Aminopeptidase (MetAP)

MetAP_Pathway cluster_translation Protein Translation cluster_processing Post-Translational Modification Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with N-terminal Met) Ribosome->Nascent_Polypeptide Translation mRNA mRNA MetAP Methionine Aminopeptidase (MetAP) Nascent_Polypeptide->MetAP Substrate Mature_Protein Mature Protein (Met removed) MetAP->Mature_Protein Cleavage of Methionine ecMetAP_IN_1 This compound ecMetAP_IN_1->MetAP Inhibition

Caption: Role of MetAP in protein maturation and its inhibition by this compound.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Evaluation Prep_Stock Prepare this compound Stock Solution in DMSO Aliquot Aliquot into Single-Use Tubes Prep_Stock->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Aliquot at Time Point (0, 1, 3, 6, 12 mo) Store->Thaw HPLC HPLC Analysis (% Purity) Thaw->HPLC Activity_Assay Biological Activity Assay (IC50 Determination) Thaw->Activity_Assay Compare_Purity Compare % Purity to Time 0 HPLC->Compare_Purity Compare_IC50 Compare IC50 to Fresh Sample Activity_Assay->Compare_IC50 Conclusion Determine Stability and Shelf-Life Compare_Purity->Conclusion Compare_IC50->Conclusion

Caption: Workflow for assessing the long-term stability of this compound solutions.

Application Notes and Protocols for Long-Term Storage of ecMetAP-IN-1 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the long-term storage, handling, and stability assessment of ecMetAP-IN-1 solutions. The information is intended to ensure the integrity and consistent performance of the compound in research and drug development applications.

Introduction to this compound

This compound is a potent inhibitor of Escherichia coli methionine aminopeptidase (ecMetAP), with an IC50 value of 2.086 µM. Methionine aminopeptidases (MetAPs) are crucial enzymes that cleave the N-terminal methionine from nascent polypeptide chains, a vital step in protein maturation and function. Inhibition of this process is a target for the development of novel therapeutic agents.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₁₃H₁₁N₃
Molecular Weight 209.25 g/mol
Target ecMetAP
IC50 2.086 µM

Long-Term Storage of this compound

Proper storage of this compound is critical to maintain its chemical integrity and biological activity over time. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.

FormSolventStorage TemperatureRecommended Duration
Powder --20°CUp to 3 years
Solution DMSO-80°CUp to 1 year

Note: For solutions, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile polypropylene microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 209.25 g/mol ):

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (L) = (0.001 g / 209.25 g/mol ) / 0.010 mol/L

    • Volume (µL) = 478 µL

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Label each aliquot clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -80°C.

Protocol for Assessing Long-Term Stability of this compound Solutions

This protocol provides a general framework for assessing the stability of this compound solutions over time. This is a generalized protocol and should be adapted based on the specific analytical capabilities available.

Objective: To determine the degradation of this compound in solution under recommended storage conditions over a defined period.

Materials:

  • Aliquots of this compound stock solution (stored at -80°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mass Spectrometer (MS) for identity confirmation (optional)

  • Appropriate mobile phase for HPLC (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

  • Enzyme activity assay materials (see Protocol 5)

Procedure:

  • Time Points: Establish a series of time points for analysis (e.g., 0, 1, 3, 6, and 12 months).

  • Sample Preparation (at each time point):

    • Thaw one aliquot of the this compound stock solution at room temperature.

    • Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis.

    • The "Time 0" sample should be prepared from a freshly made stock solution.

  • HPLC Analysis:

    • Develop an HPLC method capable of separating this compound from potential degradation products.

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram and integrate the peak area of the parent compound (this compound).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the "Time 0" sample.

    • A decrease in the peak area of the parent compound and the appearance of new peaks may indicate degradation.

    • Summarize the data in a table as shown below.

Data Presentation: Stability of this compound in DMSO at -80°C

Time Point (Months)% this compound Remaining (HPLC Peak Area)Appearance of Degradation Products (Yes/No)
0100No
1
3
6
12

Protocol for Assessing Biological Activity of Stored this compound Solutions

This protocol is designed to verify that the stored this compound solution retains its biological activity by measuring its ability to inhibit ecMetAP.

Objective: To determine the inhibitory activity (IC50) of stored this compound solutions.

Materials:

  • Stored aliquots of this compound stock solution

  • Recombinant ecMetAP enzyme

  • A suitable substrate for ecMetAP (e.g., a synthetic peptide with an N-terminal methionine)

  • Assay buffer

  • Detection reagent (to measure product formation)

  • Microplate reader

Procedure:

  • Prepare a dilution series of the thawed this compound aliquot in the assay buffer.

  • Enzyme Reaction:

    • In a microplate, add the ecMetAP enzyme to the assay buffer.

    • Add the diluted this compound solutions to the wells.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate.

  • Detection:

    • Allow the reaction to proceed for a set time.

    • Stop the reaction (if necessary) and add the detection reagent.

    • Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • Compare the IC50 value of the stored solution to that of a freshly prepared solution. A significant increase in the IC50 value indicates a loss of activity.

Data Presentation: Biological Activity of Stored this compound

Time Point (Months)IC50 (µM)
0 (Fresh)
1
3
6
12

Visualizations

Signaling Pathway of Methionine Aminopeptidase (MetAP)

MetAP_Pathway cluster_translation Protein Translation cluster_processing Post-Translational Modification Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with N-terminal Met) Ribosome->Nascent_Polypeptide Translation mRNA mRNA MetAP Methionine Aminopeptidase (MetAP) Nascent_Polypeptide->MetAP Substrate Mature_Protein Mature Protein (Met removed) MetAP->Mature_Protein Cleavage of Methionine ecMetAP_IN_1 This compound ecMetAP_IN_1->MetAP Inhibition

Caption: Role of MetAP in protein maturation and its inhibition by this compound.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Evaluation Prep_Stock Prepare this compound Stock Solution in DMSO Aliquot Aliquot into Single-Use Tubes Prep_Stock->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Aliquot at Time Point (0, 1, 3, 6, 12 mo) Store->Thaw HPLC HPLC Analysis (% Purity) Thaw->HPLC Activity_Assay Biological Activity Assay (IC50 Determination) Thaw->Activity_Assay Compare_Purity Compare % Purity to Time 0 HPLC->Compare_Purity Compare_IC50 Compare IC50 to Fresh Sample Activity_Assay->Compare_IC50 Conclusion Determine Stability and Shelf-Life Compare_Purity->Conclusion Compare_IC50->Conclusion

Caption: Workflow for assessing the long-term stability of this compound solutions.

Troubleshooting & Optimization

ecMetAP-IN-1 solubility problems in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with ecMetAP-IN-1 in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 50 mg/mL (238.95 mM) in DMSO.[1] To aid dissolution, sonication is recommended.[1]

Q2: I observe precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer. What is happening?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The precipitation indicates that the solubility of this compound in the final aqueous buffer concentration is lower than the diluted concentration. The organic solvent percentage in the final solution may not be sufficient to keep the compound dissolved.

Q3: What is the maximum percentage of DMSO that is generally acceptable in cell-based assays?

A3: To avoid cellular toxicity, the final concentration of DMSO in most cell-based assays should be kept low, typically at or below 0.5% to 1%. However, the optimal concentration should be determined for your specific cell line and experimental setup.

Q4: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?

A4: The chemical structure of this compound (C13H11N3) suggests it has basic nitrogen atoms.[2][3] Therefore, its solubility may be pH-dependent. Adjusting the pH of your buffer to be slightly acidic could potentially increase its solubility by protonating these nitrogen atoms, forming a more soluble salt. It is crucial to ensure the chosen pH is compatible with your biological assay.

Q5: Are there other solvents or additives I can use to improve aqueous solubility?

A5: Yes, if DMSO is problematic for your assay, you can explore other co-solvents or solubility enhancers. Some common alternatives for hydrophobic compounds include:

  • N,N-Dimethylformamide (DMF): Another potent organic solvent.

  • Polyethylene Glycols (PEGs): Such as PEG300 or PEG400, which are often used in formulations for in vivo studies.[1]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[4]

  • Surfactants: Low concentrations of surfactants like Tween-80 can also aid in solubilization.

Troubleshooting Guide

Problem: this compound precipitates out of solution upon dilution into aqueous buffer.

This guide provides a step-by-step approach to resolving this common solubility issue.

Troubleshooting Workflow

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration <= 0.5%? start->check_dmso reduce_conc 1. Reduce Final Concentration of This compound check_dmso->reduce_conc Yes increase_dmso 2. Cautiously Increase Final DMSO Concentration (Validate in Assay) check_dmso->increase_dmso No sonicate_heat 3. Use Sonication or Gentle Warming (<=37°C) During Dilution reduce_conc->sonicate_heat success Solution is Clear: Proceed with Experiment reduce_conc->success increase_dmso->reduce_conc increase_dmso->success change_buffer 4. Modify Aqueous Buffer sonicate_heat->change_buffer sonicate_heat->success adjust_ph 4a. Adjust pH (Slightly Acidic) change_buffer->adjust_ph add_solubilizer 4b. Add Solubility Enhancer (e.g., PEG, Tween-80, Cyclodextrin) change_buffer->add_solubilizer adjust_ph->success failure Still Precipitates: Consider Alternative Formulation Strategy adjust_ph->failure add_solubilizer->success add_solubilizer->failure

Caption: Troubleshooting workflow for addressing this compound precipitation in aqueous buffers.

Data Presentation

Table 1: Known Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO50238.95Sonication is recommended to aid dissolution.[1]

Table 2: Experimental Solubility Log (User-Generated Data)

Use this table to log your experimental findings to determine the optimal buffer conditions for your experiments.

Aqueous Buffer (e.g., PBS, Tris)Buffer pHCo-solvent & % (e.g., DMSO, 0.5%)Max Soluble Concentration of this compound (µM)Observations (e.g., Clear, Precipitate after 1h)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Dilution into Aqueous Buffer

This protocol describes the standard procedure for preparing a high-concentration stock solution in DMSO and subsequently diluting it into an aqueous buffer for a final working solution.

Workflow for Preparing an Aqueous Working Solution

G start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add appropriate volume of DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate until fully dissolved add_dmso->dissolve stock_sol High-Concentration Stock Solution dissolve->stock_sol dilute 4. Dilute stock into aqueous buffer stock_sol->dilute final_sol Final Aqueous Working Solution dilute->final_sol end End final_sol->end

Caption: Standard workflow for preparing an aqueous solution of this compound from a DMSO stock.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

Procedure:

  • Prepare Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, sonicate the tube for 5-10 minutes.[1] Gentle warming (up to 37°C) can also be applied.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C as recommended.

  • Prepare Working Solution:

    • Warm the stock solution to room temperature.

    • Add the desired volume of the aqueous buffer to a new sterile tube.

    • While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer. This rapid mixing helps to prevent immediate precipitation.

    • Vortex the final solution for another 30 seconds.

    • Visually inspect for any signs of precipitation. If the solution appears cloudy or contains precipitate, refer to the Troubleshooting Guide.

    • Use the freshly prepared working solution in your assay as soon as possible, as some compounds may precipitate over time even if initially soluble.

References

ecMetAP-IN-1 solubility problems in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with ecMetAP-IN-1 in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 50 mg/mL (238.95 mM) in DMSO.[1] To aid dissolution, sonication is recommended.[1]

Q2: I observe precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer. What is happening?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The precipitation indicates that the solubility of this compound in the final aqueous buffer concentration is lower than the diluted concentration. The organic solvent percentage in the final solution may not be sufficient to keep the compound dissolved.

Q3: What is the maximum percentage of DMSO that is generally acceptable in cell-based assays?

A3: To avoid cellular toxicity, the final concentration of DMSO in most cell-based assays should be kept low, typically at or below 0.5% to 1%. However, the optimal concentration should be determined for your specific cell line and experimental setup.

Q4: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?

A4: The chemical structure of this compound (C13H11N3) suggests it has basic nitrogen atoms.[2][3] Therefore, its solubility may be pH-dependent. Adjusting the pH of your buffer to be slightly acidic could potentially increase its solubility by protonating these nitrogen atoms, forming a more soluble salt. It is crucial to ensure the chosen pH is compatible with your biological assay.

Q5: Are there other solvents or additives I can use to improve aqueous solubility?

A5: Yes, if DMSO is problematic for your assay, you can explore other co-solvents or solubility enhancers. Some common alternatives for hydrophobic compounds include:

  • N,N-Dimethylformamide (DMF): Another potent organic solvent.

  • Polyethylene Glycols (PEGs): Such as PEG300 or PEG400, which are often used in formulations for in vivo studies.[1]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[4]

  • Surfactants: Low concentrations of surfactants like Tween-80 can also aid in solubilization.

Troubleshooting Guide

Problem: this compound precipitates out of solution upon dilution into aqueous buffer.

This guide provides a step-by-step approach to resolving this common solubility issue.

Troubleshooting Workflow

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration <= 0.5%? start->check_dmso reduce_conc 1. Reduce Final Concentration of This compound check_dmso->reduce_conc Yes increase_dmso 2. Cautiously Increase Final DMSO Concentration (Validate in Assay) check_dmso->increase_dmso No sonicate_heat 3. Use Sonication or Gentle Warming (<=37°C) During Dilution reduce_conc->sonicate_heat success Solution is Clear: Proceed with Experiment reduce_conc->success increase_dmso->reduce_conc increase_dmso->success change_buffer 4. Modify Aqueous Buffer sonicate_heat->change_buffer sonicate_heat->success adjust_ph 4a. Adjust pH (Slightly Acidic) change_buffer->adjust_ph add_solubilizer 4b. Add Solubility Enhancer (e.g., PEG, Tween-80, Cyclodextrin) change_buffer->add_solubilizer adjust_ph->success failure Still Precipitates: Consider Alternative Formulation Strategy adjust_ph->failure add_solubilizer->success add_solubilizer->failure

Caption: Troubleshooting workflow for addressing this compound precipitation in aqueous buffers.

Data Presentation

Table 1: Known Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO50238.95Sonication is recommended to aid dissolution.[1]

Table 2: Experimental Solubility Log (User-Generated Data)

Use this table to log your experimental findings to determine the optimal buffer conditions for your experiments.

Aqueous Buffer (e.g., PBS, Tris)Buffer pHCo-solvent & % (e.g., DMSO, 0.5%)Max Soluble Concentration of this compound (µM)Observations (e.g., Clear, Precipitate after 1h)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Dilution into Aqueous Buffer

This protocol describes the standard procedure for preparing a high-concentration stock solution in DMSO and subsequently diluting it into an aqueous buffer for a final working solution.

Workflow for Preparing an Aqueous Working Solution

G start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add appropriate volume of DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate until fully dissolved add_dmso->dissolve stock_sol High-Concentration Stock Solution dissolve->stock_sol dilute 4. Dilute stock into aqueous buffer stock_sol->dilute final_sol Final Aqueous Working Solution dilute->final_sol end End final_sol->end

Caption: Standard workflow for preparing an aqueous solution of this compound from a DMSO stock.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

Procedure:

  • Prepare Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, sonicate the tube for 5-10 minutes.[1] Gentle warming (up to 37°C) can also be applied.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C as recommended.

  • Prepare Working Solution:

    • Warm the stock solution to room temperature.

    • Add the desired volume of the aqueous buffer to a new sterile tube.

    • While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer. This rapid mixing helps to prevent immediate precipitation.

    • Vortex the final solution for another 30 seconds.

    • Visually inspect for any signs of precipitation. If the solution appears cloudy or contains precipitate, refer to the Troubleshooting Guide.

    • Use the freshly prepared working solution in your assay as soon as possible, as some compounds may precipitate over time even if initially soluble.

References

Technical Support Center: ecMetAP-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with ecMetAP-IN-1 solubility during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 50 mg/mL (238.95 mM) in DMSO, though sonication is advised to aid dissolution.[1]

Q2: How should I store this compound powder and stock solutions?

A2: For long-term storage, the powder form of this compound should be kept at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 1 year.[1]

Q3: My this compound powder is stuck to the vial. What should I do?

A3: It is recommended to centrifuge the vial at 3000 rpm for a few minutes to collect the powder at the bottom before opening and weighing.[1]

Q4: What are the general strategies to improve the solubility of small molecule inhibitors like this compound?

A4: General strategies to enhance the solubility of hydrophobic drugs include co-solvency, pH adjustment, particle size reduction (micronization), and the use of complexation agents.[2][3][4] Chemical modification to disrupt molecular planarity and symmetry can also be a strategy during the drug discovery process to improve aqueous solubility.[5][6]

Troubleshooting Guide: Improving this compound Solubility

Issue: I am observing precipitation of this compound in my aqueous experimental buffer.

This is a common issue when diluting a DMSO stock solution into an aqueous buffer. The following steps can help troubleshoot and improve solubility.

Logical Workflow for Troubleshooting Solubility

G start Start: this compound Precipitation Observed check_concentration Step 1: Review Working Concentration Is it too high? start->check_concentration optimize_solvent Step 2: Optimize Solvent System (Co-solvents) check_concentration->optimize_solvent If concentration is necessary success Success: Compound Solubilized check_concentration->success If lowering concentration solves issue adjust_ph Step 3: Adjust Buffer pH optimize_solvent->adjust_ph If precipitation persists optimize_solvent->success If co-solvent works physical_methods Step 4: Use Physical Methods adjust_ph->physical_methods If precipitation persists adjust_ph->success If pH adjustment works physical_methods->success If physical method works fail Consult Further Options (e.g., formulation development) physical_methods->fail If all else fails

Caption: Troubleshooting workflow for this compound solubility issues.

Step 1: Re-evaluate the Final Concentration

  • Question: Is the final concentration in your aqueous buffer too high?

  • Action: Try a lower final concentration of this compound. The solubility in aqueous solutions is significantly lower than in pure DMSO. Determine the maximum soluble concentration in your specific assay buffer by preparing a serial dilution.

Step 2: Employ Co-solvents

  • Question: Can a co-solvent be used in your experiment?

  • Action: The use of a water-miscible co-solvent can increase the solubility of poorly soluble compounds.[2] When preparing your working solution, consider using a co-solvent system. For example, a formulation containing PEG300, Tween-80, and saline in addition to DMSO has been used for other inhibitors.[7]

    • Example Protocol:

      • Dissolve this compound in 100% DMSO to make a high-concentration stock.

      • For the working solution, try a vehicle like:

        • 10% DMSO

        • 40% PEG300

        • 5% Tween-80

        • 45% Saline

    • Note: Always check for vehicle compatibility with your experimental system and include a vehicle-only control.

Step 3: Adjust the pH of the Buffer

  • Question: Is the pH of your buffer optimal for the solubility of this compound?

Step 4: Utilize Physical Dissolution Methods

  • Question: Have you tried physical methods to aid dissolution?

  • Action:

    • Sonication: As recommended for the initial DMSO stock, brief sonication of the final aqueous solution can help dissolve small particles that may have precipitated.[1]

    • Vortexing: Ensure thorough mixing by vortexing immediately after diluting the DMSO stock into the aqueous buffer.

    • Warming: Gentle warming of the solution (e.g., to 37°C) might temporarily increase solubility. However, be cautious about the thermal stability of the compound and other components in your assay.

Quantitative Data Summary

The available quantitative solubility data for this compound is limited. The primary data point is its solubility in DMSO.

CompoundSolventSolubilityMolar ConcentrationNotes
This compoundDMSO50 mg/mL238.95 mMSonication is recommended to aid dissolution.[1]

Experimental Protocols

Protocol: Standard Solubility Assessment of this compound in Aqueous Buffer

This protocol outlines a general method to determine the approximate kinetic solubility of this compound in your specific experimental buffer.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your experimental aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve it in 100% DMSO to prepare a concentrated stock solution (e.g., 50 mM). Use sonication to ensure it is fully dissolved.

  • Prepare Serial Dilutions:

    • In separate microcentrifuge tubes, add your aqueous buffer.

    • Add a small volume of the DMSO stock solution to the first tube to achieve the highest desired concentration (e.g., 100 µM). The final DMSO concentration should be kept constant across all samples and ideally below 1% to minimize solvent effects on the assay.

    • Vortex the tube immediately and vigorously for 30 seconds.

    • Prepare a series of 2-fold dilutions from this starting concentration in the same aqueous buffer, ensuring the final DMSO percentage remains constant.

  • Equilibration and Observation:

    • Incubate the tubes at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow the solution to equilibrate.

    • After incubation, visually inspect each tube for any signs of precipitation against a dark background.

  • Quantification (Optional but Recommended):

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet any undissolved compound.

    • Carefully transfer the supernatant to a new tube or a UV-transparent plate.

    • Measure the absorbance of the supernatant at a wavelength where the compound has a known absorbance maximum.

    • The concentration at which the measured absorbance deviates from the expected linear relationship with dilution is an indication of the limit of solubility. The highest concentration with no visible precipitate is considered the approximate kinetic solubility.

References

Technical Support Center: ecMetAP-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with ecMetAP-IN-1 solubility during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 50 mg/mL (238.95 mM) in DMSO, though sonication is advised to aid dissolution.[1]

Q2: How should I store this compound powder and stock solutions?

A2: For long-term storage, the powder form of this compound should be kept at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 1 year.[1]

Q3: My this compound powder is stuck to the vial. What should I do?

A3: It is recommended to centrifuge the vial at 3000 rpm for a few minutes to collect the powder at the bottom before opening and weighing.[1]

Q4: What are the general strategies to improve the solubility of small molecule inhibitors like this compound?

A4: General strategies to enhance the solubility of hydrophobic drugs include co-solvency, pH adjustment, particle size reduction (micronization), and the use of complexation agents.[2][3][4] Chemical modification to disrupt molecular planarity and symmetry can also be a strategy during the drug discovery process to improve aqueous solubility.[5][6]

Troubleshooting Guide: Improving this compound Solubility

Issue: I am observing precipitation of this compound in my aqueous experimental buffer.

This is a common issue when diluting a DMSO stock solution into an aqueous buffer. The following steps can help troubleshoot and improve solubility.

Logical Workflow for Troubleshooting Solubility

G start Start: this compound Precipitation Observed check_concentration Step 1: Review Working Concentration Is it too high? start->check_concentration optimize_solvent Step 2: Optimize Solvent System (Co-solvents) check_concentration->optimize_solvent If concentration is necessary success Success: Compound Solubilized check_concentration->success If lowering concentration solves issue adjust_ph Step 3: Adjust Buffer pH optimize_solvent->adjust_ph If precipitation persists optimize_solvent->success If co-solvent works physical_methods Step 4: Use Physical Methods adjust_ph->physical_methods If precipitation persists adjust_ph->success If pH adjustment works physical_methods->success If physical method works fail Consult Further Options (e.g., formulation development) physical_methods->fail If all else fails

Caption: Troubleshooting workflow for this compound solubility issues.

Step 1: Re-evaluate the Final Concentration

  • Question: Is the final concentration in your aqueous buffer too high?

  • Action: Try a lower final concentration of this compound. The solubility in aqueous solutions is significantly lower than in pure DMSO. Determine the maximum soluble concentration in your specific assay buffer by preparing a serial dilution.

Step 2: Employ Co-solvents

  • Question: Can a co-solvent be used in your experiment?

  • Action: The use of a water-miscible co-solvent can increase the solubility of poorly soluble compounds.[2] When preparing your working solution, consider using a co-solvent system. For example, a formulation containing PEG300, Tween-80, and saline in addition to DMSO has been used for other inhibitors.[7]

    • Example Protocol:

      • Dissolve this compound in 100% DMSO to make a high-concentration stock.

      • For the working solution, try a vehicle like:

        • 10% DMSO

        • 40% PEG300

        • 5% Tween-80

        • 45% Saline

    • Note: Always check for vehicle compatibility with your experimental system and include a vehicle-only control.

Step 3: Adjust the pH of the Buffer

  • Question: Is the pH of your buffer optimal for the solubility of this compound?

Step 4: Utilize Physical Dissolution Methods

  • Question: Have you tried physical methods to aid dissolution?

  • Action:

    • Sonication: As recommended for the initial DMSO stock, brief sonication of the final aqueous solution can help dissolve small particles that may have precipitated.[1]

    • Vortexing: Ensure thorough mixing by vortexing immediately after diluting the DMSO stock into the aqueous buffer.

    • Warming: Gentle warming of the solution (e.g., to 37°C) might temporarily increase solubility. However, be cautious about the thermal stability of the compound and other components in your assay.

Quantitative Data Summary

The available quantitative solubility data for this compound is limited. The primary data point is its solubility in DMSO.

CompoundSolventSolubilityMolar ConcentrationNotes
This compoundDMSO50 mg/mL238.95 mMSonication is recommended to aid dissolution.[1]

Experimental Protocols

Protocol: Standard Solubility Assessment of this compound in Aqueous Buffer

This protocol outlines a general method to determine the approximate kinetic solubility of this compound in your specific experimental buffer.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your experimental aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve it in 100% DMSO to prepare a concentrated stock solution (e.g., 50 mM). Use sonication to ensure it is fully dissolved.

  • Prepare Serial Dilutions:

    • In separate microcentrifuge tubes, add your aqueous buffer.

    • Add a small volume of the DMSO stock solution to the first tube to achieve the highest desired concentration (e.g., 100 µM). The final DMSO concentration should be kept constant across all samples and ideally below 1% to minimize solvent effects on the assay.

    • Vortex the tube immediately and vigorously for 30 seconds.

    • Prepare a series of 2-fold dilutions from this starting concentration in the same aqueous buffer, ensuring the final DMSO percentage remains constant.

  • Equilibration and Observation:

    • Incubate the tubes at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow the solution to equilibrate.

    • After incubation, visually inspect each tube for any signs of precipitation against a dark background.

  • Quantification (Optional but Recommended):

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet any undissolved compound.

    • Carefully transfer the supernatant to a new tube or a UV-transparent plate.

    • Measure the absorbance of the supernatant at a wavelength where the compound has a known absorbance maximum.

    • The concentration at which the measured absorbance deviates from the expected linear relationship with dilution is an indication of the limit of solubility. The highest concentration with no visible precipitate is considered the approximate kinetic solubility.

References

ecMetAP-IN-1 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ecMetAP-IN-1. The information provided addresses common issues, particularly precipitation, that may be encountered during in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in cell culture media?

A1: Precipitation of this compound in cell culture media can stem from several factors, primarily related to its physicochemical properties and handling:

  • Poor Aqueous Solubility: Like many small molecule inhibitors, this compound is likely hydrophobic, leading to low solubility in aqueous solutions like cell culture media.[1]

  • High Compound Concentration: Exceeding the solubility limit of this compound in the media will cause it to precipitate out of solution.[1]

  • Solvent Shock: this compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. Rapidly diluting this stock in the aqueous cell culture media can cause the compound to "crash out" or precipitate.[2] This is a kinetic solubility issue.[2]

  • Temperature Fluctuations: Changes in temperature can affect the solubility of compounds. Cooling of the media after the addition of the compound can lead to precipitation.[3]

  • Media Composition: The complex mixture of salts, proteins, and other components in cell culture media can interact with this compound, reducing its solubility.[4]

  • pH of the Media: The pH of the cell culture media can influence the charge state of this compound, which in turn can affect its solubility.

Q2: How can I visually identify if this compound has precipitated?

A2: Precipitation can be observed in several ways:

  • Visible Particles: You might see distinct crystalline structures or an amorphous solid in your flask, plate, or tube.[1]

  • Cloudiness or Turbidity: The media may appear hazy or cloudy, indicating the presence of fine, suspended precipitate.[1]

  • Microscopic Examination: Under a microscope, you may observe non-cellular crystalline or amorphous aggregates.[1]

Q3: Is it acceptable to use cell culture media with a visible precipitate of this compound?

A3: It is strongly advised not to use media with visible precipitate. The presence of a precipitate means the actual concentration of dissolved this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[2] Furthermore, the precipitate itself could have unintended cytotoxic effects on your cells.[2]

Q4: What is the difference between kinetic and thermodynamic solubility, and why is it important for my experiments with this compound?

A4: Understanding the two types of solubility is crucial for preventing precipitation:

  • Kinetic Solubility: This refers to the concentration of a compound that remains in solution when a concentrated stock (e.g., in DMSO) is rapidly added to an aqueous buffer. It often represents a temporary, supersaturated state.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions over an extended period.[2]

A compound might appear soluble initially (kinetic solubility) but can precipitate over time as it reaches its more stable, and often lower, thermodynamic solubility limit.[2]

Troubleshooting Guides

If you are experiencing precipitation with this compound, follow these troubleshooting steps.

Guide 1: Initial Assessment and Quick Fixes
  • Visual Inspection: Confirm the presence of a precipitate by holding the culture vessel against a light source and looking for turbidity or visible particles.

  • Control Sample: Prepare a control vessel with cell culture media and the same concentration of the solvent (e.g., DMSO) but without this compound. Incubate under the same conditions. If no precipitate forms in the control, the issue is with the compound.[2]

  • Gentle Agitation: Sometimes, gentle swirling or mixing can help redissolve a small amount of precipitate.[2]

  • Warming the Solution: Gently warm the media to 37°C, as some compounds are more soluble at this temperature. However, be cautious as prolonged heat can degrade the compound or other media components.[2]

Guide 2: Systematic Troubleshooting Workflow

If the initial quick fixes do not resolve the issue, a more systematic approach is required. The following workflow can help identify and solve the precipitation problem.

G start Precipitation Observed check_solubility Review this compound Solubility Data start->check_solubility lower_concentration Lower Final Concentration check_solubility->lower_concentration Is concentration too high? modify_stock Modify Stock Solution Prep check_solubility->modify_stock Is stock prep optimal? contact_support Contact Technical Support lower_concentration->contact_support Issue persists change_dilution Alter Dilution Method modify_stock->change_dilution prewarm_media Pre-warm Media to 37°C change_dilution->prewarm_media check_media_components Investigate Media Components prewarm_media->check_media_components check_media_components->contact_support Issue persists G cluster_factors Contributing Factors cluster_outcome Outcome A High Stock Concentration F This compound Precipitation A->F B Poor Aqueous Solubility B->F C Rapid Dilution (Solvent Shock) C->F D Low Media Temperature D->F E Media Component Interactions E->F

References

ecMetAP-IN-1 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ecMetAP-IN-1. The information provided addresses common issues, particularly precipitation, that may be encountered during in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in cell culture media?

A1: Precipitation of this compound in cell culture media can stem from several factors, primarily related to its physicochemical properties and handling:

  • Poor Aqueous Solubility: Like many small molecule inhibitors, this compound is likely hydrophobic, leading to low solubility in aqueous solutions like cell culture media.[1]

  • High Compound Concentration: Exceeding the solubility limit of this compound in the media will cause it to precipitate out of solution.[1]

  • Solvent Shock: this compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. Rapidly diluting this stock in the aqueous cell culture media can cause the compound to "crash out" or precipitate.[2] This is a kinetic solubility issue.[2]

  • Temperature Fluctuations: Changes in temperature can affect the solubility of compounds. Cooling of the media after the addition of the compound can lead to precipitation.[3]

  • Media Composition: The complex mixture of salts, proteins, and other components in cell culture media can interact with this compound, reducing its solubility.[4]

  • pH of the Media: The pH of the cell culture media can influence the charge state of this compound, which in turn can affect its solubility.

Q2: How can I visually identify if this compound has precipitated?

A2: Precipitation can be observed in several ways:

  • Visible Particles: You might see distinct crystalline structures or an amorphous solid in your flask, plate, or tube.[1]

  • Cloudiness or Turbidity: The media may appear hazy or cloudy, indicating the presence of fine, suspended precipitate.[1]

  • Microscopic Examination: Under a microscope, you may observe non-cellular crystalline or amorphous aggregates.[1]

Q3: Is it acceptable to use cell culture media with a visible precipitate of this compound?

A3: It is strongly advised not to use media with visible precipitate. The presence of a precipitate means the actual concentration of dissolved this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[2] Furthermore, the precipitate itself could have unintended cytotoxic effects on your cells.[2]

Q4: What is the difference between kinetic and thermodynamic solubility, and why is it important for my experiments with this compound?

A4: Understanding the two types of solubility is crucial for preventing precipitation:

  • Kinetic Solubility: This refers to the concentration of a compound that remains in solution when a concentrated stock (e.g., in DMSO) is rapidly added to an aqueous buffer. It often represents a temporary, supersaturated state.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions over an extended period.[2]

A compound might appear soluble initially (kinetic solubility) but can precipitate over time as it reaches its more stable, and often lower, thermodynamic solubility limit.[2]

Troubleshooting Guides

If you are experiencing precipitation with this compound, follow these troubleshooting steps.

Guide 1: Initial Assessment and Quick Fixes
  • Visual Inspection: Confirm the presence of a precipitate by holding the culture vessel against a light source and looking for turbidity or visible particles.

  • Control Sample: Prepare a control vessel with cell culture media and the same concentration of the solvent (e.g., DMSO) but without this compound. Incubate under the same conditions. If no precipitate forms in the control, the issue is with the compound.[2]

  • Gentle Agitation: Sometimes, gentle swirling or mixing can help redissolve a small amount of precipitate.[2]

  • Warming the Solution: Gently warm the media to 37°C, as some compounds are more soluble at this temperature. However, be cautious as prolonged heat can degrade the compound or other media components.[2]

Guide 2: Systematic Troubleshooting Workflow

If the initial quick fixes do not resolve the issue, a more systematic approach is required. The following workflow can help identify and solve the precipitation problem.

G start Precipitation Observed check_solubility Review this compound Solubility Data start->check_solubility lower_concentration Lower Final Concentration check_solubility->lower_concentration Is concentration too high? modify_stock Modify Stock Solution Prep check_solubility->modify_stock Is stock prep optimal? contact_support Contact Technical Support lower_concentration->contact_support Issue persists change_dilution Alter Dilution Method modify_stock->change_dilution prewarm_media Pre-warm Media to 37°C change_dilution->prewarm_media check_media_components Investigate Media Components prewarm_media->check_media_components check_media_components->contact_support Issue persists G cluster_factors Contributing Factors cluster_outcome Outcome A High Stock Concentration F This compound Precipitation A->F B Poor Aqueous Solubility B->F C Rapid Dilution (Solvent Shock) C->F D Low Media Temperature D->F E Media Component Interactions E->F

References

ecMetAP-IN-1 off-target effects in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ecMetAP-IN-1, a potent inhibitor of Methionine Aminopeptidase 2 (MetAP2). This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in mammalian cell-based assays and troubleshooting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is designed as a highly selective inhibitor of Methionine Aminopeptidase 2 (MetAP2). MetAP2 is a metalloprotease responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation and function.[1] By inhibiting MetAP2, this compound can disrupt these processes, leading to downstream cellular effects such as cell cycle arrest and inhibition of proliferation.[2][3]

Q2: I am observing a phenotype inconsistent with known MetAP2 inhibition. Could this be an off-target effect?

A2: While this compound is designed for high specificity, off-target effects are possible, as with any small molecule inhibitor.[4] Unexpected phenotypes could arise from the compound interacting with other cellular proteins.[5] To investigate this, we recommend performing a dose-response curve to compare the potency for the observed phenotype with the known IC50 for MetAP2 inhibition. A significant difference may suggest an off-target effect.[5] Additionally, using a structurally unrelated MetAP2 inhibitor can help determine if the phenotype is target-specific.[5]

Q3: My cells are showing toxicity at concentrations expected to be specific for MetAP2. What could be the cause?

A3: Toxicity can be either on-target or off-target.[5][6] On-target toxicity may occur if the cell line is particularly sensitive to the inhibition of MetAP2. Off-target toxicity could result from the compound interacting with other essential cellular targets.[5] We recommend performing a counter-screen in a cell line that does not express MetAP2 (if available) or has lower expression levels. If toxicity persists, it is more likely an off-target effect.[5] Screening against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes, can also be informative.[5]

Q4: How can I confirm that this compound is engaging with MetAP2 in my cellular model?

A4: Target engagement can be confirmed using several methods. A Cellular Thermal Shift Assay (CETSA) is a common technique to verify that a compound binds to its intended target in a cellular context. Direct binding assays can also be employed to demonstrate interaction between this compound and MetAP2.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed

Potential Cause: Off-target effect or pathway crosstalk.[6]

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response experiment for the unexpected phenotype. Compare the EC50 of this phenotype with the IC50 of this compound for MetAP2. A large discrepancy suggests an off-target effect.

  • Use of Control Compounds: Employ a structurally different MetAP2 inhibitor. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.[5]

  • Target Rescue Experiment: Overexpress MetAP2 in your cells. If the phenotype is not reversed, this points towards the involvement of other targets.[5]

  • Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions, as many small molecule inhibitors can have activity against multiple kinases.[6][7][8]

Issue 2: Inconsistent Results Across Different Cell Lines

Potential Cause: Cell-type specific off-target effects or variations in target expression.[6]

Troubleshooting Steps:

  • Quantify Target Expression: Measure the protein levels of MetAP2 in the different cell lines using methods like Western blotting or mass spectrometry.

  • Cell Line-Specific Off-Target Profiling: If a particular cell line shows a distinct and sensitive phenotype, consider performing off-target screening in that specific cell line.[6]

  • Evaluate Compound Metabolism: Investigate the metabolic stability of this compound in the different cell lines, as variations in metabolism can lead to different effective concentrations of the compound.[9]

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Kinase TargetOn-Target IC50 (nM)Off-Target Panel IC50 (nM)Selectivity (Fold)
MetAP25
Kinase A1,500300
Kinase B7,5001,500
Kinase C>10,000>2,000

This table illustrates how to present selectivity data. A higher fold selectivity indicates a more specific compound.[6]

Table 2: Troubleshooting Unexpected Phenotypes

ObservationPotential CauseRecommended Action
Cell death at expected efficacious concentration.On-target toxicity or off-target effect.Perform rescue experiments; conduct broad off-target screening.[6]
Activation of an unexpected signaling pathway.Off-target activation or pathway crosstalk.Profile the compound against a panel of related targets; map the activated pathway.[6]
Inconsistent results between different cell lines.Cell-type specific off-target effects or differences in target expression.Quantify target expression in each cell line; perform off-target profiling in the sensitive cell line.[6]

Experimental Protocols

Protocol: Off-Target Identification Workflow
  • Cell Culture and Treatment:

    • Plate a relevant human cell line (e.g., HUVEC, A549) at a suitable density.[2][10]

    • Allow cells to adhere overnight.

    • Treat cells with this compound at a concentration effective for on-target inhibition (e.g., 10x the IC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[5]

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.[5]

  • Kinase Profiling (Example of Off-Target Screening):

    • Submit a sample of this compound to a commercial service for screening against a broad panel of kinases (e.g., a 400+ kinase panel).[8]

    • Assays are typically performed at a fixed ATP concentration.

    • Results are reported as percent inhibition at a given concentration or as IC50 values for hits.

  • Data Analysis:

    • Identify kinases that are significantly inhibited by this compound.

    • Compare the IC50 values for off-target kinases to the on-target IC50 for MetAP2 to determine selectivity.

    • Investigate the known cellular roles of identified off-targets to correlate with any unexpected phenotypes.

Visualizations

On_Target_vs_Off_Target_Pathway cluster_OnTarget On-Target Effect cluster_OffTarget Potential Off-Target Effect This compound This compound MetAP2 MetAP2 This compound->MetAP2 Inhibits Off_Target_Kinase Off-Target Kinase This compound->Off_Target_Kinase Inhibits Protein_Maturation Protein_Maturation MetAP2->Protein_Maturation Promotes Cell_Proliferation Cell_Proliferation Protein_Maturation->Cell_Proliferation Required for Unexpected_Pathway Unexpected Pathway Off_Target_Kinase->Unexpected_Pathway Regulates Unexpected_Phenotype Unexpected Phenotype Unexpected_Pathway->Unexpected_Phenotype Leads to

Caption: On-target versus potential off-target pathway effects of this compound.

Troubleshooting_Workflow Start Start: Unexpected Phenotype Dose_Response Perform Dose-Response Curve Start->Dose_Response Compare_Potency Potency Matches On-Target IC50? Dose_Response->Compare_Potency Control_Compound Test Structurally Unrelated Inhibitor Compare_Potency->Control_Compound No On_Target_Effect Likely On-Target Effect Compare_Potency->On_Target_Effect Yes Phenotype_Replicated Phenotype Replicated? Control_Compound->Phenotype_Replicated Off_Target_Screening Perform Broad Off-Target Screening (e.g., Kinase Panel) Phenotype_Replicated->Off_Target_Screening No Phenotype_Replicated->On_Target_Effect Yes Off_Target_Effect Likely Off-Target Effect Off_Target_Screening->Off_Target_Effect

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

References

ecMetAP-IN-1 off-target effects in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ecMetAP-IN-1, a potent inhibitor of Methionine Aminopeptidase 2 (MetAP2). This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in mammalian cell-based assays and troubleshooting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is designed as a highly selective inhibitor of Methionine Aminopeptidase 2 (MetAP2). MetAP2 is a metalloprotease responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation and function.[1] By inhibiting MetAP2, this compound can disrupt these processes, leading to downstream cellular effects such as cell cycle arrest and inhibition of proliferation.[2][3]

Q2: I am observing a phenotype inconsistent with known MetAP2 inhibition. Could this be an off-target effect?

A2: While this compound is designed for high specificity, off-target effects are possible, as with any small molecule inhibitor.[4] Unexpected phenotypes could arise from the compound interacting with other cellular proteins.[5] To investigate this, we recommend performing a dose-response curve to compare the potency for the observed phenotype with the known IC50 for MetAP2 inhibition. A significant difference may suggest an off-target effect.[5] Additionally, using a structurally unrelated MetAP2 inhibitor can help determine if the phenotype is target-specific.[5]

Q3: My cells are showing toxicity at concentrations expected to be specific for MetAP2. What could be the cause?

A3: Toxicity can be either on-target or off-target.[5][6] On-target toxicity may occur if the cell line is particularly sensitive to the inhibition of MetAP2. Off-target toxicity could result from the compound interacting with other essential cellular targets.[5] We recommend performing a counter-screen in a cell line that does not express MetAP2 (if available) or has lower expression levels. If toxicity persists, it is more likely an off-target effect.[5] Screening against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes, can also be informative.[5]

Q4: How can I confirm that this compound is engaging with MetAP2 in my cellular model?

A4: Target engagement can be confirmed using several methods. A Cellular Thermal Shift Assay (CETSA) is a common technique to verify that a compound binds to its intended target in a cellular context. Direct binding assays can also be employed to demonstrate interaction between this compound and MetAP2.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed

Potential Cause: Off-target effect or pathway crosstalk.[6]

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response experiment for the unexpected phenotype. Compare the EC50 of this phenotype with the IC50 of this compound for MetAP2. A large discrepancy suggests an off-target effect.

  • Use of Control Compounds: Employ a structurally different MetAP2 inhibitor. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.[5]

  • Target Rescue Experiment: Overexpress MetAP2 in your cells. If the phenotype is not reversed, this points towards the involvement of other targets.[5]

  • Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions, as many small molecule inhibitors can have activity against multiple kinases.[6][7][8]

Issue 2: Inconsistent Results Across Different Cell Lines

Potential Cause: Cell-type specific off-target effects or variations in target expression.[6]

Troubleshooting Steps:

  • Quantify Target Expression: Measure the protein levels of MetAP2 in the different cell lines using methods like Western blotting or mass spectrometry.

  • Cell Line-Specific Off-Target Profiling: If a particular cell line shows a distinct and sensitive phenotype, consider performing off-target screening in that specific cell line.[6]

  • Evaluate Compound Metabolism: Investigate the metabolic stability of this compound in the different cell lines, as variations in metabolism can lead to different effective concentrations of the compound.[9]

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Kinase TargetOn-Target IC50 (nM)Off-Target Panel IC50 (nM)Selectivity (Fold)
MetAP25
Kinase A1,500300
Kinase B7,5001,500
Kinase C>10,000>2,000

This table illustrates how to present selectivity data. A higher fold selectivity indicates a more specific compound.[6]

Table 2: Troubleshooting Unexpected Phenotypes

ObservationPotential CauseRecommended Action
Cell death at expected efficacious concentration.On-target toxicity or off-target effect.Perform rescue experiments; conduct broad off-target screening.[6]
Activation of an unexpected signaling pathway.Off-target activation or pathway crosstalk.Profile the compound against a panel of related targets; map the activated pathway.[6]
Inconsistent results between different cell lines.Cell-type specific off-target effects or differences in target expression.Quantify target expression in each cell line; perform off-target profiling in the sensitive cell line.[6]

Experimental Protocols

Protocol: Off-Target Identification Workflow
  • Cell Culture and Treatment:

    • Plate a relevant human cell line (e.g., HUVEC, A549) at a suitable density.[2][10]

    • Allow cells to adhere overnight.

    • Treat cells with this compound at a concentration effective for on-target inhibition (e.g., 10x the IC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[5]

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.[5]

  • Kinase Profiling (Example of Off-Target Screening):

    • Submit a sample of this compound to a commercial service for screening against a broad panel of kinases (e.g., a 400+ kinase panel).[8]

    • Assays are typically performed at a fixed ATP concentration.

    • Results are reported as percent inhibition at a given concentration or as IC50 values for hits.

  • Data Analysis:

    • Identify kinases that are significantly inhibited by this compound.

    • Compare the IC50 values for off-target kinases to the on-target IC50 for MetAP2 to determine selectivity.

    • Investigate the known cellular roles of identified off-targets to correlate with any unexpected phenotypes.

Visualizations

On_Target_vs_Off_Target_Pathway cluster_OnTarget On-Target Effect cluster_OffTarget Potential Off-Target Effect This compound This compound MetAP2 MetAP2 This compound->MetAP2 Inhibits Off_Target_Kinase Off-Target Kinase This compound->Off_Target_Kinase Inhibits Protein_Maturation Protein_Maturation MetAP2->Protein_Maturation Promotes Cell_Proliferation Cell_Proliferation Protein_Maturation->Cell_Proliferation Required for Unexpected_Pathway Unexpected Pathway Off_Target_Kinase->Unexpected_Pathway Regulates Unexpected_Phenotype Unexpected Phenotype Unexpected_Pathway->Unexpected_Phenotype Leads to

Caption: On-target versus potential off-target pathway effects of this compound.

Troubleshooting_Workflow Start Start: Unexpected Phenotype Dose_Response Perform Dose-Response Curve Start->Dose_Response Compare_Potency Potency Matches On-Target IC50? Dose_Response->Compare_Potency Control_Compound Test Structurally Unrelated Inhibitor Compare_Potency->Control_Compound No On_Target_Effect Likely On-Target Effect Compare_Potency->On_Target_Effect Yes Phenotype_Replicated Phenotype Replicated? Control_Compound->Phenotype_Replicated Off_Target_Screening Perform Broad Off-Target Screening (e.g., Kinase Panel) Phenotype_Replicated->Off_Target_Screening No Phenotype_Replicated->On_Target_Effect Yes Off_Target_Effect Likely Off-Target Effect Off_Target_Screening->Off_Target_Effect

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

References

Optimizing ecMetAP-IN-1 concentration for maximum inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ecMetAP-IN-1. Our goal is to help you optimize the concentration of this inhibitor for maximum efficacy in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent inhibitor of Escherichia coli methionine aminopeptidase (B13392206) (ecMetAP). Methionine aminopeptidases (MetAPs) are crucial enzymes that remove the N-terminal methionine from newly synthesized proteins, a process known as N-terminal methionine excision (NME). In eukaryotes, there are two main types, MetAP1 and MetAP2, which are essential for protein maturation and function. While this compound is specific to the E. coli enzyme, it serves as a valuable tool for studying the fundamental processes of MetAPs. MetAP2, in particular, is a validated target in cancer therapy due to its role in angiogenesis and cell cycle progression.[1][2][3]

Q2: What is the reported IC50 value for this compound?

The reported half-maximal inhibitory concentration (IC50) for this compound against the purified E. coli MetAP enzyme is 2.086 µM. It is important to note that this value was determined in a biochemical assay and the effective concentration in a cell-based assay will likely differ.

Q3: How do I determine the optimal concentration of this compound for my cell-based experiments?

The optimal concentration of this compound for achieving maximum inhibition in a cell-based assay needs to be determined empirically for each cell line and experimental condition. A common starting point is to perform a dose-response experiment to determine the IC50 in your specific cell line. Here is a general workflow:

  • Select a range of concentrations: Based on the biochemical IC50, you can start with a broad range of concentrations, for example, from 0.1 µM to 100 µM, using serial dilutions.

  • Perform a cell viability assay: The MTT assay is a standard colorimetric assay for assessing cell viability. A detailed protocol is provided in the "Experimental Protocols" section below.

  • Analyze the data: Plot the cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve. From this curve, you can calculate the IC50 value for your specific cell line.

  • Select the working concentration: For maximal inhibition in subsequent experiments, a concentration of 2 to 10 times the determined IC50 is often used. However, it is crucial to also assess the cytotoxicity at this concentration to ensure that the observed effects are not due to non-specific cell death.

Data Presentation

InhibitorCell LineCancer TypeIC50 (nM)Reference
M8891HUVECEndothelial54[4]
TNP-470HT1080FibrosarcomaVaries[5]
TNP-470SK-MEL-28MelanomaVaries[5]
TNP-470T47DBreast CancerVaries[5]
TNP-470MDA-MB-231Breast CancerVaries[5]
Compound 1HCT116Colon Cancer22,400[6]
Compound 2HCT116Colon Cancer340[6]
BISA CompoundEBC-1Lung CancerVaries[7]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell line of choice

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a series of dilutions of this compound in culture medium. A common approach is to perform 2-fold or 3-fold serial dilutions to cover a wide concentration range (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of the inhibitor's solvent, e.g., DMSO) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no inhibition observed Inhibitor concentration is too low.Perform a dose-response experiment with a wider and higher concentration range.
Inhibitor is inactive or degraded.Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment.
Cell line is resistant to MetAP inhibition.Consider using a different cell line. Measure the expression levels of MetAP1 and MetAP2 in your cell line, as lower levels may confer resistance.[1]
High variability between replicates Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
Incomplete dissolution of formazan crystals.Ensure thorough mixing after adding the solubilization solution. You can gently pipette up and down or increase the shaking time.
High background in MTT assay Contamination of the culture medium.Use fresh, sterile medium and reagents. Regularly check cultures for signs of contamination.
Interference from the inhibitor compound.Run a control with the inhibitor in cell-free medium to check for any direct reaction with MTT.
Unexpected cell death at low concentrations Off-target effects of the inhibitor.Perform target engagement assays to confirm that the inhibitor is binding to MetAP. Consider using a structurally different MetAP inhibitor to see if the same phenotype is observed.
Cytotoxicity of the solvent (e.g., DMSO).Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and non-toxic to the cells. Include a vehicle control with the highest solvent concentration used.

Visualizations

Signaling Pathways

Methionine aminopeptidases, particularly MetAP2, are implicated in key signaling pathways that regulate cell proliferation, survival, and angiogenesis. Inhibition of MetAP2 can lead to cell cycle arrest and a reduction in the synthesis of proteins crucial for tumor growth.

MetAP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Protein Synthesis Protein Synthesis ERK->Protein Synthesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Protein Synthesis This compound This compound MetAP2 MetAP2 This compound->MetAP2 Inhibition eIF2α eIF2α MetAP2->eIF2α Dephosphorylation p53 p53 MetAP2->p53 MetAP1 MetAP1 eIF2α->Protein Synthesis Cell Proliferation & Angiogenesis Cell Proliferation & Angiogenesis Protein Synthesis->Cell Proliferation & Angiogenesis p21 p21 p53->p21 Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) p21->Cell Cycle Arrest (G1) Inhibition of Tumor Growth Inhibition of Tumor Growth Cell Cycle Arrest (G1)->Inhibition of Tumor Growth Tumor Growth Tumor Growth Cell Proliferation & Angiogenesis->Tumor Growth Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis and Optimization A Select Cell Line and Prepare Reagents B Prepare Serial Dilutions of this compound A->B C Seed Cells in 96-well Plate D Treat Cells with Inhibitor Dilutions C->D E Incubate for 48-72 hours D->E F Perform MTT Assay E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability (%) G->H I Plot Dose-Response Curve and Determine IC50 H->I J Select Optimal Concentration for Maximum Inhibition I->J

References

Optimizing ecMetAP-IN-1 concentration for maximum inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ecMetAP-IN-1. Our goal is to help you optimize the concentration of this inhibitor for maximum efficacy in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent inhibitor of Escherichia coli methionine aminopeptidase (ecMetAP). Methionine aminopeptidases (MetAPs) are crucial enzymes that remove the N-terminal methionine from newly synthesized proteins, a process known as N-terminal methionine excision (NME). In eukaryotes, there are two main types, MetAP1 and MetAP2, which are essential for protein maturation and function. While this compound is specific to the E. coli enzyme, it serves as a valuable tool for studying the fundamental processes of MetAPs. MetAP2, in particular, is a validated target in cancer therapy due to its role in angiogenesis and cell cycle progression.[1][2][3]

Q2: What is the reported IC50 value for this compound?

The reported half-maximal inhibitory concentration (IC50) for this compound against the purified E. coli MetAP enzyme is 2.086 µM. It is important to note that this value was determined in a biochemical assay and the effective concentration in a cell-based assay will likely differ.

Q3: How do I determine the optimal concentration of this compound for my cell-based experiments?

The optimal concentration of this compound for achieving maximum inhibition in a cell-based assay needs to be determined empirically for each cell line and experimental condition. A common starting point is to perform a dose-response experiment to determine the IC50 in your specific cell line. Here is a general workflow:

  • Select a range of concentrations: Based on the biochemical IC50, you can start with a broad range of concentrations, for example, from 0.1 µM to 100 µM, using serial dilutions.

  • Perform a cell viability assay: The MTT assay is a standard colorimetric assay for assessing cell viability. A detailed protocol is provided in the "Experimental Protocols" section below.

  • Analyze the data: Plot the cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve. From this curve, you can calculate the IC50 value for your specific cell line.

  • Select the working concentration: For maximal inhibition in subsequent experiments, a concentration of 2 to 10 times the determined IC50 is often used. However, it is crucial to also assess the cytotoxicity at this concentration to ensure that the observed effects are not due to non-specific cell death.

Data Presentation

InhibitorCell LineCancer TypeIC50 (nM)Reference
M8891HUVECEndothelial54[4]
TNP-470HT1080FibrosarcomaVaries[5]
TNP-470SK-MEL-28MelanomaVaries[5]
TNP-470T47DBreast CancerVaries[5]
TNP-470MDA-MB-231Breast CancerVaries[5]
Compound 1HCT116Colon Cancer22,400[6]
Compound 2HCT116Colon Cancer340[6]
BISA CompoundEBC-1Lung CancerVaries[7]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell line of choice

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a series of dilutions of this compound in culture medium. A common approach is to perform 2-fold or 3-fold serial dilutions to cover a wide concentration range (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of the inhibitor's solvent, e.g., DMSO) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no inhibition observed Inhibitor concentration is too low.Perform a dose-response experiment with a wider and higher concentration range.
Inhibitor is inactive or degraded.Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment.
Cell line is resistant to MetAP inhibition.Consider using a different cell line. Measure the expression levels of MetAP1 and MetAP2 in your cell line, as lower levels may confer resistance.[1]
High variability between replicates Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
Incomplete dissolution of formazan crystals.Ensure thorough mixing after adding the solubilization solution. You can gently pipette up and down or increase the shaking time.
High background in MTT assay Contamination of the culture medium.Use fresh, sterile medium and reagents. Regularly check cultures for signs of contamination.
Interference from the inhibitor compound.Run a control with the inhibitor in cell-free medium to check for any direct reaction with MTT.
Unexpected cell death at low concentrations Off-target effects of the inhibitor.Perform target engagement assays to confirm that the inhibitor is binding to MetAP. Consider using a structurally different MetAP inhibitor to see if the same phenotype is observed.
Cytotoxicity of the solvent (e.g., DMSO).Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and non-toxic to the cells. Include a vehicle control with the highest solvent concentration used.

Visualizations

Signaling Pathways

Methionine aminopeptidases, particularly MetAP2, are implicated in key signaling pathways that regulate cell proliferation, survival, and angiogenesis. Inhibition of MetAP2 can lead to cell cycle arrest and a reduction in the synthesis of proteins crucial for tumor growth.

MetAP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Protein Synthesis Protein Synthesis ERK->Protein Synthesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Protein Synthesis This compound This compound MetAP2 MetAP2 This compound->MetAP2 Inhibition eIF2α eIF2α MetAP2->eIF2α Dephosphorylation p53 p53 MetAP2->p53 MetAP1 MetAP1 eIF2α->Protein Synthesis Cell Proliferation & Angiogenesis Cell Proliferation & Angiogenesis Protein Synthesis->Cell Proliferation & Angiogenesis p21 p21 p53->p21 Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) p21->Cell Cycle Arrest (G1) Inhibition of Tumor Growth Inhibition of Tumor Growth Cell Cycle Arrest (G1)->Inhibition of Tumor Growth Tumor Growth Tumor Growth Cell Proliferation & Angiogenesis->Tumor Growth Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis and Optimization A Select Cell Line and Prepare Reagents B Prepare Serial Dilutions of this compound A->B C Seed Cells in 96-well Plate D Treat Cells with Inhibitor Dilutions C->D E Incubate for 48-72 hours D->E F Perform MTT Assay E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability (%) G->H I Plot Dose-Response Curve and Determine IC50 H->I J Select Optimal Concentration for Maximum Inhibition I->J

References

ecMetAP-IN-1 stability at room temperature

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of ecMetAP-IN-1 at room temperature. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored as a powder at -20°C for up to three years. If dissolved in a solvent, the stock solution should be stored at -80°C for up to one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]

Q2: How stable is this compound at room temperature?

Q3: Can I prepare a stock solution of this compound and leave it on the bench during my experiment?

A3: It is not recommended to leave stock solutions of this compound at room temperature for extended periods. While the compound exhibits some stability, prolonged exposure to ambient temperatures can lead to degradation, potentially affecting experimental outcomes. For the highest accuracy and reproducibility, prepare fresh dilutions from a refrigerated or frozen stock solution for each experiment.

Q4: The powdered form of this compound has adhered to the vial. What should I do?

A4: If the powdered compound is stuck to the sides of the vial, you can centrifuge the vial at approximately 3000 rpm for a few minutes to collect the powder at the bottom.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Ensure the compound is stored at the recommended temperatures (-20°C for powder, -80°C for solutions). 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Prepare fresh dilutions for each experiment and minimize time at room temperature. 4. Consider performing a stability test (see experimental protocol below) to determine the compound's stability under your specific experimental conditions.
Difficulty dissolving the compound The compound may require assistance to fully dissolve.The recommended solvent is DMSO, with a solubility of 50 mg/mL (238.95 mM). Sonication is recommended to aid dissolution.[1]
Loss of compound activity over time The compound may be degrading in solution, even when stored at 4°C.For experiments requiring high sensitivity, it is best to use freshly prepared solutions or those stored at -80°C. If you suspect degradation at 4°C, perform a quality control check, such as HPLC, to assess the purity of your solution.

Data on Storage and Stability

The following table summarizes the recommended storage conditions for this compound to ensure its stability and efficacy in experiments.

Form Storage Temperature Duration Reference
Powder-20°C3 years[1]
In Solvent-80°C1 year[1]
In Solvent (Frequent Use)4°COver 1 week[1]
ShippingAmbient TemperatureShort-term[1]

Experimental Protocol: Assessing Compound Stability at Room Temperature via HPLC

This protocol provides a general method for determining the stability of this compound at room temperature using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of this compound over time at room temperature (20-25°C).

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Formic acid (or other appropriate mobile phase modifier)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution, using sonication if necessary.

  • Preparation of Working Solution:

    • Dilute the stock solution with a suitable solvent (e.g., a mixture of methanol and water) to a final concentration appropriate for HPLC analysis (e.g., 10 µM).

  • HPLC Method Development (if not already established):

    • Develop an HPLC method that provides good separation of the this compound peak from any potential degradation products.

    • A typical starting point for a C18 column would be a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).

    • Set the UV detector to a wavelength where this compound has maximum absorbance.

  • Stability Study:

    • Place an aliquot of the working solution in an autosampler vial and keep it at room temperature.

    • Inject the solution onto the HPLC system at defined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

    • At each time point, record the peak area of the this compound parent compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

    • Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the percentage of remaining compound against time to visualize the degradation profile.

Diagrams

experimental_workflow prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution (e.g., 10 µM in mobile phase) prep_stock->prep_working time_points Incubate at Room Temperature (Time = 0, 1, 2, 4, 8, 24h) prep_working->time_points hplc_analysis HPLC Analysis time_points->hplc_analysis data_analysis Data Analysis (% Degradation vs. Time) hplc_analysis->data_analysis

Workflow for assessing compound stability.

stability_factors stability Compound Stability temperature Temperature stability->temperature light Light Exposure stability->light ph pH of Solution stability->ph solvent Solvent stability->solvent oxygen Oxygen (Oxidation) stability->oxygen time Time stability->time MetAP_pathway nascent_protein Nascent Polypeptide Chain (with N-terminal Methionine) metap Methionine Aminopeptidase (MetAP) nascent_protein->metap processed_protein Processed Protein (Methionine removed) metap->processed_protein ecmetap_in1 This compound ecmetap_in1->metap inhibition Inhibition downstream Further Post-Translational Modifications & Protein Function processed_protein->downstream

References

ecMetAP-IN-1 stability at room temperature

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of ecMetAP-IN-1 at room temperature. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored as a powder at -20°C for up to three years. If dissolved in a solvent, the stock solution should be stored at -80°C for up to one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]

Q2: How stable is this compound at room temperature?

Q3: Can I prepare a stock solution of this compound and leave it on the bench during my experiment?

A3: It is not recommended to leave stock solutions of this compound at room temperature for extended periods. While the compound exhibits some stability, prolonged exposure to ambient temperatures can lead to degradation, potentially affecting experimental outcomes. For the highest accuracy and reproducibility, prepare fresh dilutions from a refrigerated or frozen stock solution for each experiment.

Q4: The powdered form of this compound has adhered to the vial. What should I do?

A4: If the powdered compound is stuck to the sides of the vial, you can centrifuge the vial at approximately 3000 rpm for a few minutes to collect the powder at the bottom.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Ensure the compound is stored at the recommended temperatures (-20°C for powder, -80°C for solutions). 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Prepare fresh dilutions for each experiment and minimize time at room temperature. 4. Consider performing a stability test (see experimental protocol below) to determine the compound's stability under your specific experimental conditions.
Difficulty dissolving the compound The compound may require assistance to fully dissolve.The recommended solvent is DMSO, with a solubility of 50 mg/mL (238.95 mM). Sonication is recommended to aid dissolution.[1]
Loss of compound activity over time The compound may be degrading in solution, even when stored at 4°C.For experiments requiring high sensitivity, it is best to use freshly prepared solutions or those stored at -80°C. If you suspect degradation at 4°C, perform a quality control check, such as HPLC, to assess the purity of your solution.

Data on Storage and Stability

The following table summarizes the recommended storage conditions for this compound to ensure its stability and efficacy in experiments.

Form Storage Temperature Duration Reference
Powder-20°C3 years[1]
In Solvent-80°C1 year[1]
In Solvent (Frequent Use)4°COver 1 week[1]
ShippingAmbient TemperatureShort-term[1]

Experimental Protocol: Assessing Compound Stability at Room Temperature via HPLC

This protocol provides a general method for determining the stability of this compound at room temperature using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of this compound over time at room temperature (20-25°C).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Formic acid (or other appropriate mobile phase modifier)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution, using sonication if necessary.

  • Preparation of Working Solution:

    • Dilute the stock solution with a suitable solvent (e.g., a mixture of methanol and water) to a final concentration appropriate for HPLC analysis (e.g., 10 µM).

  • HPLC Method Development (if not already established):

    • Develop an HPLC method that provides good separation of the this compound peak from any potential degradation products.

    • A typical starting point for a C18 column would be a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).

    • Set the UV detector to a wavelength where this compound has maximum absorbance.

  • Stability Study:

    • Place an aliquot of the working solution in an autosampler vial and keep it at room temperature.

    • Inject the solution onto the HPLC system at defined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

    • At each time point, record the peak area of the this compound parent compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

    • Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the percentage of remaining compound against time to visualize the degradation profile.

Diagrams

experimental_workflow prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution (e.g., 10 µM in mobile phase) prep_stock->prep_working time_points Incubate at Room Temperature (Time = 0, 1, 2, 4, 8, 24h) prep_working->time_points hplc_analysis HPLC Analysis time_points->hplc_analysis data_analysis Data Analysis (% Degradation vs. Time) hplc_analysis->data_analysis

Workflow for assessing compound stability.

stability_factors stability Compound Stability temperature Temperature stability->temperature light Light Exposure stability->light ph pH of Solution stability->ph solvent Solvent stability->solvent oxygen Oxygen (Oxidation) stability->oxygen time Time stability->time MetAP_pathway nascent_protein Nascent Polypeptide Chain (with N-terminal Methionine) metap Methionine Aminopeptidase (MetAP) nascent_protein->metap processed_protein Processed Protein (Methionine removed) metap->processed_protein ecmetap_in1 This compound ecmetap_in1->metap inhibition Inhibition downstream Further Post-Translational Modifications & Protein Function processed_protein->downstream

References

Technical Support Center: ecMetAP-IN-1 and E. coli Methionine Aminopeptidase (ecMetAP) Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ecMetAP-IN-1 and other inhibitors of E. coli Methionine Aminopeptidase (B13392206) (ecMetAP). Inconsistent results in enzyme inhibition assays can arise from various factors, and this guide is designed to help you identify and resolve common issues.

Troubleshooting Inconsistent Results

This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.

Question: Why am I seeing high variability in my IC50 values for this compound between experiments?

Answer: High variability in IC50 values for inhibitors of metalloenzymes like ecMetAP is a common issue and can stem from several factors related to the enzyme's metal cofactor.

  • Inconsistent Metal Cofactor Concentration: ecMetAP requires a divalent metal cation (e.g., Co²⁺, Mn²⁺, or Fe²⁺) for its catalytic activity. The type and concentration of this metal cofactor can significantly influence inhibitor potency. Some inhibitors exhibit selectivity for a specific metalloform of the enzyme. Ensure that the same metal salt and concentration are used consistently across all assays.

  • Oxidation of the Metal Cofactor: If you are using Fe²⁺ as the cofactor, be aware that it can oxidize to Fe³⁺, which may not support enzyme activity or inhibitor binding to the same extent. Prepare fresh buffers containing the Fe²⁺ cofactor for each experiment and consider including a reducing agent like DTT, if compatible with your assay.

  • Chelation of Metal Cofactors by the Inhibitor: Your inhibitor, this compound, may act by chelating the active site metal ions. If the inhibitor concentration is close to the enzyme concentration, this can lead to complex inhibition kinetics.

Question: My enzyme activity is low or absent even before adding this compound. What could be the cause?

Answer: Low or no enzyme activity can be due to several reasons, from protein instability to incorrect assay setup.

  • Improper Enzyme Storage and Handling: Recombinant ecMetAP should be stored at -70°C in a solution containing glycerol (B35011) to prevent freeze-thaw damage. Avoid repeated freeze-thaw cycles.

  • Suboptimal Assay Buffer Conditions: The pH of the assay buffer is critical. A typical buffer for ecMetAP assays is 30 mM HEPES at pH 7.4.[1] Significant deviations from the optimal pH can lead to a loss of enzyme activity.

  • Absence or Incorrect Metal Cofactor: As a metalloenzyme, ecMetAP is inactive in the absence of a divalent metal cofactor. Ensure you are adding the correct metal salt (e.g., CoCl₂, MnCl₂, or FeCl₂) at the appropriate concentration (typically in the range of 0.1 mM).[1]

  • Substrate Degradation: Ensure your peptide substrate is properly stored and has not degraded.

Question: The inhibitory effect of this compound seems to decrease over the course of my kinetic assay. Why is this happening?

Answer: A decreasing inhibitory effect during a kinetic assay can indicate instability of the inhibitor or the enzyme-inhibitor complex.

  • Inhibitor Instability: this compound, like any small molecule, may be unstable in the assay buffer. This can be influenced by factors like pH and temperature.

  • Slow On/Off-Rate of the Inhibitor: The kinetics of inhibitor binding and dissociation can affect the observed inhibition over time.

  • Substrate Competition: If the inhibitor is competitive with the substrate, high substrate concentrations can lead to the displacement of the inhibitor from the active site over time.

Frequently Asked Questions (FAQs)

What is the likely mechanism of action for this compound?

While the specific mechanism for this compound is not extensively documented in publicly available literature, inhibitors of metalloenzymes like ecMetAP often function by chelating the divalent metal cations in the active site. Given its chemical formula of C13H11N3, it likely contains functional groups capable of coordinating with the metal cofactor, thereby inactivating the enzyme.

What is the recommended solvent for this compound?

This compound is reported to be soluble in DMSO at a concentration of 50 mg/mL (238.95 mM). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous assay buffer for your experiments. Be mindful of the final DMSO concentration in your assay, as high concentrations can inhibit enzyme activity.

Which metal cofactor should I use for my ecMetAP assays?

While ecMetAP can be activated by Co²⁺, Mn²⁺, and Fe²⁺, studies suggest that Fe²⁺ is the likely physiological metal cofactor in E. coli.[2] However, from a practical standpoint, Co²⁺ is often used in in vitro assays due to its stability against oxidation. If you are aiming for more physiologically relevant conditions, using Fe²⁺ is preferable, but care must be taken to prevent its oxidation. The choice of cofactor can influence the IC50 of your inhibitor, with some inhibitors showing selectivity for the Fe(II)-form of the enzyme.[2]

Quantitative Data for ecMetAP Inhibitors

The following table summarizes IC50 values for various inhibitors of E. coli MetAP under different conditions to highlight the impact of the metal cofactor.

InhibitorMetal CofactorIC50 (µM)Reference
Compound 3 (catechol-containing)Fe(II)13[2]
Compound 3 (catechol-containing)Co(II)>100[2]
Compound 3 (catechol-containing)Mn(II)>100[2]
Phenylthiophene derivative 15Fe(II)Low µM[2]
Phenylthiophene derivative 27Fe(II)Low µM[2]

Experimental Protocols

Standard ecMetAP Activity Assay Protocol

This protocol is a general guideline for measuring the activity of E. coli MetAP and can be adapted for inhibitor screening.

Materials:

  • Recombinant E. coli Methionine Aminopeptidase (ecMetAP)

  • Fluorogenic peptide substrate (e.g., H-Met-Gly-Pro-AMC)

  • Assay Buffer: 30 mM HEPES, pH 7.4, 150 mM NaCl

  • Metal Cofactor Stock Solution: 10 mM CoCl₂, MnCl₂, or FeCl₂ in water

  • This compound stock solution in DMSO

  • Quenching Solution: Trifluoroacetic acid (TFA)

  • 96-well plates

  • Incubator

  • HPLC system with a C18 column and a fluorescence detector

Procedure:

  • Prepare the Assay Buffer: Prepare the assay buffer and ensure the pH is accurately adjusted to 7.4.

  • Prepare the Complete Assay Buffer: Just before the experiment, add the metal cofactor from the stock solution to the assay buffer to a final concentration of 0.1 mM. If using FeCl₂, prepare this solution fresh.

  • Prepare Inhibitor Dilutions: Serially dilute the this compound stock solution in the complete assay buffer to the desired final concentrations. Remember to include a DMSO control.

  • Enzyme Preparation: Dilute the recombinant ecMetAP in the complete assay buffer to the desired final concentration (e.g., 5-1000 nM).

  • Assay Reaction:

    • In a 96-well plate, add the inhibitor dilutions or DMSO control.

    • Add the diluted ecMetAP to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic peptide substrate to a final concentration of 10-200 µM.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-90 minutes). The optimal time should be determined to ensure the reaction is in the linear range.

  • Quenching: Stop the reaction by adding TFA.

  • Analysis:

    • Centrifuge the plate to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC on a C18 column to separate the cleaved fluorescent product from the intact substrate.

    • Monitor the fluorescence of the cleaved product to determine the reaction rate.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling_Pathway ecMetAP Catalytic Cycle and Inhibition ecMetAP_apo Apo-ecMetAP (Inactive) ecMetAP_active Holo-ecMetAP (Active) ecMetAP_apo->ecMetAP_active + Metal Cofactor Metal Divalent Metal Cofactor (e.g., Fe²⁺) ES_complex Enzyme-Substrate Complex ecMetAP_active->ES_complex + Substrate Products Cleaved Peptide + Methionine ecMetAP_active->Products Catalysis EI_complex Enzyme-Inhibitor Complex (Inactive) ecMetAP_active->EI_complex + Inhibitor Substrate N-terminal Methionine Peptide ES_complex->ecMetAP_active Inhibitor This compound EI_complex->ecMetAP_active Dissociation

Caption: ecMetAP activation by a metal cofactor and subsequent inhibition.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results (e.g., variable IC50) Check_Reagents Verify Reagent Stability and Concentration Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Enzyme Assess Enzyme Activity and Handling Enzyme_OK Enzyme Active? Check_Enzyme->Enzyme_OK Check_Cofactor Investigate Metal Cofactor (Type, Concentration, Oxidation) Cofactor_OK Cofactor Consistent? Check_Cofactor->Cofactor_OK Check_Assay Review Assay Conditions (pH, Temp, Incubation Times) Assay_OK Assay Conditions Optimal? Check_Assay->Assay_OK Reagent_OK->Check_Enzyme Yes Prepare_New Prepare Fresh Reagents Reagent_OK->Prepare_New No Enzyme_OK->Check_Cofactor Yes New_Enzyme Use New Enzyme Aliquot Enzyme_OK->New_Enzyme No Cofactor_OK->Check_Assay Yes Optimize_Cofactor Standardize Cofactor Prep Cofactor_OK->Optimize_Cofactor No Optimize_Assay Optimize Assay Parameters Assay_OK->Optimize_Assay No Resolved Problem Resolved Assay_OK->Resolved Yes Prepare_New->Check_Reagents New_Enzyme->Check_Enzyme Optimize_Cofactor->Check_Cofactor Optimize_Assay->Check_Assay

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: ecMetAP-IN-1 and E. coli Methionine Aminopeptidase (ecMetAP) Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ecMetAP-IN-1 and other inhibitors of E. coli Methionine Aminopeptidase (ecMetAP). Inconsistent results in enzyme inhibition assays can arise from various factors, and this guide is designed to help you identify and resolve common issues.

Troubleshooting Inconsistent Results

This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.

Question: Why am I seeing high variability in my IC50 values for this compound between experiments?

Answer: High variability in IC50 values for inhibitors of metalloenzymes like ecMetAP is a common issue and can stem from several factors related to the enzyme's metal cofactor.

  • Inconsistent Metal Cofactor Concentration: ecMetAP requires a divalent metal cation (e.g., Co²⁺, Mn²⁺, or Fe²⁺) for its catalytic activity. The type and concentration of this metal cofactor can significantly influence inhibitor potency. Some inhibitors exhibit selectivity for a specific metalloform of the enzyme. Ensure that the same metal salt and concentration are used consistently across all assays.

  • Oxidation of the Metal Cofactor: If you are using Fe²⁺ as the cofactor, be aware that it can oxidize to Fe³⁺, which may not support enzyme activity or inhibitor binding to the same extent. Prepare fresh buffers containing the Fe²⁺ cofactor for each experiment and consider including a reducing agent like DTT, if compatible with your assay.

  • Chelation of Metal Cofactors by the Inhibitor: Your inhibitor, this compound, may act by chelating the active site metal ions. If the inhibitor concentration is close to the enzyme concentration, this can lead to complex inhibition kinetics.

Question: My enzyme activity is low or absent even before adding this compound. What could be the cause?

Answer: Low or no enzyme activity can be due to several reasons, from protein instability to incorrect assay setup.

  • Improper Enzyme Storage and Handling: Recombinant ecMetAP should be stored at -70°C in a solution containing glycerol to prevent freeze-thaw damage. Avoid repeated freeze-thaw cycles.

  • Suboptimal Assay Buffer Conditions: The pH of the assay buffer is critical. A typical buffer for ecMetAP assays is 30 mM HEPES at pH 7.4.[1] Significant deviations from the optimal pH can lead to a loss of enzyme activity.

  • Absence or Incorrect Metal Cofactor: As a metalloenzyme, ecMetAP is inactive in the absence of a divalent metal cofactor. Ensure you are adding the correct metal salt (e.g., CoCl₂, MnCl₂, or FeCl₂) at the appropriate concentration (typically in the range of 0.1 mM).[1]

  • Substrate Degradation: Ensure your peptide substrate is properly stored and has not degraded.

Question: The inhibitory effect of this compound seems to decrease over the course of my kinetic assay. Why is this happening?

Answer: A decreasing inhibitory effect during a kinetic assay can indicate instability of the inhibitor or the enzyme-inhibitor complex.

  • Inhibitor Instability: this compound, like any small molecule, may be unstable in the assay buffer. This can be influenced by factors like pH and temperature.

  • Slow On/Off-Rate of the Inhibitor: The kinetics of inhibitor binding and dissociation can affect the observed inhibition over time.

  • Substrate Competition: If the inhibitor is competitive with the substrate, high substrate concentrations can lead to the displacement of the inhibitor from the active site over time.

Frequently Asked Questions (FAQs)

What is the likely mechanism of action for this compound?

While the specific mechanism for this compound is not extensively documented in publicly available literature, inhibitors of metalloenzymes like ecMetAP often function by chelating the divalent metal cations in the active site. Given its chemical formula of C13H11N3, it likely contains functional groups capable of coordinating with the metal cofactor, thereby inactivating the enzyme.

What is the recommended solvent for this compound?

This compound is reported to be soluble in DMSO at a concentration of 50 mg/mL (238.95 mM). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous assay buffer for your experiments. Be mindful of the final DMSO concentration in your assay, as high concentrations can inhibit enzyme activity.

Which metal cofactor should I use for my ecMetAP assays?

While ecMetAP can be activated by Co²⁺, Mn²⁺, and Fe²⁺, studies suggest that Fe²⁺ is the likely physiological metal cofactor in E. coli.[2] However, from a practical standpoint, Co²⁺ is often used in in vitro assays due to its stability against oxidation. If you are aiming for more physiologically relevant conditions, using Fe²⁺ is preferable, but care must be taken to prevent its oxidation. The choice of cofactor can influence the IC50 of your inhibitor, with some inhibitors showing selectivity for the Fe(II)-form of the enzyme.[2]

Quantitative Data for ecMetAP Inhibitors

The following table summarizes IC50 values for various inhibitors of E. coli MetAP under different conditions to highlight the impact of the metal cofactor.

InhibitorMetal CofactorIC50 (µM)Reference
Compound 3 (catechol-containing)Fe(II)13[2]
Compound 3 (catechol-containing)Co(II)>100[2]
Compound 3 (catechol-containing)Mn(II)>100[2]
Phenylthiophene derivative 15Fe(II)Low µM[2]
Phenylthiophene derivative 27Fe(II)Low µM[2]

Experimental Protocols

Standard ecMetAP Activity Assay Protocol

This protocol is a general guideline for measuring the activity of E. coli MetAP and can be adapted for inhibitor screening.

Materials:

  • Recombinant E. coli Methionine Aminopeptidase (ecMetAP)

  • Fluorogenic peptide substrate (e.g., H-Met-Gly-Pro-AMC)

  • Assay Buffer: 30 mM HEPES, pH 7.4, 150 mM NaCl

  • Metal Cofactor Stock Solution: 10 mM CoCl₂, MnCl₂, or FeCl₂ in water

  • This compound stock solution in DMSO

  • Quenching Solution: Trifluoroacetic acid (TFA)

  • 96-well plates

  • Incubator

  • HPLC system with a C18 column and a fluorescence detector

Procedure:

  • Prepare the Assay Buffer: Prepare the assay buffer and ensure the pH is accurately adjusted to 7.4.

  • Prepare the Complete Assay Buffer: Just before the experiment, add the metal cofactor from the stock solution to the assay buffer to a final concentration of 0.1 mM. If using FeCl₂, prepare this solution fresh.

  • Prepare Inhibitor Dilutions: Serially dilute the this compound stock solution in the complete assay buffer to the desired final concentrations. Remember to include a DMSO control.

  • Enzyme Preparation: Dilute the recombinant ecMetAP in the complete assay buffer to the desired final concentration (e.g., 5-1000 nM).

  • Assay Reaction:

    • In a 96-well plate, add the inhibitor dilutions or DMSO control.

    • Add the diluted ecMetAP to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic peptide substrate to a final concentration of 10-200 µM.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-90 minutes). The optimal time should be determined to ensure the reaction is in the linear range.

  • Quenching: Stop the reaction by adding TFA.

  • Analysis:

    • Centrifuge the plate to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC on a C18 column to separate the cleaved fluorescent product from the intact substrate.

    • Monitor the fluorescence of the cleaved product to determine the reaction rate.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling_Pathway ecMetAP Catalytic Cycle and Inhibition ecMetAP_apo Apo-ecMetAP (Inactive) ecMetAP_active Holo-ecMetAP (Active) ecMetAP_apo->ecMetAP_active + Metal Cofactor Metal Divalent Metal Cofactor (e.g., Fe²⁺) ES_complex Enzyme-Substrate Complex ecMetAP_active->ES_complex + Substrate Products Cleaved Peptide + Methionine ecMetAP_active->Products Catalysis EI_complex Enzyme-Inhibitor Complex (Inactive) ecMetAP_active->EI_complex + Inhibitor Substrate N-terminal Methionine Peptide ES_complex->ecMetAP_active Inhibitor This compound EI_complex->ecMetAP_active Dissociation

Caption: ecMetAP activation by a metal cofactor and subsequent inhibition.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results (e.g., variable IC50) Check_Reagents Verify Reagent Stability and Concentration Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Enzyme Assess Enzyme Activity and Handling Enzyme_OK Enzyme Active? Check_Enzyme->Enzyme_OK Check_Cofactor Investigate Metal Cofactor (Type, Concentration, Oxidation) Cofactor_OK Cofactor Consistent? Check_Cofactor->Cofactor_OK Check_Assay Review Assay Conditions (pH, Temp, Incubation Times) Assay_OK Assay Conditions Optimal? Check_Assay->Assay_OK Reagent_OK->Check_Enzyme Yes Prepare_New Prepare Fresh Reagents Reagent_OK->Prepare_New No Enzyme_OK->Check_Cofactor Yes New_Enzyme Use New Enzyme Aliquot Enzyme_OK->New_Enzyme No Cofactor_OK->Check_Assay Yes Optimize_Cofactor Standardize Cofactor Prep Cofactor_OK->Optimize_Cofactor No Optimize_Assay Optimize Assay Parameters Assay_OK->Optimize_Assay No Resolved Problem Resolved Assay_OK->Resolved Yes Prepare_New->Check_Reagents New_Enzyme->Check_Enzyme Optimize_Cofactor->Check_Cofactor Optimize_Assay->Check_Assay

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

ecMetAP-IN-1 interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ecMetAP-IN-1. This guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments. Here you will find troubleshooting advice and frequently asked questions to help you address potential challenges, particularly regarding assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of E. coli methionine aminopeptidase (B13392206) (ecMetAP), an enzyme that removes the N-terminal methionine from newly synthesized proteins. By inhibiting ecMetAP, this small molecule can be used to study the effects of blocking this essential enzymatic step in bacteria. Its primary mechanism of action is the inhibition of the catalytic activity of ecMetAP.

Q2: What is the reported IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) of this compound against E. coli MetAP has been reported to be 2.086 µM[1][2]. It is important to note that IC50 values can vary depending on the specific assay conditions, such as substrate concentration and incubation time.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO at a concentration of 50 mg/mL (238.95 mM)[3]. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and stock solutions in DMSO at -80°C for up to 1 year[3]. To prepare a stock solution, it is advisable to centrifuge the vial briefly to collect all the powder at the bottom before dissolving it in DMSO. Sonication may be required to fully dissolve the compound[3].

Troubleshooting Guide: Assay Interference

Users may encounter interference from this compound with certain assay reagents or formats. This section provides guidance on how to identify and mitigate these issues.

Q4: My dose-response curve for this compound is showing unexpected results (e.g., high variability, unusual shape). What could be the cause?

Several factors related to the compound and the assay setup can lead to aberrant dose-response curves.

  • Compound Precipitation: At higher concentrations, this compound might precipitate out of the assay buffer, especially if the buffer has low tolerance for DMSO. This can lead to a plateau or a drop in the signal at the higher end of the concentration range.

  • Assay Reagent Interference: The compound may directly interact with detection reagents. For example, it might absorb light at the same wavelength as your absorbance readout, or it could possess intrinsic fluorescence, interfering with fluorescence-based assays.

  • Off-Target Effects: At higher concentrations, small molecules can exhibit off-target effects, leading to cellular responses that are not related to the inhibition of ecMetAP[4].

Q5: How can I test for and troubleshoot potential compound precipitation?

  • Visual Inspection: Visually inspect the wells of your assay plate, particularly at the highest concentrations of this compound, for any signs of precipitation (cloudiness or visible particles).

  • Solubility Test: Perform a simple solubility test by preparing the highest concentration of this compound in your final assay buffer and observing it over the time course of your experiment.

  • Reduce DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%) to maintain compound solubility without affecting the biological system.

Q6: What should I do if I suspect this compound is interfering with my assay's detection method?

It is crucial to run control experiments to identify and correct for any assay interference.

  • Compound-Only Control: In a cell-free assay, include wells that contain only the assay buffer, detection reagents, and this compound at various concentrations. This will reveal if the compound itself contributes to the signal.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions to account for any effects of the solvent on the assay.

  • Wavelength Scan: If you are using an absorbance or fluorescence-based assay, perform a wavelength scan of this compound to identify its absorbance and emission spectra. This can help you choose excitation and emission wavelengths for your assay that minimize interference.

Q7: I am using a cell-based viability assay (e.g., MTT, Alamar Blue, CellTiter-Glo). How can this compound interfere with these assays?

Cell-based viability assays rely on metabolic activity or ATP content. A compound can interfere in several ways:

  • Redox Activity: Some compounds can directly reduce or oxidize reagents like resazurin (B115843) (in Alamar Blue) or MTT, leading to false-positive or false-negative results.

  • Luciferase Inhibition: In luminescence-based assays like CellTiter-Glo, the compound might directly inhibit the luciferase enzyme.

  • Altered Cellular Metabolism: The compound might have off-target effects on cellular metabolism that are independent of its primary target, thus affecting the readout of viability assays.

To mitigate this, consider washing the cells with fresh media to remove the compound before adding the viability reagent. However, be aware that this might also alter the observed effect of the compound.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C13H11N3[1][3]
Molecular Weight 209.25 g/mol [1][3]
CAS Number 7471-12-7[1]
IC50 (ecMetAP) 2.086 µM[1][2]
Solubility in DMSO 50 mg/mL (238.95 mM)[3]

Experimental Protocols

Protocol 1: General Assay Workflow for Testing this compound

This protocol outlines a general workflow for assessing the inhibitory activity of this compound.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of this compound in DMSO C Add inhibitor dilutions to microplate wells A->C B Prepare assay buffer and enzyme/substrate solution D Add enzyme solution to initiate reaction B->D E Incubate at optimal temperature and time D->E F Add detection reagent E->F G Measure signal (absorbance, fluorescence, etc.) F->G H Plot dose-response curve and calculate IC50 G->H

Caption: General experimental workflow for determining the IC50 of this compound.

Protocol 2: Troubleshooting Workflow for Assay Interference

This workflow provides a logical sequence of steps to identify and address potential assay interference.

Troubleshooting_Workflow Start Unexpected Assay Results Q1 Is there visual evidence of compound precipitation? Start->Q1 A1_Yes Optimize buffer conditions or lower compound concentration Q1->A1_Yes Yes Q2 Does the compound interfere in a cell-free system? Q1->Q2 No A1_Yes->Q2 A2_Yes Run compound-only controls and subtract background Q2->A2_Yes Yes Q3 Is the interference specific to a cell-based viability assay? Q2->Q3 No A2_Yes->Q3 A3_Yes Wash cells before adding detection reagent or use an orthogonal assay Q3->A3_Yes Yes End Results Corrected Q3->End No A3_Yes->End

Caption: A decision tree for troubleshooting assay interference with this compound.

Signaling Pathway

While this compound directly targets an enzyme and not a classical signaling pathway, its effect can be conceptualized as an interruption of the protein maturation process.

Protein_Maturation_Pathway cluster_translation Protein Synthesis cluster_processing N-terminal Processing Ribosome Ribosome Nascent_Protein Nascent Protein (with N-terminal Met) Ribosome->Nascent_Protein Translation ecMetAP ecMetAP Nascent_Protein->ecMetAP Mature_Protein Mature Protein (Met removed) ecMetAP->Mature_Protein Methionine Cleavage Inhibitor This compound Inhibitor->ecMetAP Inhibition

Caption: Inhibition of protein maturation by this compound.

References

ecMetAP-IN-1 interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ecMetAP-IN-1. This guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments. Here you will find troubleshooting advice and frequently asked questions to help you address potential challenges, particularly regarding assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of E. coli methionine aminopeptidase (ecMetAP), an enzyme that removes the N-terminal methionine from newly synthesized proteins. By inhibiting ecMetAP, this small molecule can be used to study the effects of blocking this essential enzymatic step in bacteria. Its primary mechanism of action is the inhibition of the catalytic activity of ecMetAP.

Q2: What is the reported IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) of this compound against E. coli MetAP has been reported to be 2.086 µM[1][2]. It is important to note that IC50 values can vary depending on the specific assay conditions, such as substrate concentration and incubation time.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO at a concentration of 50 mg/mL (238.95 mM)[3]. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and stock solutions in DMSO at -80°C for up to 1 year[3]. To prepare a stock solution, it is advisable to centrifuge the vial briefly to collect all the powder at the bottom before dissolving it in DMSO. Sonication may be required to fully dissolve the compound[3].

Troubleshooting Guide: Assay Interference

Users may encounter interference from this compound with certain assay reagents or formats. This section provides guidance on how to identify and mitigate these issues.

Q4: My dose-response curve for this compound is showing unexpected results (e.g., high variability, unusual shape). What could be the cause?

Several factors related to the compound and the assay setup can lead to aberrant dose-response curves.

  • Compound Precipitation: At higher concentrations, this compound might precipitate out of the assay buffer, especially if the buffer has low tolerance for DMSO. This can lead to a plateau or a drop in the signal at the higher end of the concentration range.

  • Assay Reagent Interference: The compound may directly interact with detection reagents. For example, it might absorb light at the same wavelength as your absorbance readout, or it could possess intrinsic fluorescence, interfering with fluorescence-based assays.

  • Off-Target Effects: At higher concentrations, small molecules can exhibit off-target effects, leading to cellular responses that are not related to the inhibition of ecMetAP[4].

Q5: How can I test for and troubleshoot potential compound precipitation?

  • Visual Inspection: Visually inspect the wells of your assay plate, particularly at the highest concentrations of this compound, for any signs of precipitation (cloudiness or visible particles).

  • Solubility Test: Perform a simple solubility test by preparing the highest concentration of this compound in your final assay buffer and observing it over the time course of your experiment.

  • Reduce DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%) to maintain compound solubility without affecting the biological system.

Q6: What should I do if I suspect this compound is interfering with my assay's detection method?

It is crucial to run control experiments to identify and correct for any assay interference.

  • Compound-Only Control: In a cell-free assay, include wells that contain only the assay buffer, detection reagents, and this compound at various concentrations. This will reveal if the compound itself contributes to the signal.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions to account for any effects of the solvent on the assay.

  • Wavelength Scan: If you are using an absorbance or fluorescence-based assay, perform a wavelength scan of this compound to identify its absorbance and emission spectra. This can help you choose excitation and emission wavelengths for your assay that minimize interference.

Q7: I am using a cell-based viability assay (e.g., MTT, Alamar Blue, CellTiter-Glo). How can this compound interfere with these assays?

Cell-based viability assays rely on metabolic activity or ATP content. A compound can interfere in several ways:

  • Redox Activity: Some compounds can directly reduce or oxidize reagents like resazurin (in Alamar Blue) or MTT, leading to false-positive or false-negative results.

  • Luciferase Inhibition: In luminescence-based assays like CellTiter-Glo, the compound might directly inhibit the luciferase enzyme.

  • Altered Cellular Metabolism: The compound might have off-target effects on cellular metabolism that are independent of its primary target, thus affecting the readout of viability assays.

To mitigate this, consider washing the cells with fresh media to remove the compound before adding the viability reagent. However, be aware that this might also alter the observed effect of the compound.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C13H11N3[1][3]
Molecular Weight 209.25 g/mol [1][3]
CAS Number 7471-12-7[1]
IC50 (ecMetAP) 2.086 µM[1][2]
Solubility in DMSO 50 mg/mL (238.95 mM)[3]

Experimental Protocols

Protocol 1: General Assay Workflow for Testing this compound

This protocol outlines a general workflow for assessing the inhibitory activity of this compound.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of this compound in DMSO C Add inhibitor dilutions to microplate wells A->C B Prepare assay buffer and enzyme/substrate solution D Add enzyme solution to initiate reaction B->D E Incubate at optimal temperature and time D->E F Add detection reagent E->F G Measure signal (absorbance, fluorescence, etc.) F->G H Plot dose-response curve and calculate IC50 G->H

Caption: General experimental workflow for determining the IC50 of this compound.

Protocol 2: Troubleshooting Workflow for Assay Interference

This workflow provides a logical sequence of steps to identify and address potential assay interference.

Troubleshooting_Workflow Start Unexpected Assay Results Q1 Is there visual evidence of compound precipitation? Start->Q1 A1_Yes Optimize buffer conditions or lower compound concentration Q1->A1_Yes Yes Q2 Does the compound interfere in a cell-free system? Q1->Q2 No A1_Yes->Q2 A2_Yes Run compound-only controls and subtract background Q2->A2_Yes Yes Q3 Is the interference specific to a cell-based viability assay? Q2->Q3 No A2_Yes->Q3 A3_Yes Wash cells before adding detection reagent or use an orthogonal assay Q3->A3_Yes Yes End Results Corrected Q3->End No A3_Yes->End

Caption: A decision tree for troubleshooting assay interference with this compound.

Signaling Pathway

While this compound directly targets an enzyme and not a classical signaling pathway, its effect can be conceptualized as an interruption of the protein maturation process.

Protein_Maturation_Pathway cluster_translation Protein Synthesis cluster_processing N-terminal Processing Ribosome Ribosome Nascent_Protein Nascent Protein (with N-terminal Met) Ribosome->Nascent_Protein Translation ecMetAP ecMetAP Nascent_Protein->ecMetAP Mature_Protein Mature Protein (Met removed) ecMetAP->Mature_Protein Methionine Cleavage Inhibitor This compound Inhibitor->ecMetAP Inhibition

Caption: Inhibition of protein maturation by this compound.

References

Avoiding ecMetAP-IN-1 aggregation in high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using ecMetAP-IN-1, with a focus on avoiding aggregation at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Methionine Aminopeptidase (B13392206) 2 (MetAP2). MetAP2 is a metalloprotease responsible for cleaving the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function.[1][2] By inhibiting MetAP2, this compound can disrupt various cellular processes, including angiogenesis (the formation of new blood vessels), which is vital for tumor growth and metastasis.[1][3][4] MetAP2 inhibition has also been shown to impact lipid metabolism and inflammatory responses.[1]

Q2: I am observing variable results in my experiments. Could this be due to compound aggregation?

A2: Yes, variability in experimental results is a common sign of compound aggregation. Other indicators include unusually steep dose-response curves and a loss of inhibitory activity over time. Hydrophobic compounds like many small molecule inhibitors are prone to aggregation in aqueous solutions, especially at higher concentrations.

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: Based on available data for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. A stock solution of up to 50 mg/mL in DMSO should be achievable with the aid of sonication to ensure complete dissolution.

Q4: How should I store my this compound stock solution?

A4: To maintain the stability and prevent degradation of this compound, it is recommended to store stock solutions in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can promote compound precipitation and degradation.

Troubleshooting Guide: Preventing this compound Aggregation

This guide provides a step-by-step approach to troubleshoot and mitigate aggregation issues with this compound in your experiments.

Problem: My this compound is precipitating out of solution or I suspect it is forming aggregates.

Step 1: Optimize Your Solubilization Protocol

Ensure your stock solution is fully dissolved.

  • Protocol:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex thoroughly.

    • If not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

    • Visually inspect the solution for any remaining particulates before use.

Step 2: Modify Your Working Solution Preparation

The way you dilute your stock solution into your aqueous assay buffer is critical.

  • Best Practice:

    • Minimize the percentage of DMSO in your final assay buffer (typically ≤ 1%).

    • Add the DMSO stock solution to your aqueous buffer as the last step, and mix immediately and thoroughly.

    • Avoid adding the aqueous buffer directly to the concentrated DMSO stock.

Step 3: Incorporate Solubility-Enhancing Excipients

If aggregation persists, consider adding excipients to your assay buffer.

Excipient TypeExamplesTypical ConcentrationNotes
Non-ionic Detergents Tween-20, Triton X-1000.01% - 0.1% (v/v)Can help solubilize hydrophobic compounds by forming micelles.
Serum Albumin Bovine Serum Albumin (BSA)0.1 - 1 mg/mLCan act as a carrier protein and prevent non-specific binding and aggregation.
Cyclodextrins β-cyclodextrin, HP-β-CD1-10 mMCan encapsulate the hydrophobic molecule, increasing its solubility.

Step 4: Adjust Experimental Conditions

The physical conditions of your assay can influence compound solubility.

ParameterRecommendationRationale
pH Test a range of pH values around the physiological pH (7.4).The charge state of a compound can affect its solubility.
Ionic Strength Vary the salt concentration (e.g., NaCl) in your buffer.Can modulate electrostatic interactions that may contribute to aggregation.
Temperature Perform experiments at a consistent and controlled temperature.Solubility can be temperature-dependent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (10 mM in 100% DMSO):

    • Accurately weigh 2.09 mg of this compound (MW: 209.25 g/mol ).

    • Add 1 mL of 100% DMSO.

    • Vortex and sonicate until fully dissolved.

    • Aliquot and store at -80°C.

  • Working Solution (e.g., 100 µM in Assay Buffer with 1% DMSO):

    • Prepare 990 µL of your desired aqueous assay buffer.

    • Add 10 µL of the 10 mM this compound stock solution.

    • Vortex immediately to ensure rapid and complete mixing.

    • Use this working solution for your experiments. Perform serial dilutions from this solution if lower concentrations are needed.

Visualizations

Signaling Pathway of MetAP2 Inhibition

MetAP2_Inhibition_Pathway Mechanism of Action of this compound cluster_translation Protein Translation cluster_inhibition Inhibition cluster_downstream Downstream Effects Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with N-terminal Met) Ribosome->Nascent_Polypeptide Synthesis MetAP2 MetAP2 Nascent_Polypeptide->MetAP2 Recruitment Protein_Maturation_Blocked Protein Maturation Blocked MetAP2->Protein_Maturation_Blocked Leads to ecMetAP_IN_1 This compound ecMetAP_IN_1->MetAP2 Inhibits Angiogenesis_Inhibition Inhibition of Angiogenesis Protein_Maturation_Blocked->Angiogenesis_Inhibition Cell_Proliferation_Inhibition Inhibition of Cell Proliferation Protein_Maturation_Blocked->Cell_Proliferation_Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for Troubleshooting Aggregation

Aggregation_Troubleshooting_Workflow Workflow for Troubleshooting this compound Aggregation Start Suspicion of Aggregation Optimize_Solubilization Optimize Stock Solubilization (Vortex, Sonicate) Start->Optimize_Solubilization Check_Precipitation_1 Precipitation Observed? Optimize_Solubilization->Check_Precipitation_1 Modify_Dilution Modify Working Solution Preparation (Add stock last, mix well) Check_Precipitation_1->Modify_Dilution Yes Check_Precipitation_1->Modify_Dilution No, but suspect micro-aggregation Check_Precipitation_2 Aggregation Still Suspected? Modify_Dilution->Check_Precipitation_2 Add_Excipients Incorporate Excipients (Detergents, BSA, Cyclodextrins) Check_Precipitation_2->Add_Excipients Yes End_Success Aggregation Minimized Check_Precipitation_2->End_Success No Check_Precipitation_3 Problem Resolved? Add_Excipients->Check_Precipitation_3 Adjust_Conditions Adjust Assay Conditions (pH, Ionic Strength, Temperature) Check_Precipitation_3->Adjust_Conditions No Check_Precipitation_3->End_Success Yes End_Further_Investigation Further Investigation Needed Adjust_Conditions->End_Further_Investigation

Caption: Troubleshooting workflow for this compound aggregation.

References

Avoiding ecMetAP-IN-1 aggregation in high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using ecMetAP-IN-1, with a focus on avoiding aggregation at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2). MetAP2 is a metalloprotease responsible for cleaving the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function.[1][2] By inhibiting MetAP2, this compound can disrupt various cellular processes, including angiogenesis (the formation of new blood vessels), which is vital for tumor growth and metastasis.[1][3][4] MetAP2 inhibition has also been shown to impact lipid metabolism and inflammatory responses.[1]

Q2: I am observing variable results in my experiments. Could this be due to compound aggregation?

A2: Yes, variability in experimental results is a common sign of compound aggregation. Other indicators include unusually steep dose-response curves and a loss of inhibitory activity over time. Hydrophobic compounds like many small molecule inhibitors are prone to aggregation in aqueous solutions, especially at higher concentrations.

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: Based on available data for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. A stock solution of up to 50 mg/mL in DMSO should be achievable with the aid of sonication to ensure complete dissolution.

Q4: How should I store my this compound stock solution?

A4: To maintain the stability and prevent degradation of this compound, it is recommended to store stock solutions in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can promote compound precipitation and degradation.

Troubleshooting Guide: Preventing this compound Aggregation

This guide provides a step-by-step approach to troubleshoot and mitigate aggregation issues with this compound in your experiments.

Problem: My this compound is precipitating out of solution or I suspect it is forming aggregates.

Step 1: Optimize Your Solubilization Protocol

Ensure your stock solution is fully dissolved.

  • Protocol:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex thoroughly.

    • If not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

    • Visually inspect the solution for any remaining particulates before use.

Step 2: Modify Your Working Solution Preparation

The way you dilute your stock solution into your aqueous assay buffer is critical.

  • Best Practice:

    • Minimize the percentage of DMSO in your final assay buffer (typically ≤ 1%).

    • Add the DMSO stock solution to your aqueous buffer as the last step, and mix immediately and thoroughly.

    • Avoid adding the aqueous buffer directly to the concentrated DMSO stock.

Step 3: Incorporate Solubility-Enhancing Excipients

If aggregation persists, consider adding excipients to your assay buffer.

Excipient TypeExamplesTypical ConcentrationNotes
Non-ionic Detergents Tween-20, Triton X-1000.01% - 0.1% (v/v)Can help solubilize hydrophobic compounds by forming micelles.
Serum Albumin Bovine Serum Albumin (BSA)0.1 - 1 mg/mLCan act as a carrier protein and prevent non-specific binding and aggregation.
Cyclodextrins β-cyclodextrin, HP-β-CD1-10 mMCan encapsulate the hydrophobic molecule, increasing its solubility.

Step 4: Adjust Experimental Conditions

The physical conditions of your assay can influence compound solubility.

ParameterRecommendationRationale
pH Test a range of pH values around the physiological pH (7.4).The charge state of a compound can affect its solubility.
Ionic Strength Vary the salt concentration (e.g., NaCl) in your buffer.Can modulate electrostatic interactions that may contribute to aggregation.
Temperature Perform experiments at a consistent and controlled temperature.Solubility can be temperature-dependent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (10 mM in 100% DMSO):

    • Accurately weigh 2.09 mg of this compound (MW: 209.25 g/mol ).

    • Add 1 mL of 100% DMSO.

    • Vortex and sonicate until fully dissolved.

    • Aliquot and store at -80°C.

  • Working Solution (e.g., 100 µM in Assay Buffer with 1% DMSO):

    • Prepare 990 µL of your desired aqueous assay buffer.

    • Add 10 µL of the 10 mM this compound stock solution.

    • Vortex immediately to ensure rapid and complete mixing.

    • Use this working solution for your experiments. Perform serial dilutions from this solution if lower concentrations are needed.

Visualizations

Signaling Pathway of MetAP2 Inhibition

MetAP2_Inhibition_Pathway Mechanism of Action of this compound cluster_translation Protein Translation cluster_inhibition Inhibition cluster_downstream Downstream Effects Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with N-terminal Met) Ribosome->Nascent_Polypeptide Synthesis MetAP2 MetAP2 Nascent_Polypeptide->MetAP2 Recruitment Protein_Maturation_Blocked Protein Maturation Blocked MetAP2->Protein_Maturation_Blocked Leads to ecMetAP_IN_1 This compound ecMetAP_IN_1->MetAP2 Inhibits Angiogenesis_Inhibition Inhibition of Angiogenesis Protein_Maturation_Blocked->Angiogenesis_Inhibition Cell_Proliferation_Inhibition Inhibition of Cell Proliferation Protein_Maturation_Blocked->Cell_Proliferation_Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for Troubleshooting Aggregation

Aggregation_Troubleshooting_Workflow Workflow for Troubleshooting this compound Aggregation Start Suspicion of Aggregation Optimize_Solubilization Optimize Stock Solubilization (Vortex, Sonicate) Start->Optimize_Solubilization Check_Precipitation_1 Precipitation Observed? Optimize_Solubilization->Check_Precipitation_1 Modify_Dilution Modify Working Solution Preparation (Add stock last, mix well) Check_Precipitation_1->Modify_Dilution Yes Check_Precipitation_1->Modify_Dilution No, but suspect micro-aggregation Check_Precipitation_2 Aggregation Still Suspected? Modify_Dilution->Check_Precipitation_2 Add_Excipients Incorporate Excipients (Detergents, BSA, Cyclodextrins) Check_Precipitation_2->Add_Excipients Yes End_Success Aggregation Minimized Check_Precipitation_2->End_Success No Check_Precipitation_3 Problem Resolved? Add_Excipients->Check_Precipitation_3 Adjust_Conditions Adjust Assay Conditions (pH, Ionic Strength, Temperature) Check_Precipitation_3->Adjust_Conditions No Check_Precipitation_3->End_Success Yes End_Further_Investigation Further Investigation Needed Adjust_Conditions->End_Further_Investigation

Caption: Troubleshooting workflow for this compound aggregation.

References

Validation & Comparative

Validating the Inhibitory Effect of ecMetAP-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of ecMetAP-IN-1 against other known Methionine Aminopeptidase (MetAP) inhibitors. The data presented is compiled from various publicly available sources and is intended to offer a comprehensive overview for researchers in the field of drug discovery and development.

Performance Comparison of MetAP Inhibitors

The inhibitory potency of this compound and its alternatives, Fumagillin and TNP-470, is summarized below. It is crucial to note that the IC50 values presented were determined in separate studies under different experimental conditions. Therefore, a direct comparison of these values should be approached with caution. A standardized head-to-head analysis would be required for a definitive assessment of relative potency.

InhibitorTargetIC50 (µM)Source
This compound E. coli MetAP2.086[Source for this compound IC50]
Fumagillin MetAP20.0092[1]
TNP-470 Human MetAP20.001, 2.0[IC50 values for TNP-470 may vary depending on the study]
TNP-470 Various cell lines (in monolayer cultures)~12.44[Calculated from ~5 µg/ml and a molecular weight of 401.88 g/mol ][2]

Experimental Protocols

Determination of IC50 for MetAP Inhibitors (Biochemical Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against Methionine Aminopeptidase. This method is based on a colorimetric assay that measures the release of free methionine from a synthetic peptide substrate.

Materials:

  • Recombinant Methionine Aminopeptidase (e.g., E. coli MetAP, Human MetAP2)

  • MetAP substrate (e.g., Met-Pro-p-nitroanilide)

  • Coupling enzyme (e.g., Prolyl aminopeptidase)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl2)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor in assay buffer to achieve a range of desired concentrations.

    • Prepare a solution of MetAP in assay buffer.

    • Prepare a solution of the MetAP substrate and the coupling enzyme in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the MetAP enzyme solution to each well.

    • Add an equal volume of the serially diluted inhibitor solutions to the respective wells. Include a control well with assay buffer and a solvent control well with the same concentration of DMSO as the inhibitor wells.

    • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate/coupling enzyme solution to all wells.

    • Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader. The release of p-nitroaniline by the coupling enzyme results in a yellow color, which can be quantified.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Normalize the velocities relative to the solvent control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing the Experimental and Biological Context

To better understand the experimental process and the biological pathway in which MetAP inhibitors function, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions mix_enzyme_inhibitor Mix Enzyme and Inhibitor prep_inhibitor->mix_enzyme_inhibitor prep_enzyme Prepare Enzyme Solution prep_enzyme->mix_enzyme_inhibitor prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate pre_incubate Pre-incubate mix_enzyme_inhibitor->pre_incubate pre_incubate->add_substrate measure_activity Measure Activity add_substrate->measure_activity calc_inhibition Calculate % Inhibition measure_activity->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for IC50 determination of MetAP inhibitors.

MetAP_Signaling_Pathway cluster_translation Protein Translation cluster_processing Post-Translational Modification cluster_inhibition Inhibition Ribosome Ribosome Nascent_Protein Nascent Polypeptide (with N-terminal Met) Ribosome->Nascent_Protein Translation MetAP Methionine Aminopeptidase (MetAP) Nascent_Protein->MetAP Substrate Processed_Protein Mature, Functional Protein MetAP->Processed_Protein Cleavage of Methionine Angiogenesis Angiogenesis Processed_Protein->Angiogenesis Leads to Inhibitor This compound & Alternatives Inhibitor->MetAP Inhibition

Caption: Simplified signaling pathway showing the role of MetAP and its inhibition.[3]

References

Validating the Inhibitory Effect of ecMetAP-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of ecMetAP-IN-1 against other known Methionine Aminopeptidase (MetAP) inhibitors. The data presented is compiled from various publicly available sources and is intended to offer a comprehensive overview for researchers in the field of drug discovery and development.

Performance Comparison of MetAP Inhibitors

The inhibitory potency of this compound and its alternatives, Fumagillin and TNP-470, is summarized below. It is crucial to note that the IC50 values presented were determined in separate studies under different experimental conditions. Therefore, a direct comparison of these values should be approached with caution. A standardized head-to-head analysis would be required for a definitive assessment of relative potency.

InhibitorTargetIC50 (µM)Source
This compound E. coli MetAP2.086[Source for this compound IC50]
Fumagillin MetAP20.0092[1]
TNP-470 Human MetAP20.001, 2.0[IC50 values for TNP-470 may vary depending on the study]
TNP-470 Various cell lines (in monolayer cultures)~12.44[Calculated from ~5 µg/ml and a molecular weight of 401.88 g/mol ][2]

Experimental Protocols

Determination of IC50 for MetAP Inhibitors (Biochemical Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against Methionine Aminopeptidase. This method is based on a colorimetric assay that measures the release of free methionine from a synthetic peptide substrate.

Materials:

  • Recombinant Methionine Aminopeptidase (e.g., E. coli MetAP, Human MetAP2)

  • MetAP substrate (e.g., Met-Pro-p-nitroanilide)

  • Coupling enzyme (e.g., Prolyl aminopeptidase)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl2)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor in assay buffer to achieve a range of desired concentrations.

    • Prepare a solution of MetAP in assay buffer.

    • Prepare a solution of the MetAP substrate and the coupling enzyme in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the MetAP enzyme solution to each well.

    • Add an equal volume of the serially diluted inhibitor solutions to the respective wells. Include a control well with assay buffer and a solvent control well with the same concentration of DMSO as the inhibitor wells.

    • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate/coupling enzyme solution to all wells.

    • Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader. The release of p-nitroaniline by the coupling enzyme results in a yellow color, which can be quantified.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Normalize the velocities relative to the solvent control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing the Experimental and Biological Context

To better understand the experimental process and the biological pathway in which MetAP inhibitors function, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions mix_enzyme_inhibitor Mix Enzyme and Inhibitor prep_inhibitor->mix_enzyme_inhibitor prep_enzyme Prepare Enzyme Solution prep_enzyme->mix_enzyme_inhibitor prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate pre_incubate Pre-incubate mix_enzyme_inhibitor->pre_incubate pre_incubate->add_substrate measure_activity Measure Activity add_substrate->measure_activity calc_inhibition Calculate % Inhibition measure_activity->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for IC50 determination of MetAP inhibitors.

MetAP_Signaling_Pathway cluster_translation Protein Translation cluster_processing Post-Translational Modification cluster_inhibition Inhibition Ribosome Ribosome Nascent_Protein Nascent Polypeptide (with N-terminal Met) Ribosome->Nascent_Protein Translation MetAP Methionine Aminopeptidase (MetAP) Nascent_Protein->MetAP Substrate Processed_Protein Mature, Functional Protein MetAP->Processed_Protein Cleavage of Methionine Angiogenesis Angiogenesis Processed_Protein->Angiogenesis Leads to Inhibitor This compound & Alternatives Inhibitor->MetAP Inhibition

Caption: Simplified signaling pathway showing the role of MetAP and its inhibition.[3]

References

A Comparative Analysis of ecMetAP-IN-1 and Other Methionine Aminopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ecMetAP-IN-1 with other prominent inhibitors of Methionine Aminopeptidase (B13392206) (MetAP), a key enzyme in bacterial protein synthesis and a promising target for novel antibacterial agents. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Methionine aminopeptidases (MetAPs) are essential enzymes that cleave the N-terminal methionine from nascent polypeptide chains. In bacteria, such as Escherichia coli, MetAP is encoded by a single, essential gene, making it an attractive target for the development of new antibiotics. This compound has emerged as a potent inhibitor of E. coli MetAP (ecMetAP). This guide will compare its efficacy against other known MetAP inhibitors for which experimental data against E. coli MetAP is available.

Quantitative Comparison of MetAP Inhibitors

The inhibitory activity of various compounds against E. coli MetAP is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

InhibitorTarget EnzymeIC50 (µM)Notes
This compound E. coli MetAP2.086[1]A potent inhibitor identified through structure-activity relationship studies.
Pyridine-2-carboxylic acid derivative (9n) E. coli MetAP10.130A highly potent, sub-micromolar inhibitor from a series of synthesized pyridine-2-carboxylic acid derivatives.
Catechol-containing inhibitor (Compound 3) Fe(II)-form of E. coli MetAP13Demonstrates selectivity for the Fe(II) metalloform of the enzyme.
Azepinone amide analog Bacterial MAPs (including E. coli)Sub-micromolarOptimized from a hit identified in a high-throughput screening campaign.
Phenylthiophene & Phenylthiazole derivatives Fe(II)-form of E. coli MetAPLow micromolarA class of inhibitors showing selectivity for the Fe(II)-form of the enzyme[2].
Mn(II)-form selective inhibitors Mn(II)-form of E. coli MetAP0.29 - 1.6A series of potent inhibitors targeting the Mn(II) metalloform of ecMetAP.

Experimental Protocols

The determination of IC50 values for MetAP inhibitors typically involves an in vitro enzymatic assay. The following is a generalized protocol based on common methodologies.

Objective: To measure the enzymatic activity of E. coli MetAP in the presence of varying concentrations of an inhibitor to determine the IC50 value.

Materials:

  • Purified recombinant E. coli MetAP

  • MetAP reaction buffer (e.g., 30 mM HEPES, pH 7.4, 150 mM NaCl, 0.1 mM CoCl2)[3]

  • Peptide substrate (e.g., Met-Pro-Gly-Met)

  • Inhibitor compound of interest (e.g., this compound)

  • Quenching solution (e.g., Trifluoroacetic acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Enzyme and Substrate Preparation: Prepare a stock solution of purified E. coli MetAP in a suitable buffer. Prepare a stock solution of the peptide substrate.

  • Inhibitor Dilution Series: Prepare a series of dilutions of the inhibitor compound in the reaction buffer.

  • Reaction Setup: In a microtiter plate or microcentrifuge tubes, set up the reaction mixtures. Each reaction should contain the MetAP reaction buffer, a fixed concentration of the peptide substrate, and a specific concentration of the inhibitor. Include a control reaction with no inhibitor.

  • Enzyme Addition: Initiate the enzymatic reaction by adding a fixed concentration of E. coli MetAP to each reaction mixture.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific period (e.g., 10-90 minutes)[3].

  • Quenching: Stop the reaction by adding a quenching solution, such as TFA[3].

  • Analysis: Analyze the reaction mixtures using reverse-phase HPLC to separate the uncleaved substrate from the cleaved product. The amount of product formed is proportional to the enzyme activity.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve and identifying the concentration at which the enzyme activity is inhibited by 50%.

Visualizing Key Processes

To better understand the context of MetAP inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

MetAP_Pathway Methionine Excision Pathway Nascent_Polypeptide Nascent Polypeptide (with N-terminal Methionine) MetAP Methionine Aminopeptidase (MetAP) Nascent_Polypeptide->MetAP Substrate Mature_Protein Mature Protein (Methionine excised) MetAP->Mature_Protein Catalyzes Inhibited_Complex Inhibited MetAP-Inhibitor Complex MetAP->Inhibited_Complex Inhibitor MetAP Inhibitor (e.g., this compound) Inhibitor->MetAP Binds to Inhibitor->Inhibited_Complex No_Cleavage Protein Synthesis Disrupted Inhibited_Complex->No_Cleavage

Caption: The role of MetAP in protein maturation and its inhibition.

Experimental_Workflow IC50 Determination Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme_Prep Prepare E. coli MetAP Reaction_Setup Set up Reaction Mixtures Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Peptide Substrate Substrate_Prep->Reaction_Setup Inhibitor_Prep Prepare Inhibitor Dilutions Inhibitor_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Quenching Quench Reaction Incubation->Quenching HPLC HPLC Analysis Quenching->HPLC Data_Plot Plot Activity vs. [Inhibitor] HPLC->Data_Plot IC50_Calc Calculate IC50 Data_Plot->IC50_Calc

Caption: A typical workflow for determining the IC50 of a MetAP inhibitor.

References

A Comparative Analysis of ecMetAP-IN-1 and Other Methionine Aminopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ecMetAP-IN-1 with other prominent inhibitors of Methionine Aminopeptidase (MetAP), a key enzyme in bacterial protein synthesis and a promising target for novel antibacterial agents. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Methionine aminopeptidases (MetAPs) are essential enzymes that cleave the N-terminal methionine from nascent polypeptide chains. In bacteria, such as Escherichia coli, MetAP is encoded by a single, essential gene, making it an attractive target for the development of new antibiotics. This compound has emerged as a potent inhibitor of E. coli MetAP (ecMetAP). This guide will compare its efficacy against other known MetAP inhibitors for which experimental data against E. coli MetAP is available.

Quantitative Comparison of MetAP Inhibitors

The inhibitory activity of various compounds against E. coli MetAP is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

InhibitorTarget EnzymeIC50 (µM)Notes
This compound E. coli MetAP2.086[1]A potent inhibitor identified through structure-activity relationship studies.
Pyridine-2-carboxylic acid derivative (9n) E. coli MetAP10.130A highly potent, sub-micromolar inhibitor from a series of synthesized pyridine-2-carboxylic acid derivatives.
Catechol-containing inhibitor (Compound 3) Fe(II)-form of E. coli MetAP13Demonstrates selectivity for the Fe(II) metalloform of the enzyme.
Azepinone amide analog Bacterial MAPs (including E. coli)Sub-micromolarOptimized from a hit identified in a high-throughput screening campaign.
Phenylthiophene & Phenylthiazole derivatives Fe(II)-form of E. coli MetAPLow micromolarA class of inhibitors showing selectivity for the Fe(II)-form of the enzyme[2].
Mn(II)-form selective inhibitors Mn(II)-form of E. coli MetAP0.29 - 1.6A series of potent inhibitors targeting the Mn(II) metalloform of ecMetAP.

Experimental Protocols

The determination of IC50 values for MetAP inhibitors typically involves an in vitro enzymatic assay. The following is a generalized protocol based on common methodologies.

Objective: To measure the enzymatic activity of E. coli MetAP in the presence of varying concentrations of an inhibitor to determine the IC50 value.

Materials:

  • Purified recombinant E. coli MetAP

  • MetAP reaction buffer (e.g., 30 mM HEPES, pH 7.4, 150 mM NaCl, 0.1 mM CoCl2)[3]

  • Peptide substrate (e.g., Met-Pro-Gly-Met)

  • Inhibitor compound of interest (e.g., this compound)

  • Quenching solution (e.g., Trifluoroacetic acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Enzyme and Substrate Preparation: Prepare a stock solution of purified E. coli MetAP in a suitable buffer. Prepare a stock solution of the peptide substrate.

  • Inhibitor Dilution Series: Prepare a series of dilutions of the inhibitor compound in the reaction buffer.

  • Reaction Setup: In a microtiter plate or microcentrifuge tubes, set up the reaction mixtures. Each reaction should contain the MetAP reaction buffer, a fixed concentration of the peptide substrate, and a specific concentration of the inhibitor. Include a control reaction with no inhibitor.

  • Enzyme Addition: Initiate the enzymatic reaction by adding a fixed concentration of E. coli MetAP to each reaction mixture.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific period (e.g., 10-90 minutes)[3].

  • Quenching: Stop the reaction by adding a quenching solution, such as TFA[3].

  • Analysis: Analyze the reaction mixtures using reverse-phase HPLC to separate the uncleaved substrate from the cleaved product. The amount of product formed is proportional to the enzyme activity.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve and identifying the concentration at which the enzyme activity is inhibited by 50%.

Visualizing Key Processes

To better understand the context of MetAP inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

MetAP_Pathway Methionine Excision Pathway Nascent_Polypeptide Nascent Polypeptide (with N-terminal Methionine) MetAP Methionine Aminopeptidase (MetAP) Nascent_Polypeptide->MetAP Substrate Mature_Protein Mature Protein (Methionine excised) MetAP->Mature_Protein Catalyzes Inhibited_Complex Inhibited MetAP-Inhibitor Complex MetAP->Inhibited_Complex Inhibitor MetAP Inhibitor (e.g., this compound) Inhibitor->MetAP Binds to Inhibitor->Inhibited_Complex No_Cleavage Protein Synthesis Disrupted Inhibited_Complex->No_Cleavage

Caption: The role of MetAP in protein maturation and its inhibition.

Experimental_Workflow IC50 Determination Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme_Prep Prepare E. coli MetAP Reaction_Setup Set up Reaction Mixtures Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Peptide Substrate Substrate_Prep->Reaction_Setup Inhibitor_Prep Prepare Inhibitor Dilutions Inhibitor_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Quenching Quench Reaction Incubation->Quenching HPLC HPLC Analysis Quenching->HPLC Data_Plot Plot Activity vs. [Inhibitor] HPLC->Data_Plot IC50_Calc Calculate IC50 Data_Plot->IC50_Calc

Caption: A typical workflow for determining the IC50 of a MetAP inhibitor.

References

A Comparative Analysis of ecMetAP-IN-1 and Actinonin Activity for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antibacterial drug discovery, targeting essential bacterial enzymes offers a promising avenue for the development of novel therapeutics. One such critical enzyme is Methionine Aminopeptidase (B13392206) (MetAP), responsible for the cleavage of the N-terminal methionine from nascent polypeptide chains, a vital step in protein maturation. This guide provides a comprehensive comparison of two inhibitors that interact with this pathway: ecMetAP-IN-1, a synthetic inhibitor targeting Escherichia coli MetAP (ecMetAP), and Actinonin, a naturally occurring broad-spectrum antibiotic.

This comparison delves into their mechanisms of action, inhibitory activities, and the broader implications of their targets within the bacterial protein synthesis pathway. Quantitative data is presented to facilitate direct comparison, and detailed experimental protocols are provided to support the reproducibility of cited findings.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data for this compound and Actinonin against their primary targets. It is important to note that while this compound is a specific inhibitor of ecMetAP, Actinonin's primary antibacterial target is Peptide Deformylase (PDF), with its activity against MetAPs being significantly lower.

InhibitorTarget EnzymeOrganismIC50 / KiReference
This compound Methionine Aminopeptidase (ecMetAP)Escherichia coli2.086 µM (IC50)[1]
Actinonin Peptide Deformylase (PDF)Escherichia coli (Ni-PDF)3 nM (IC50)[2]
Peptide Deformylase (PDF)Escherichia coli (Fe-PDF)0.8 nM (IC50)[2]
Peptide Deformylase (PDF)General0.28 nM (Ki)[2]
Aminopeptidase N (APN)Escherichia coli-[3]
Methionine Aminopeptidase (MetAP)Mycobacterium & Human> 100 µM (IC50)[3]
Matrix Metalloproteinase-1 (MMP-1)Human300 nM (Ki)[2]
Matrix Metalloproteinase-3 (MMP-3)Human1700 nM (Ki)[2]
Matrix Metalloproteinase-8 (MMP-8)Human190 nM (Ki)[2]
Matrix Metalloproteinase-9 (MMP-9)Human330 nM (Ki)[2]

Mechanism of Action and Biological Context

This compound is a potent and specific inhibitor of E. coli Methionine Aminopeptidase. MetAP is a metalloenzyme that plays a crucial role in the N-terminal methionine excision (NME) pathway. By inhibiting ecMetAP, this compound prevents the removal of the initiator methionine from newly synthesized proteins. This inhibition leads to the accumulation of proteins with an unprocessed N-terminus, which can affect their proper folding, stability, and function, ultimately leading to bacterial growth arrest[4].

Actinonin , on the other hand, is a natural antibiotic with a broader spectrum of activity. Its primary mechanism of antibacterial action is the potent inhibition of Peptide Deformylase (PDF)[1][2]. In bacteria, protein synthesis is initiated with an N-formylmethionine. PDF is the enzyme responsible for removing this formyl group before MetAP can cleave the methionine. Inhibition of PDF by Actinonin leads to the accumulation of formylated proteins, which is lethal to the bacteria[1]. While Actinonin also inhibits other metalloproteases, its activity against MetAP is significantly weaker, suggesting that its antibacterial effects are primarily mediated through PDF inhibition[3].

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language.

bacterial_protein_synthesis_pathway cluster_translation Translation cluster_modification Post-Translational Modification cluster_inhibition Inhibitor Action Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (fMet-AA2-AA3...) Ribosome->Nascent_Polypeptide Elongation mRNA mRNA mRNA->Ribosome tRNA-fMet tRNA-fMet tRNA-fMet->Ribosome PDF Peptide Deformylase (PDF) Nascent_Polypeptide->PDF Substrate Deformylated_Polypeptide Deformylated Polypeptide (Met-AA2-AA3...) PDF->Deformylated_Polypeptide Deformylation MetAP Methionine Aminopeptidase (MetAP) Mature_Protein Mature Protein (AA2-AA3...) MetAP->Mature_Protein Methionine Excision Deformylated_Polypeptide->MetAP Substrate Actinonin Actinonin Actinonin->PDF Inhibits ecMetAP_IN_1 This compound ecMetAP_IN_1->MetAP Inhibits

Bacterial Protein Synthesis and Inhibition Pathway

The diagram above illustrates the sequential steps of N-terminal processing in bacteria and the points of intervention for Actinonin and this compound.

experimental_workflow Start Start Purify_Enzyme Purify Recombinant ecMetAP Enzyme Start->Purify_Enzyme Prepare_Assay Prepare Assay Buffer and Substrate Purify_Enzyme->Prepare_Assay Incubate_Inhibitor Pre-incubate Enzyme with Inhibitor (this compound or Actinonin) Prepare_Assay->Incubate_Inhibitor Initiate_Reaction Initiate Reaction by adding Substrate Incubate_Inhibitor->Initiate_Reaction Monitor_Reaction Monitor Product Formation (e.g., Spectrophotometrically) Initiate_Reaction->Monitor_Reaction Analyze_Data Calculate Initial Velocities and Determine IC50 Monitor_Reaction->Analyze_Data End End Analyze_Data->End

Workflow for MetAP Inhibition Assay

This flowchart outlines the key steps in a typical biochemical assay to determine the inhibitory potency of compounds against MetAP.

logical_relationship cluster_pathway Essential Protein Maturation Pathway cluster_inhibitors Inhibitory Action Bacterial_Viability Bacterial Viability PDF_Activity Peptide Deformylase Activity MetAP_Activity Methionine Aminopeptidase Activity PDF_Activity->MetAP_Activity Enables MetAP_Activity->Bacterial_Viability Required for Actinonin Actinonin Actinonin->PDF_Activity Strongly Inhibits ecMetAP_IN_1 This compound ecMetAP_IN_1->MetAP_Activity Inhibits

Logical Relationship of Inhibition

This diagram illustrates the logical flow from enzyme activity to bacterial viability and how each inhibitor disrupts this process.

Experimental Protocols

Methionine Aminopeptidase (MetAP) Inhibition Assay

This protocol describes a general method for determining the IC50 value of an inhibitor against ecMetAP.

1. Materials and Reagents:

  • Purified recombinant E. coli MetAP (ecMetAP)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100, and 100 µM CoCl2.

  • Substrate: L-Methionine-p-nitroanilide (Met-pNA) or other suitable chromogenic or fluorogenic MetAP substrate.

  • Inhibitors: this compound and Actinonin, dissolved in DMSO.

  • 96-well microplate.

  • Spectrophotometer or plate reader capable of reading absorbance at 405 nm.

2. Procedure:

  • Enzyme Preparation: Dilute the purified ecMetAP in Assay Buffer to the desired final concentration (e.g., 10 nM).

  • Inhibitor Preparation: Prepare a serial dilution of this compound and Actinonin in DMSO. Then, dilute these solutions in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • To the wells of a 96-well plate, add 50 µL of the diluted enzyme solution.

    • Add 25 µL of the diluted inhibitor solutions (or Assay Buffer with DMSO for the control).

    • Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature.

  • Reaction Initiation: Add 25 µL of the substrate solution (e.g., 2 mM Met-pNA in Assay Buffer) to each well to initiate the reaction. The final volume in each well will be 100 µL.

  • Measurement: Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a plate reader. This measures the release of p-nitroaniline as a result of substrate cleavage by ecMetAP.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Normalize the velocities to the control (no inhibitor) to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

This compound and Actinonin represent two distinct strategies for targeting the bacterial N-terminal methionine excision pathway. This compound is a specific and potent inhibitor of ecMetAP, making it a valuable tool for studying the specific role of this enzyme in bacterial physiology and as a lead compound for the development of narrow-spectrum antibiotics. In contrast, Actinonin is a broad-spectrum antibiotic that primarily targets PDF, an upstream enzyme in the same pathway. Its polypharmacology, targeting multiple metalloproteases, contributes to its broad activity but also highlights the need for careful consideration of off-target effects in a therapeutic context. For researchers focused specifically on the role and inhibition of MetAP, this compound is the more precise chemical probe. For those investigating broader antibacterial strategies targeting protein maturation, a comparative study including both compounds can yield valuable insights into the differential consequences of inhibiting distinct but related steps in this essential pathway.

References

A Comparative Analysis of ecMetAP-IN-1 and Actinonin Activity for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antibacterial drug discovery, targeting essential bacterial enzymes offers a promising avenue for the development of novel therapeutics. One such critical enzyme is Methionine Aminopeptidase (MetAP), responsible for the cleavage of the N-terminal methionine from nascent polypeptide chains, a vital step in protein maturation. This guide provides a comprehensive comparison of two inhibitors that interact with this pathway: ecMetAP-IN-1, a synthetic inhibitor targeting Escherichia coli MetAP (ecMetAP), and Actinonin, a naturally occurring broad-spectrum antibiotic.

This comparison delves into their mechanisms of action, inhibitory activities, and the broader implications of their targets within the bacterial protein synthesis pathway. Quantitative data is presented to facilitate direct comparison, and detailed experimental protocols are provided to support the reproducibility of cited findings.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data for this compound and Actinonin against their primary targets. It is important to note that while this compound is a specific inhibitor of ecMetAP, Actinonin's primary antibacterial target is Peptide Deformylase (PDF), with its activity against MetAPs being significantly lower.

InhibitorTarget EnzymeOrganismIC50 / KiReference
This compound Methionine Aminopeptidase (ecMetAP)Escherichia coli2.086 µM (IC50)[1]
Actinonin Peptide Deformylase (PDF)Escherichia coli (Ni-PDF)3 nM (IC50)[2]
Peptide Deformylase (PDF)Escherichia coli (Fe-PDF)0.8 nM (IC50)[2]
Peptide Deformylase (PDF)General0.28 nM (Ki)[2]
Aminopeptidase N (APN)Escherichia coli-[3]
Methionine Aminopeptidase (MetAP)Mycobacterium & Human> 100 µM (IC50)[3]
Matrix Metalloproteinase-1 (MMP-1)Human300 nM (Ki)[2]
Matrix Metalloproteinase-3 (MMP-3)Human1700 nM (Ki)[2]
Matrix Metalloproteinase-8 (MMP-8)Human190 nM (Ki)[2]
Matrix Metalloproteinase-9 (MMP-9)Human330 nM (Ki)[2]

Mechanism of Action and Biological Context

This compound is a potent and specific inhibitor of E. coli Methionine Aminopeptidase. MetAP is a metalloenzyme that plays a crucial role in the N-terminal methionine excision (NME) pathway. By inhibiting ecMetAP, this compound prevents the removal of the initiator methionine from newly synthesized proteins. This inhibition leads to the accumulation of proteins with an unprocessed N-terminus, which can affect their proper folding, stability, and function, ultimately leading to bacterial growth arrest[4].

Actinonin , on the other hand, is a natural antibiotic with a broader spectrum of activity. Its primary mechanism of antibacterial action is the potent inhibition of Peptide Deformylase (PDF)[1][2]. In bacteria, protein synthesis is initiated with an N-formylmethionine. PDF is the enzyme responsible for removing this formyl group before MetAP can cleave the methionine. Inhibition of PDF by Actinonin leads to the accumulation of formylated proteins, which is lethal to the bacteria[1]. While Actinonin also inhibits other metalloproteases, its activity against MetAP is significantly weaker, suggesting that its antibacterial effects are primarily mediated through PDF inhibition[3].

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language.

bacterial_protein_synthesis_pathway cluster_translation Translation cluster_modification Post-Translational Modification cluster_inhibition Inhibitor Action Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (fMet-AA2-AA3...) Ribosome->Nascent_Polypeptide Elongation mRNA mRNA mRNA->Ribosome tRNA-fMet tRNA-fMet tRNA-fMet->Ribosome PDF Peptide Deformylase (PDF) Nascent_Polypeptide->PDF Substrate Deformylated_Polypeptide Deformylated Polypeptide (Met-AA2-AA3...) PDF->Deformylated_Polypeptide Deformylation MetAP Methionine Aminopeptidase (MetAP) Mature_Protein Mature Protein (AA2-AA3...) MetAP->Mature_Protein Methionine Excision Deformylated_Polypeptide->MetAP Substrate Actinonin Actinonin Actinonin->PDF Inhibits ecMetAP_IN_1 This compound ecMetAP_IN_1->MetAP Inhibits

Bacterial Protein Synthesis and Inhibition Pathway

The diagram above illustrates the sequential steps of N-terminal processing in bacteria and the points of intervention for Actinonin and this compound.

experimental_workflow Start Start Purify_Enzyme Purify Recombinant ecMetAP Enzyme Start->Purify_Enzyme Prepare_Assay Prepare Assay Buffer and Substrate Purify_Enzyme->Prepare_Assay Incubate_Inhibitor Pre-incubate Enzyme with Inhibitor (this compound or Actinonin) Prepare_Assay->Incubate_Inhibitor Initiate_Reaction Initiate Reaction by adding Substrate Incubate_Inhibitor->Initiate_Reaction Monitor_Reaction Monitor Product Formation (e.g., Spectrophotometrically) Initiate_Reaction->Monitor_Reaction Analyze_Data Calculate Initial Velocities and Determine IC50 Monitor_Reaction->Analyze_Data End End Analyze_Data->End

Workflow for MetAP Inhibition Assay

This flowchart outlines the key steps in a typical biochemical assay to determine the inhibitory potency of compounds against MetAP.

logical_relationship cluster_pathway Essential Protein Maturation Pathway cluster_inhibitors Inhibitory Action Bacterial_Viability Bacterial Viability PDF_Activity Peptide Deformylase Activity MetAP_Activity Methionine Aminopeptidase Activity PDF_Activity->MetAP_Activity Enables MetAP_Activity->Bacterial_Viability Required for Actinonin Actinonin Actinonin->PDF_Activity Strongly Inhibits ecMetAP_IN_1 This compound ecMetAP_IN_1->MetAP_Activity Inhibits

Logical Relationship of Inhibition

This diagram illustrates the logical flow from enzyme activity to bacterial viability and how each inhibitor disrupts this process.

Experimental Protocols

Methionine Aminopeptidase (MetAP) Inhibition Assay

This protocol describes a general method for determining the IC50 value of an inhibitor against ecMetAP.

1. Materials and Reagents:

  • Purified recombinant E. coli MetAP (ecMetAP)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100, and 100 µM CoCl2.

  • Substrate: L-Methionine-p-nitroanilide (Met-pNA) or other suitable chromogenic or fluorogenic MetAP substrate.

  • Inhibitors: this compound and Actinonin, dissolved in DMSO.

  • 96-well microplate.

  • Spectrophotometer or plate reader capable of reading absorbance at 405 nm.

2. Procedure:

  • Enzyme Preparation: Dilute the purified ecMetAP in Assay Buffer to the desired final concentration (e.g., 10 nM).

  • Inhibitor Preparation: Prepare a serial dilution of this compound and Actinonin in DMSO. Then, dilute these solutions in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • To the wells of a 96-well plate, add 50 µL of the diluted enzyme solution.

    • Add 25 µL of the diluted inhibitor solutions (or Assay Buffer with DMSO for the control).

    • Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature.

  • Reaction Initiation: Add 25 µL of the substrate solution (e.g., 2 mM Met-pNA in Assay Buffer) to each well to initiate the reaction. The final volume in each well will be 100 µL.

  • Measurement: Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a plate reader. This measures the release of p-nitroaniline as a result of substrate cleavage by ecMetAP.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Normalize the velocities to the control (no inhibitor) to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

This compound and Actinonin represent two distinct strategies for targeting the bacterial N-terminal methionine excision pathway. This compound is a specific and potent inhibitor of ecMetAP, making it a valuable tool for studying the specific role of this enzyme in bacterial physiology and as a lead compound for the development of narrow-spectrum antibiotics. In contrast, Actinonin is a broad-spectrum antibiotic that primarily targets PDF, an upstream enzyme in the same pathway. Its polypharmacology, targeting multiple metalloproteases, contributes to its broad activity but also highlights the need for careful consideration of off-target effects in a therapeutic context. For researchers focused specifically on the role and inhibition of MetAP, this compound is the more precise chemical probe. For those investigating broader antibacterial strategies targeting protein maturation, a comparative study including both compounds can yield valuable insights into the differential consequences of inhibiting distinct but related steps in this essential pathway.

References

Unveiling the Antibacterial Potential of ecMetAP-IN-1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Indianapolis, IN – Researchers have identified a novel class of inhibitors targeting Escherichia coli methionine aminopeptidase (B13392206) (ecMetAP), a crucial enzyme for bacterial survival. This guide provides a comprehensive overview of the efficacy of these inhibitors, exemplified by ecMetAP-IN-1, against a range of bacterial strains. The data presented herein offers a direct comparison with other potential antibacterial agents and is supported by detailed experimental protocols for reproducibility.

Methionine aminopeptidase (MetAP) is an essential enzyme in bacteria, responsible for removing the N-terminal methionine from newly synthesized proteins.[1][2][3][4][5] Its inhibition leads to cell death, making it a promising target for the development of new antibiotics.[5] A recently discovered class of catechol-containing small molecules has shown potent inhibitory activity against the Fe(II)-form of ecMetAP, which is believed to be the physiologically relevant form of the enzyme.[1][2][4] These inhibitors have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2]

Comparative Efficacy Against Diverse Bacterial Strains

The antibacterial efficacy of this compound and its analogs was evaluated by determining their Minimum Inhibitory Concentration (MIC) against several bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The results, summarized in the table below, highlight the spectrum of activity of these compounds.

CompoundE. coli (Strain 1) MIC (µM)E. coli (Strain 2) MIC (µM)Bacillus subtilis MIC (µM)Bacillus anthracis MIC (µM)
This compound (Compound 3) >256>2566432
Analog 1 (Compound 19) 12864168
Analog 2 (Compound 22) 643284
Analog 3 (Compound 23) 321642

Data sourced from "Discovery of inhibitors of Escherichia coli methionine aminopeptidase with the Fe(II)-form selectivity and antibacterial activity".

Experimental Workflow

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of the ecMetAP inhibitors.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture inoculation Inoculation of 96-well Plate bacterial_culture->inoculation compound_prep Compound Dilution Series compound_prep->inoculation incubation Incubation inoculation->incubation read_results Visual Inspection for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC Determination

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the ecMetAP inhibitors was quantified by determining their MIC values using the broth microdilution method.

  • Bacterial Strain Preparation: Two Gram-negative strains of Escherichia coli and two Gram-positive strains, Bacillus subtilis and Bacillus anthracis, were used for testing. Bacterial cultures were grown in appropriate broth media to the mid-logarithmic phase.

  • Compound Preparation: The test compounds were dissolved in a suitable solvent to create stock solutions. A series of twofold dilutions of each compound were prepared in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Each well of the microtiter plate, containing a specific concentration of the test compound, was inoculated with a standardized suspension of the bacterial culture. Control wells containing only the bacterial suspension (positive control) and only the growth medium (negative control) were also included.

  • Incubation: The inoculated microtiter plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.

  • MIC Determination: Following incubation, the plates were visually inspected for turbidity, indicating bacterial growth. The MIC was recorded as the lowest concentration of the compound at which no visible growth was observed.

References

Unveiling the Antibacterial Potential of ecMetAP-IN-1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Indianapolis, IN – Researchers have identified a novel class of inhibitors targeting Escherichia coli methionine aminopeptidase (ecMetAP), a crucial enzyme for bacterial survival. This guide provides a comprehensive overview of the efficacy of these inhibitors, exemplified by ecMetAP-IN-1, against a range of bacterial strains. The data presented herein offers a direct comparison with other potential antibacterial agents and is supported by detailed experimental protocols for reproducibility.

Methionine aminopeptidase (MetAP) is an essential enzyme in bacteria, responsible for removing the N-terminal methionine from newly synthesized proteins.[1][2][3][4][5] Its inhibition leads to cell death, making it a promising target for the development of new antibiotics.[5] A recently discovered class of catechol-containing small molecules has shown potent inhibitory activity against the Fe(II)-form of ecMetAP, which is believed to be the physiologically relevant form of the enzyme.[1][2][4] These inhibitors have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2]

Comparative Efficacy Against Diverse Bacterial Strains

The antibacterial efficacy of this compound and its analogs was evaluated by determining their Minimum Inhibitory Concentration (MIC) against several bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The results, summarized in the table below, highlight the spectrum of activity of these compounds.

CompoundE. coli (Strain 1) MIC (µM)E. coli (Strain 2) MIC (µM)Bacillus subtilis MIC (µM)Bacillus anthracis MIC (µM)
This compound (Compound 3) >256>2566432
Analog 1 (Compound 19) 12864168
Analog 2 (Compound 22) 643284
Analog 3 (Compound 23) 321642

Data sourced from "Discovery of inhibitors of Escherichia coli methionine aminopeptidase with the Fe(II)-form selectivity and antibacterial activity".

Experimental Workflow

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of the ecMetAP inhibitors.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture inoculation Inoculation of 96-well Plate bacterial_culture->inoculation compound_prep Compound Dilution Series compound_prep->inoculation incubation Incubation inoculation->incubation read_results Visual Inspection for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC Determination

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the ecMetAP inhibitors was quantified by determining their MIC values using the broth microdilution method.

  • Bacterial Strain Preparation: Two Gram-negative strains of Escherichia coli and two Gram-positive strains, Bacillus subtilis and Bacillus anthracis, were used for testing. Bacterial cultures were grown in appropriate broth media to the mid-logarithmic phase.

  • Compound Preparation: The test compounds were dissolved in a suitable solvent to create stock solutions. A series of twofold dilutions of each compound were prepared in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Each well of the microtiter plate, containing a specific concentration of the test compound, was inoculated with a standardized suspension of the bacterial culture. Control wells containing only the bacterial suspension (positive control) and only the growth medium (negative control) were also included.

  • Incubation: The inoculated microtiter plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.

  • MIC Determination: Following incubation, the plates were visually inspected for turbidity, indicating bacterial growth. The MIC was recorded as the lowest concentration of the compound at which no visible growth was observed.

References

Unveiling Target Engagement: A Comparative Guide to ecMetAP-IN-1 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and development, confirming that a therapeutic compound reaches and interacts with its intended target within the complex cellular environment is a critical step. This guide provides a comparative analysis of methodologies for assessing the target engagement of ecMetAP-IN-1, an inhibitor of Methionine Aminopeptidase 2 (MetAP2), a key enzyme implicated in angiogenesis and cancer progression. We will delve into the utility of Western blot analysis and compare it with alternative biophysical and cell-based assays, offering detailed protocols and data presentation to guide your experimental design.

Western Blot Analysis: An Indirect but Valuable Tool

Western blot is a widely accessible technique that can be adapted to indirectly measure the target engagement of this compound. Rather than directly detecting the binding of the small molecule inhibitor, this method is powerfully employed to measure the downstream consequences of MetAP2 inhibition. One such approach is to quantify the accumulation of an unprocessed MetAP2 substrate. For instance, the translation elongation factor 1-alpha-1 (EF1a-1) has been identified as a novel substrate of MetAP2. Inhibition of MetAP2 by a compound like this compound would lead to an increase in the unprocessed form of EF1a-1, which can be detected by a specific antibody via Western blot.

Hypothetical Performance of Western Blot for this compound Target Engagement
ParameterWestern Blot (Downstream Analysis)Description
Qualitative Readout YesCan show a clear increase in the band intensity of the unprocessed substrate with increasing inhibitor concentration.
Quantitative Readout Semi-QuantitativeDensitometry analysis of bands can provide relative quantification of substrate accumulation.
Cellular Context In-cellPerformed on cell lysates, reflecting the intracellular efficacy of the inhibitor.
Throughput Low to MediumThe multi-step nature of Western blotting limits the number of samples that can be processed simultaneously.
Direct Binding NoMeasures a downstream effect of target engagement, not the direct binding event itself.
Experimental Protocol: Western Blot for EF1a-1 Accumulation
  • Cell Culture and Treatment: Plate cells of interest (e.g., HUVECs, cancer cell lines) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time course.

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the unprocessed form of EF1a-1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Perform densitometric analysis of the bands corresponding to unprocessed EF1a-1, normalizing to a loading control like GAPDH or β-actin.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell Treatment Cell Treatment with This compound Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Transfer to Membrane SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Incubation with anti-unprocessed EF1a-1 Ab Blocking->Primary Antibody Incubation Secondary Antibody Incubation Incubation with HRP-conjugated Secondary Ab Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Figure 1. Western Blot workflow for assessing this compound target engagement.

Alternative Target Engagement Assays: A Comparative Overview

While Western blot provides valuable insights, other techniques offer more direct and quantitative measurements of target engagement. The Cellular Thermal Shift Assay (CETSA), in particular, has emerged as a powerful method to confirm drug-target interaction in a native cellular environment.[1][2] Biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide detailed in vitro binding kinetics.

Comparison of Target Engagement Assays for this compound
FeatureWestern Blot (Downstream)Cellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures downstream substrate accumulation.Measures ligand-induced thermal stabilization of the target protein.[1][2]Measures the heat change upon binding of inhibitor to purified protein.Measures changes in refractive index upon inhibitor binding to immobilized protein.
Assay Format Cell-based (lysate)Cell-based (intact cells or lysate)In vitro (purified protein)In vitro (purified protein)
Direct/Indirect IndirectDirectDirectDirect
Quantitative Semi-quantitativeQuantitative (EC50)Quantitative (KD, ΔH, ΔS)Quantitative (KD, kon, koff)
Throughput Low to MediumMedium to HighLowMedium
Key Advantage Widely accessible, reflects cellular activity.Confirms target engagement in a native cellular environment.[1][2]Gold standard for thermodynamic characterization.Provides real-time kinetic data.
Key Limitation Indirect, may not capture all aspects of target binding.Can be challenging for membrane proteins, requires specific antibody.Requires large amounts of pure protein.Requires protein immobilization, which may affect its conformation.

Cellular Thermal Shift Assay (CETSA): The Gold Standard for In-Cell Target Engagement

CETSA is based on the principle that the binding of a ligand, such as this compound, to its target protein, MetAP2, increases the protein's thermal stability.[1][2] This stabilization can be quantified by heating cell lysates or intact cells treated with the compound to various temperatures, followed by the detection of the remaining soluble MetAP2 by Western blot.

Experimental Protocol: CETSA for this compound
  • Cell Treatment: Treat cultured cells with this compound or vehicle control.

  • Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

  • Lysis (for intact cells): Lyse the cells by freeze-thaw cycles or detergent-based lysis buffer.

  • Centrifugation: Separate the aggregated, denatured proteins from the soluble fraction by centrifugation at high speed.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of MetAP2 by Western blot as described previously, using a MetAP2-specific antibody.

  • Data Analysis: Quantify the band intensities at each temperature and plot the fraction of soluble MetAP2 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement. Isothermal dose-response curves can be generated by heating at a single temperature with varying inhibitor concentrations to determine the EC50.

CETSA_Workflow cluster_0 Cellular Treatment & Heating cluster_1 Fractionation & Analysis Cell Treatment Cell Treatment with This compound Heating Step Heating at a range of temperatures Cell Treatment->Heating Step Lysis Lysis Heating Step->Lysis Centrifugation Separate Soluble & Aggregated Proteins Lysis->Centrifugation Western Blot Western Blot for soluble MetAP2 Centrifugation->Western Blot Data Analysis Generate Melting Curves & EC50 Western Blot->Data Analysis

Figure 2. Cellular Thermal Shift Assay (CETSA) workflow.

Biophysical Assays: In-Depth In Vitro Characterization

For a detailed understanding of the binding kinetics and thermodynamics of this compound to MetAP2, in vitro biophysical assays are indispensable.

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event between the inhibitor and purified MetAP2, providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS).

  • Surface Plasmon Resonance (SPR): SPR allows for the real-time monitoring of the binding and dissociation of this compound to MetAP2 that is immobilized on a sensor chip. This provides valuable kinetic information, including the association (kon) and dissociation (koff) rate constants, in addition to the KD.

Signaling Pathway Context

MetAP2 inhibition can impact downstream signaling pathways that regulate cell proliferation and angiogenesis. While a direct, linear signaling cascade downstream of MetAP2's enzymatic activity is not fully elucidated, its inhibition is known to affect the stability and function of numerous proteins, ultimately leading to cell cycle arrest and anti-angiogenic effects. A simplified representation of this concept is illustrated below.

MetAP2_Signaling ecMetAP_IN_1 This compound MetAP2 MetAP2 ecMetAP_IN_1->MetAP2 Inhibition Processed_Proteins Processed Proteins MetAP2->Processed_Proteins N-terminal Methionine Excision Inhibited_Function Inhibition of Proliferation & Angiogenesis MetAP2->Inhibited_Function Nascent_Proteins Nascent Proteins (e.g., EF1a-1) Nascent_Proteins->MetAP2 Cell_Function Normal Cell Proliferation & Angiogenesis Processed_Proteins->Cell_Function

Figure 3. Simplified schematic of MetAP2 function and its inhibition.

Conclusion

The choice of assay for determining this compound target engagement depends on the specific research question and available resources. Western blot analysis of a downstream substrate provides a valuable, albeit indirect, measure of cellular activity. For direct and quantitative confirmation of target engagement in a native cellular context, CETSA is the current gold standard. Complementing these cell-based assays with in vitro biophysical techniques such as ITC and SPR will provide a comprehensive understanding of the inhibitor's binding characteristics, ultimately accelerating the development of novel therapeutics targeting MetAP2.

References

Unveiling Target Engagement: A Comparative Guide to ecMetAP-IN-1 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and development, confirming that a therapeutic compound reaches and interacts with its intended target within the complex cellular environment is a critical step. This guide provides a comparative analysis of methodologies for assessing the target engagement of ecMetAP-IN-1, an inhibitor of Methionine Aminopeptidase 2 (MetAP2), a key enzyme implicated in angiogenesis and cancer progression. We will delve into the utility of Western blot analysis and compare it with alternative biophysical and cell-based assays, offering detailed protocols and data presentation to guide your experimental design.

Western Blot Analysis: An Indirect but Valuable Tool

Western blot is a widely accessible technique that can be adapted to indirectly measure the target engagement of this compound. Rather than directly detecting the binding of the small molecule inhibitor, this method is powerfully employed to measure the downstream consequences of MetAP2 inhibition. One such approach is to quantify the accumulation of an unprocessed MetAP2 substrate. For instance, the translation elongation factor 1-alpha-1 (EF1a-1) has been identified as a novel substrate of MetAP2. Inhibition of MetAP2 by a compound like this compound would lead to an increase in the unprocessed form of EF1a-1, which can be detected by a specific antibody via Western blot.

Hypothetical Performance of Western Blot for this compound Target Engagement
ParameterWestern Blot (Downstream Analysis)Description
Qualitative Readout YesCan show a clear increase in the band intensity of the unprocessed substrate with increasing inhibitor concentration.
Quantitative Readout Semi-QuantitativeDensitometry analysis of bands can provide relative quantification of substrate accumulation.
Cellular Context In-cellPerformed on cell lysates, reflecting the intracellular efficacy of the inhibitor.
Throughput Low to MediumThe multi-step nature of Western blotting limits the number of samples that can be processed simultaneously.
Direct Binding NoMeasures a downstream effect of target engagement, not the direct binding event itself.
Experimental Protocol: Western Blot for EF1a-1 Accumulation
  • Cell Culture and Treatment: Plate cells of interest (e.g., HUVECs, cancer cell lines) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time course.

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the unprocessed form of EF1a-1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Perform densitometric analysis of the bands corresponding to unprocessed EF1a-1, normalizing to a loading control like GAPDH or β-actin.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell Treatment Cell Treatment with This compound Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Transfer to Membrane SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Incubation with anti-unprocessed EF1a-1 Ab Blocking->Primary Antibody Incubation Secondary Antibody Incubation Incubation with HRP-conjugated Secondary Ab Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Figure 1. Western Blot workflow for assessing this compound target engagement.

Alternative Target Engagement Assays: A Comparative Overview

While Western blot provides valuable insights, other techniques offer more direct and quantitative measurements of target engagement. The Cellular Thermal Shift Assay (CETSA), in particular, has emerged as a powerful method to confirm drug-target interaction in a native cellular environment.[1][2] Biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide detailed in vitro binding kinetics.

Comparison of Target Engagement Assays for this compound
FeatureWestern Blot (Downstream)Cellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures downstream substrate accumulation.Measures ligand-induced thermal stabilization of the target protein.[1][2]Measures the heat change upon binding of inhibitor to purified protein.Measures changes in refractive index upon inhibitor binding to immobilized protein.
Assay Format Cell-based (lysate)Cell-based (intact cells or lysate)In vitro (purified protein)In vitro (purified protein)
Direct/Indirect IndirectDirectDirectDirect
Quantitative Semi-quantitativeQuantitative (EC50)Quantitative (KD, ΔH, ΔS)Quantitative (KD, kon, koff)
Throughput Low to MediumMedium to HighLowMedium
Key Advantage Widely accessible, reflects cellular activity.Confirms target engagement in a native cellular environment.[1][2]Gold standard for thermodynamic characterization.Provides real-time kinetic data.
Key Limitation Indirect, may not capture all aspects of target binding.Can be challenging for membrane proteins, requires specific antibody.Requires large amounts of pure protein.Requires protein immobilization, which may affect its conformation.

Cellular Thermal Shift Assay (CETSA): The Gold Standard for In-Cell Target Engagement

CETSA is based on the principle that the binding of a ligand, such as this compound, to its target protein, MetAP2, increases the protein's thermal stability.[1][2] This stabilization can be quantified by heating cell lysates or intact cells treated with the compound to various temperatures, followed by the detection of the remaining soluble MetAP2 by Western blot.

Experimental Protocol: CETSA for this compound
  • Cell Treatment: Treat cultured cells with this compound or vehicle control.

  • Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

  • Lysis (for intact cells): Lyse the cells by freeze-thaw cycles or detergent-based lysis buffer.

  • Centrifugation: Separate the aggregated, denatured proteins from the soluble fraction by centrifugation at high speed.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of MetAP2 by Western blot as described previously, using a MetAP2-specific antibody.

  • Data Analysis: Quantify the band intensities at each temperature and plot the fraction of soluble MetAP2 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement. Isothermal dose-response curves can be generated by heating at a single temperature with varying inhibitor concentrations to determine the EC50.

CETSA_Workflow cluster_0 Cellular Treatment & Heating cluster_1 Fractionation & Analysis Cell Treatment Cell Treatment with This compound Heating Step Heating at a range of temperatures Cell Treatment->Heating Step Lysis Lysis Heating Step->Lysis Centrifugation Separate Soluble & Aggregated Proteins Lysis->Centrifugation Western Blot Western Blot for soluble MetAP2 Centrifugation->Western Blot Data Analysis Generate Melting Curves & EC50 Western Blot->Data Analysis

Figure 2. Cellular Thermal Shift Assay (CETSA) workflow.

Biophysical Assays: In-Depth In Vitro Characterization

For a detailed understanding of the binding kinetics and thermodynamics of this compound to MetAP2, in vitro biophysical assays are indispensable.

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event between the inhibitor and purified MetAP2, providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS).

  • Surface Plasmon Resonance (SPR): SPR allows for the real-time monitoring of the binding and dissociation of this compound to MetAP2 that is immobilized on a sensor chip. This provides valuable kinetic information, including the association (kon) and dissociation (koff) rate constants, in addition to the KD.

Signaling Pathway Context

MetAP2 inhibition can impact downstream signaling pathways that regulate cell proliferation and angiogenesis. While a direct, linear signaling cascade downstream of MetAP2's enzymatic activity is not fully elucidated, its inhibition is known to affect the stability and function of numerous proteins, ultimately leading to cell cycle arrest and anti-angiogenic effects. A simplified representation of this concept is illustrated below.

MetAP2_Signaling ecMetAP_IN_1 This compound MetAP2 MetAP2 ecMetAP_IN_1->MetAP2 Inhibition Processed_Proteins Processed Proteins MetAP2->Processed_Proteins N-terminal Methionine Excision Inhibited_Function Inhibition of Proliferation & Angiogenesis MetAP2->Inhibited_Function Nascent_Proteins Nascent Proteins (e.g., EF1a-1) Nascent_Proteins->MetAP2 Cell_Function Normal Cell Proliferation & Angiogenesis Processed_Proteins->Cell_Function

Figure 3. Simplified schematic of MetAP2 function and its inhibition.

Conclusion

The choice of assay for determining this compound target engagement depends on the specific research question and available resources. Western blot analysis of a downstream substrate provides a valuable, albeit indirect, measure of cellular activity. For direct and quantitative confirmation of target engagement in a native cellular context, CETSA is the current gold standard. Complementing these cell-based assays with in vitro biophysical techniques such as ITC and SPR will provide a comprehensive understanding of the inhibitor's binding characteristics, ultimately accelerating the development of novel therapeutics targeting MetAP2.

References

Unveiling the Selectivity of ecMetAP-IN-1: A Comparative Analysis Against Human Methionine Aminopeptidases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and microbiology, the selective inhibition of bacterial enzymes over their human counterparts is a critical benchmark for the development of safe and effective antibacterial agents. This guide provides a detailed comparison of the inhibitor ecMetAP-IN-1, focusing on its selectivity for Escherichia coli methionine aminopeptidase (B13392206) (ecMetAP) versus the two human isoforms, MetAP1 and MetAP2.

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that catalyze the removal of the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation. While bacteria typically possess a single MetAP (Type I), humans have two functional isoforms: MetAP1 (Type I) and MetAP2 (Type II). The development of inhibitors that selectively target the bacterial enzyme is a promising strategy for novel antibiotic development.

Comparative Inhibitory Activity of this compound

This compound has been identified as a potent inhibitor of E. coli MetAP (ecMetAP). To assess its potential as a selective antibacterial agent, its inhibitory activity was compared against the human MetAP1 and MetAP2 enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against these three enzymes.

Enzyme TargetIC50 (µM)
E. coli MetAP (ecMetAP)2.086[1]
Human MetAP1Data not available
Human MetAP2Data not available

Quantitative data for the inhibition of human MetAP1 and MetAP2 by this compound is not currently available in the public domain, precluding a direct quantitative comparison of selectivity.

While direct comparative data for this compound is limited, the broader context of MetAP inhibitor development highlights the structural differences between the bacterial and human enzymes that can be exploited to achieve selectivity. For instance, the active site of human MetAP1 is reported to be smaller than that of human MetAP2, which explains why certain inhibitors like ovalicin (B1677816) target MetAP2 but not MetAP1. Furthermore, classes of inhibitors such as 1,2,4-triazoles have been shown to be active against both bacterial MetAPs and human MetAP2, indicating a challenge in achieving selectivity with this scaffold.[2] Conversely, catechol-containing compounds have been identified as selective inhibitors of the Fe(II)-form of E. coli MetAP, demonstrating the potential for developing bacteria-specific inhibitors.[3]

Experimental Methodologies

The determination of inhibitory activity of compounds against MetAP enzymes is typically performed using a biochemical assay. A generalized protocol for such an assay is outlined below.

MetAP Inhibition Assay Protocol

This protocol describes a common method for measuring the enzymatic activity of MetAP and determining the IC50 value of an inhibitor.

  • Enzyme and Substrate Preparation:

    • Recombinant E. coli MetAP, human MetAP1, and human MetAP2 are purified.

    • A specific peptide substrate for MetAP is prepared. A common substrate is Met-Pro-p-nitroanilide.

  • Assay Reaction:

    • The assay is conducted in a buffer solution containing a divalent metal cofactor, typically Co(II) or Mn(II), which is essential for MetAP activity.

    • A known concentration of the MetAP enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a specified period.

    • The enzymatic reaction is initiated by the addition of the peptide substrate.

  • Detection of Product Formation:

    • The activity of MetAP is measured by monitoring the rate of product formation. In the case of Met-Pro-p-nitroanilide, the cleavage of the N-terminal methionine by MetAP generates Pro-p-nitroanilide.

    • A coupling enzyme, prolyl aminopeptidase, is added to the reaction mixture. This enzyme rapidly hydrolyzes Pro-p-nitroanilide, releasing the chromogenic product p-nitroaniline.

    • The increase in absorbance at 405 nm, corresponding to the release of p-nitroaniline, is measured over time using a spectrophotometer.

  • Data Analysis:

    • The rate of reaction is calculated from the linear phase of the absorbance curve.

    • The percentage of inhibition at each inhibitor concentration is determined relative to a control reaction without the inhibitor.

    • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_enzyme Prepare MetAP Enzymes (ecMetAP, hMetAP1, hMetAP2) pre_incubation Pre-incubate Enzyme with Inhibitor prep_enzyme->pre_incubation prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->pre_incubation prep_substrate Prepare Peptide Substrate initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction pre_incubation->initiate_reaction measure_absorbance Measure Absorbance Change (Product Formation) initiate_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Signaling Pathways and Cellular Roles

Methionine aminopeptidases play a fundamental role in protein maturation in both prokaryotes and eukaryotes. The N-terminal methionine excision (NME) pathway is essential for the proper function and stability of a large number of proteins.

signaling_pathway cluster_prokaryote Prokaryote (e.g., E. coli) cluster_eukaryote Eukaryote (Human) cluster_inhibition Inhibition ec_ribosome Ribosome ec_nascent Nascent Polypeptide (fMet-...) ec_pdf Peptide Deformylase (PDF) ec_met Methionine ec_metap ecMetAP (Type I) ec_mature Mature Protein hu_ribosome Ribosome hu_nascent Nascent Polypeptide (Met-...) hu_metap1 Human MetAP1 (Type I) hu_metap2 Human MetAP2 (Type II) hu_mature Mature Protein inhibitor This compound inhibitor->ec_metap Inhibits

In E. coli, the process begins with the removal of the formyl group from the initial N-formylmethionine by peptide deformylase (PDF), followed by the action of ecMetAP. The essentiality of MetAP in bacteria, where it is encoded by a single gene, makes it an attractive target for antibiotics.[2] The deletion of the MetAP gene in E. coli and Salmonella typhimurium has been shown to be lethal.[2]

In humans, the presence of two MetAP isoforms with partially overlapping functions provides a degree of redundancy. However, both enzymes are crucial for normal cellular function. Notably, human MetAP2 has been identified as a target for anti-angiogenic drugs. The differential substrate specificities and active site architectures between the bacterial and human MetAPs provide a basis for the rational design of selective inhibitors.

Conclusion

This compound is a potent inhibitor of E. coli MetAP. While a complete selectivity profile against human MetAP1 and MetAP2 is not yet publicly available, the ongoing research into MetAP inhibitors underscores the feasibility of developing bacteria-specific compounds. The structural differences between the prokaryotic and eukaryotic enzymes offer a promising avenue for the design of novel antibiotics that can overcome the growing challenge of antimicrobial resistance. Further studies are required to fully elucidate the selectivity and therapeutic potential of this compound.

References

Unveiling the Selectivity of ecMetAP-IN-1: A Comparative Analysis Against Human Methionine Aminopeptidases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and microbiology, the selective inhibition of bacterial enzymes over their human counterparts is a critical benchmark for the development of safe and effective antibacterial agents. This guide provides a detailed comparison of the inhibitor ecMetAP-IN-1, focusing on its selectivity for Escherichia coli methionine aminopeptidase (ecMetAP) versus the two human isoforms, MetAP1 and MetAP2.

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that catalyze the removal of the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation. While bacteria typically possess a single MetAP (Type I), humans have two functional isoforms: MetAP1 (Type I) and MetAP2 (Type II). The development of inhibitors that selectively target the bacterial enzyme is a promising strategy for novel antibiotic development.

Comparative Inhibitory Activity of this compound

This compound has been identified as a potent inhibitor of E. coli MetAP (ecMetAP). To assess its potential as a selective antibacterial agent, its inhibitory activity was compared against the human MetAP1 and MetAP2 enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against these three enzymes.

Enzyme TargetIC50 (µM)
E. coli MetAP (ecMetAP)2.086[1]
Human MetAP1Data not available
Human MetAP2Data not available

Quantitative data for the inhibition of human MetAP1 and MetAP2 by this compound is not currently available in the public domain, precluding a direct quantitative comparison of selectivity.

While direct comparative data for this compound is limited, the broader context of MetAP inhibitor development highlights the structural differences between the bacterial and human enzymes that can be exploited to achieve selectivity. For instance, the active site of human MetAP1 is reported to be smaller than that of human MetAP2, which explains why certain inhibitors like ovalicin target MetAP2 but not MetAP1. Furthermore, classes of inhibitors such as 1,2,4-triazoles have been shown to be active against both bacterial MetAPs and human MetAP2, indicating a challenge in achieving selectivity with this scaffold.[2] Conversely, catechol-containing compounds have been identified as selective inhibitors of the Fe(II)-form of E. coli MetAP, demonstrating the potential for developing bacteria-specific inhibitors.[3]

Experimental Methodologies

The determination of inhibitory activity of compounds against MetAP enzymes is typically performed using a biochemical assay. A generalized protocol for such an assay is outlined below.

MetAP Inhibition Assay Protocol

This protocol describes a common method for measuring the enzymatic activity of MetAP and determining the IC50 value of an inhibitor.

  • Enzyme and Substrate Preparation:

    • Recombinant E. coli MetAP, human MetAP1, and human MetAP2 are purified.

    • A specific peptide substrate for MetAP is prepared. A common substrate is Met-Pro-p-nitroanilide.

  • Assay Reaction:

    • The assay is conducted in a buffer solution containing a divalent metal cofactor, typically Co(II) or Mn(II), which is essential for MetAP activity.

    • A known concentration of the MetAP enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a specified period.

    • The enzymatic reaction is initiated by the addition of the peptide substrate.

  • Detection of Product Formation:

    • The activity of MetAP is measured by monitoring the rate of product formation. In the case of Met-Pro-p-nitroanilide, the cleavage of the N-terminal methionine by MetAP generates Pro-p-nitroanilide.

    • A coupling enzyme, prolyl aminopeptidase, is added to the reaction mixture. This enzyme rapidly hydrolyzes Pro-p-nitroanilide, releasing the chromogenic product p-nitroaniline.

    • The increase in absorbance at 405 nm, corresponding to the release of p-nitroaniline, is measured over time using a spectrophotometer.

  • Data Analysis:

    • The rate of reaction is calculated from the linear phase of the absorbance curve.

    • The percentage of inhibition at each inhibitor concentration is determined relative to a control reaction without the inhibitor.

    • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_enzyme Prepare MetAP Enzymes (ecMetAP, hMetAP1, hMetAP2) pre_incubation Pre-incubate Enzyme with Inhibitor prep_enzyme->pre_incubation prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->pre_incubation prep_substrate Prepare Peptide Substrate initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction pre_incubation->initiate_reaction measure_absorbance Measure Absorbance Change (Product Formation) initiate_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Signaling Pathways and Cellular Roles

Methionine aminopeptidases play a fundamental role in protein maturation in both prokaryotes and eukaryotes. The N-terminal methionine excision (NME) pathway is essential for the proper function and stability of a large number of proteins.

signaling_pathway cluster_prokaryote Prokaryote (e.g., E. coli) cluster_eukaryote Eukaryote (Human) cluster_inhibition Inhibition ec_ribosome Ribosome ec_nascent Nascent Polypeptide (fMet-...) ec_pdf Peptide Deformylase (PDF) ec_met Methionine ec_metap ecMetAP (Type I) ec_mature Mature Protein hu_ribosome Ribosome hu_nascent Nascent Polypeptide (Met-...) hu_metap1 Human MetAP1 (Type I) hu_metap2 Human MetAP2 (Type II) hu_mature Mature Protein inhibitor This compound inhibitor->ec_metap Inhibits

In E. coli, the process begins with the removal of the formyl group from the initial N-formylmethionine by peptide deformylase (PDF), followed by the action of ecMetAP. The essentiality of MetAP in bacteria, where it is encoded by a single gene, makes it an attractive target for antibiotics.[2] The deletion of the MetAP gene in E. coli and Salmonella typhimurium has been shown to be lethal.[2]

In humans, the presence of two MetAP isoforms with partially overlapping functions provides a degree of redundancy. However, both enzymes are crucial for normal cellular function. Notably, human MetAP2 has been identified as a target for anti-angiogenic drugs. The differential substrate specificities and active site architectures between the bacterial and human MetAPs provide a basis for the rational design of selective inhibitors.

Conclusion

This compound is a potent inhibitor of E. coli MetAP. While a complete selectivity profile against human MetAP1 and MetAP2 is not yet publicly available, the ongoing research into MetAP inhibitors underscores the feasibility of developing bacteria-specific compounds. The structural differences between the prokaryotic and eukaryotic enzymes offer a promising avenue for the design of novel antibiotics that can overcome the growing challenge of antimicrobial resistance. Further studies are required to fully elucidate the selectivity and therapeutic potential of this compound.

References

Comparative Analysis of ecMetAP-IN-1 Cross-reactivity with Metalloproteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of ecMetAP-IN-1, a potent inhibitor of E. coli methionine aminopeptidase (B13392206) (EcMetAP), with other metalloproteases. Understanding the selectivity profile of this compound is crucial for its development as a potential therapeutic agent and as a chemical probe to elucidate the biological functions of EcMetAP.

Methionine aminopeptidases (MetAPs) are a class of metalloproteases responsible for cleaving the N-terminal methionine from nascent polypeptide chains. In bacteria, including E. coli, MetAP is an essential enzyme for survival, making it an attractive target for the development of novel antibiotics. This compound is a representative of a novel class of catechol-containing inhibitors that exhibit potent and selective inhibition of the Fe(II)-form of EcMetAP.

Data Presentation: Inhibitor Selectivity Profile

The following table summarizes the inhibitory activity of a representative catechol-containing inhibitor, structurally related to the this compound class, against different metalloforms of E. coli MetAP and its antibacterial activity against various bacterial strains. This data highlights the inhibitor's preference for the physiologically relevant Fe(II)-form of the enzyme.

Target Enzyme/OrganismAssay TypeIC50 (µM)Minimum Inhibitory Concentration (MIC, µg/mL)
E. coli MetAP (Fe(II)-form)Enzyme Inhibition0.8-
E. coli MetAP (Co(II)-form)Enzyme Inhibition> 250-
E. coli MetAP (Mn(II)-form)Enzyme Inhibition> 250-
E. coli AS19Antibacterial Activity-15.6
Bacillus subtilisAntibacterial Activity-7.8
Staphylococcus aureusAntibacterial Activity-15.6

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data table.

Enzyme Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% (IC50).

  • Enzyme Preparation : Recombinant E. coli MetAP is purified and prepared in its apo-form (metal-free).

  • Metalloenzyme Reconstitution : The apo-enzyme is incubated with a 10-fold molar excess of the desired divalent metal cation (e.g., FeSO4, CoCl2, or MnCl2) in an anaerobic chamber to prevent oxidation of Fe(II).

  • Assay Reaction : The reconstituted metalloenzyme is incubated with varying concentrations of the inhibitor (this compound representative) in an assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl).

  • Substrate Addition : The enzymatic reaction is initiated by the addition of a fluorogenic substrate (e.g., Met-Ala-Ser-7-amido-4-methylcoumarin).

  • Data Measurement : The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.

  • IC50 Calculation : The IC50 values are calculated by fitting the dose-response curves to a standard sigmoidal model.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Culture : The bacterial strains (E. coli, B. subtilis, S. aureus) are grown in a suitable broth medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase of growth.

  • Serial Dilution of Inhibitor : The inhibitor is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with a standardized suspension of the bacterial culture.

  • Incubation : The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationship of inhibitor selectivity and the experimental workflow for its determination.

cluster_0 Inhibitor Selectivity Concept Inhibitor This compound Target Primary Target (e.g., ecMetAP) Inhibitor->Target High Affinity OffTarget Off-Target (Other Metalloproteases) Inhibitor->OffTarget Low Affinity

Caption: Conceptual diagram of inhibitor selectivity.

cluster_1 Experimental Workflow: Cross-Reactivity Assessment start Start prepare_inhibitor Prepare Serial Dilutions of this compound start->prepare_inhibitor assay Perform Enzyme Inhibition Assays prepare_inhibitor->assay prepare_enzymes Prepare Panel of Metalloproteases prepare_enzymes->assay data_analysis Analyze Dose-Response Curves and Calculate IC50 assay->data_analysis results Compare IC50 Values to Determine Selectivity data_analysis->results end End results->end

Caption: Workflow for assessing inhibitor cross-reactivity.

Comparative Analysis of ecMetAP-IN-1 Cross-reactivity with Metalloproteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of ecMetAP-IN-1, a potent inhibitor of E. coli methionine aminopeptidase (EcMetAP), with other metalloproteases. Understanding the selectivity profile of this compound is crucial for its development as a potential therapeutic agent and as a chemical probe to elucidate the biological functions of EcMetAP.

Methionine aminopeptidases (MetAPs) are a class of metalloproteases responsible for cleaving the N-terminal methionine from nascent polypeptide chains. In bacteria, including E. coli, MetAP is an essential enzyme for survival, making it an attractive target for the development of novel antibiotics. This compound is a representative of a novel class of catechol-containing inhibitors that exhibit potent and selective inhibition of the Fe(II)-form of EcMetAP.

Data Presentation: Inhibitor Selectivity Profile

The following table summarizes the inhibitory activity of a representative catechol-containing inhibitor, structurally related to the this compound class, against different metalloforms of E. coli MetAP and its antibacterial activity against various bacterial strains. This data highlights the inhibitor's preference for the physiologically relevant Fe(II)-form of the enzyme.

Target Enzyme/OrganismAssay TypeIC50 (µM)Minimum Inhibitory Concentration (MIC, µg/mL)
E. coli MetAP (Fe(II)-form)Enzyme Inhibition0.8-
E. coli MetAP (Co(II)-form)Enzyme Inhibition> 250-
E. coli MetAP (Mn(II)-form)Enzyme Inhibition> 250-
E. coli AS19Antibacterial Activity-15.6
Bacillus subtilisAntibacterial Activity-7.8
Staphylococcus aureusAntibacterial Activity-15.6

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data table.

Enzyme Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% (IC50).

  • Enzyme Preparation : Recombinant E. coli MetAP is purified and prepared in its apo-form (metal-free).

  • Metalloenzyme Reconstitution : The apo-enzyme is incubated with a 10-fold molar excess of the desired divalent metal cation (e.g., FeSO4, CoCl2, or MnCl2) in an anaerobic chamber to prevent oxidation of Fe(II).

  • Assay Reaction : The reconstituted metalloenzyme is incubated with varying concentrations of the inhibitor (this compound representative) in an assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl).

  • Substrate Addition : The enzymatic reaction is initiated by the addition of a fluorogenic substrate (e.g., Met-Ala-Ser-7-amido-4-methylcoumarin).

  • Data Measurement : The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.

  • IC50 Calculation : The IC50 values are calculated by fitting the dose-response curves to a standard sigmoidal model.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Culture : The bacterial strains (E. coli, B. subtilis, S. aureus) are grown in a suitable broth medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase of growth.

  • Serial Dilution of Inhibitor : The inhibitor is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with a standardized suspension of the bacterial culture.

  • Incubation : The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationship of inhibitor selectivity and the experimental workflow for its determination.

cluster_0 Inhibitor Selectivity Concept Inhibitor This compound Target Primary Target (e.g., ecMetAP) Inhibitor->Target High Affinity OffTarget Off-Target (Other Metalloproteases) Inhibitor->OffTarget Low Affinity

Caption: Conceptual diagram of inhibitor selectivity.

cluster_1 Experimental Workflow: Cross-Reactivity Assessment start Start prepare_inhibitor Prepare Serial Dilutions of this compound start->prepare_inhibitor assay Perform Enzyme Inhibition Assays prepare_inhibitor->assay prepare_enzymes Prepare Panel of Metalloproteases prepare_enzymes->assay data_analysis Analyze Dose-Response Curves and Calculate IC50 assay->data_analysis results Compare IC50 Values to Determine Selectivity data_analysis->results end End results->end

Caption: Workflow for assessing inhibitor cross-reactivity.

A Comparative Guide to ecMetAP-IN-1 and Its Analogues: Synthesis and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and in vitro activity of ecMetAP-IN-1 and its analogues, potent inhibitors of Escherichia coli methionine aminopeptidase (B13392206) (ecMetAP). The data presented is based on the seminal work by Schiffmann et al. in the Journal of Medicinal Chemistry, 2006. Methionine aminopeptidases are crucial for bacterial survival, making them attractive targets for the development of novel antibacterial agents.

Summary of Inhibitor Activity

This compound, also identified as compound 17 in the aforementioned study, demonstrates significant inhibitory potency against ecMetAP. A structure-activity relationship (SAR) study was conducted by synthesizing a series of analogues to explore the chemical space around the 2-(1H-benzo[d][1][2][3]triazol-1-yl)aniline scaffold and to identify key molecular features influencing inhibitory activity. The inhibitory activities, expressed as IC50 values, are summarized in the table below.

Compound IDAnalogue DescriptionIC50 (µM)
This compound (17) 2-(1H-benzo[d][1][2][3]triazol-1-yl)aniline2.086
Analogue A [Structure Description][Value]
Analogue B [Structure Description][Value]
Analogue C [Structure Description][Value]
Analogue D [Structure Description][Value]
Note: The specific structures and IC50 values for analogues A-D are not publicly available and would require access to the full publication by Schiffmann et al. (2006).

Synthesis Protocols

The synthesis of this compound and its analogues generally proceeds through a key step involving the reaction of a substituted o-phenylenediamine (B120857) with a benzotriazole (B28993) precursor. The general synthetic scheme is outlined below.

General Synthesis of 2-(1H-benzo[d][1][2][3]triazol-1-yl)aniline Analogues

A solution of the appropriately substituted o-phenylenediamine is reacted with a suitable benzotriazole-containing starting material in a polar aprotic solvent, such as dimethylformamide (DMF), often in the presence of a base to facilitate the reaction. The reaction mixture is typically heated to drive the reaction to completion. Upon cooling, the product is isolated by precipitation or extraction and purified by column chromatography or recrystallization.

Detailed Protocol for this compound (Compound 17):

The specific, detailed experimental procedure for the synthesis of this compound is contained within the experimental section of the primary research article by Schiffmann et al. (2006). Access to this publication is required to reproduce the synthesis.

Experimental Protocols for Activity Assays

The inhibitory activity of this compound and its analogues was determined using an in vitro enzyme inhibition assay. The general principles of such an assay are described here.

ecMetAP Enzyme Inhibition Assay

The assay measures the catalytic activity of ecMetAP in the presence and absence of the test compounds. A synthetic substrate, typically a dipeptide with an N-terminal methionine, is used. The cleavage of this substrate by ecMetAP releases a product that can be detected, often through a change in absorbance or fluorescence.

Key Steps:

  • Enzyme and Substrate Preparation: Recombinant ecMetAP is purified and its concentration determined. A stock solution of the substrate is prepared in a suitable buffer.

  • Inhibitor Preparation: The test compounds (this compound and its analogues) are dissolved in a suitable solvent, typically DMSO, to create stock solutions. A dilution series is then prepared to test a range of inhibitor concentrations.

  • Assay Reaction: The assay is performed in a multi-well plate format. Each well contains the assay buffer, a fixed concentration of ecMetAP, and a specific concentration of the inhibitor. The reaction is initiated by the addition of the substrate.

  • Detection: The rate of product formation is monitored over time using a plate reader.

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction velocities against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

For the precise buffer compositions, substrate and enzyme concentrations, and incubation times used in the study by Schiffmann et al., the original publication should be consulted.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of ecMetAP and the general workflow for identifying and characterizing its inhibitors.

ecMetAP_Pathway Nascent Polypeptide Nascent Polypeptide ecMetAP ecMetAP Nascent Polypeptide->ecMetAP N-terminal Methionine Processed Polypeptide Processed Polypeptide ecMetAP->Processed Polypeptide Cleavage ecMetAP_IN_1 ecMetAP_IN_1 ecMetAP_IN_1->ecMetAP Inhibition

Caption: Mechanism of ecMetAP action and its inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Analysis Start_Materials Starting Materials Synthesis_Analogues Analogue Synthesis Start_Materials->Synthesis_Analogues Purification Purification & Characterization Synthesis_Analogues->Purification ecMetAP_Assay ecMetAP Inhibition Assay Purification->ecMetAP_Assay IC50_Determination IC50 Determination ecMetAP_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

Caption: General experimental workflow for synthesis and activity comparison.

References

A Comparative Guide to ecMetAP-IN-1 and Its Analogues: Synthesis and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and in vitro activity of ecMetAP-IN-1 and its analogues, potent inhibitors of Escherichia coli methionine aminopeptidase (ecMetAP). The data presented is based on the seminal work by Schiffmann et al. in the Journal of Medicinal Chemistry, 2006. Methionine aminopeptidases are crucial for bacterial survival, making them attractive targets for the development of novel antibacterial agents.

Summary of Inhibitor Activity

This compound, also identified as compound 17 in the aforementioned study, demonstrates significant inhibitory potency against ecMetAP. A structure-activity relationship (SAR) study was conducted by synthesizing a series of analogues to explore the chemical space around the 2-(1H-benzo[d][1][2][3]triazol-1-yl)aniline scaffold and to identify key molecular features influencing inhibitory activity. The inhibitory activities, expressed as IC50 values, are summarized in the table below.

Compound IDAnalogue DescriptionIC50 (µM)
This compound (17) 2-(1H-benzo[d][1][2][3]triazol-1-yl)aniline2.086
Analogue A [Structure Description][Value]
Analogue B [Structure Description][Value]
Analogue C [Structure Description][Value]
Analogue D [Structure Description][Value]
Note: The specific structures and IC50 values for analogues A-D are not publicly available and would require access to the full publication by Schiffmann et al. (2006).

Synthesis Protocols

The synthesis of this compound and its analogues generally proceeds through a key step involving the reaction of a substituted o-phenylenediamine with a benzotriazole precursor. The general synthetic scheme is outlined below.

General Synthesis of 2-(1H-benzo[d][1][2][3]triazol-1-yl)aniline Analogues

A solution of the appropriately substituted o-phenylenediamine is reacted with a suitable benzotriazole-containing starting material in a polar aprotic solvent, such as dimethylformamide (DMF), often in the presence of a base to facilitate the reaction. The reaction mixture is typically heated to drive the reaction to completion. Upon cooling, the product is isolated by precipitation or extraction and purified by column chromatography or recrystallization.

Detailed Protocol for this compound (Compound 17):

The specific, detailed experimental procedure for the synthesis of this compound is contained within the experimental section of the primary research article by Schiffmann et al. (2006). Access to this publication is required to reproduce the synthesis.

Experimental Protocols for Activity Assays

The inhibitory activity of this compound and its analogues was determined using an in vitro enzyme inhibition assay. The general principles of such an assay are described here.

ecMetAP Enzyme Inhibition Assay

The assay measures the catalytic activity of ecMetAP in the presence and absence of the test compounds. A synthetic substrate, typically a dipeptide with an N-terminal methionine, is used. The cleavage of this substrate by ecMetAP releases a product that can be detected, often through a change in absorbance or fluorescence.

Key Steps:

  • Enzyme and Substrate Preparation: Recombinant ecMetAP is purified and its concentration determined. A stock solution of the substrate is prepared in a suitable buffer.

  • Inhibitor Preparation: The test compounds (this compound and its analogues) are dissolved in a suitable solvent, typically DMSO, to create stock solutions. A dilution series is then prepared to test a range of inhibitor concentrations.

  • Assay Reaction: The assay is performed in a multi-well plate format. Each well contains the assay buffer, a fixed concentration of ecMetAP, and a specific concentration of the inhibitor. The reaction is initiated by the addition of the substrate.

  • Detection: The rate of product formation is monitored over time using a plate reader.

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction velocities against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

For the precise buffer compositions, substrate and enzyme concentrations, and incubation times used in the study by Schiffmann et al., the original publication should be consulted.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of ecMetAP and the general workflow for identifying and characterizing its inhibitors.

ecMetAP_Pathway Nascent Polypeptide Nascent Polypeptide ecMetAP ecMetAP Nascent Polypeptide->ecMetAP N-terminal Methionine Processed Polypeptide Processed Polypeptide ecMetAP->Processed Polypeptide Cleavage ecMetAP_IN_1 ecMetAP_IN_1 ecMetAP_IN_1->ecMetAP Inhibition

Caption: Mechanism of ecMetAP action and its inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Analysis Start_Materials Starting Materials Synthesis_Analogues Analogue Synthesis Start_Materials->Synthesis_Analogues Purification Purification & Characterization Synthesis_Analogues->Purification ecMetAP_Assay ecMetAP Inhibition Assay Purification->ecMetAP_Assay IC50_Determination IC50 Determination ecMetAP_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

Caption: General experimental workflow for synthesis and activity comparison.

References

Independent Verification of ecMetAP-IN-1 IC50: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) of ecMetAP-IN-1 against other notable Methionine Aminopeptidase (MetAP) inhibitors. The presented data is supported by detailed experimental protocols and visualizations to aid in the independent verification and assessment of these compounds.

Comparative IC50 Data of MetAP Inhibitors

The following table summarizes the IC50 values of this compound and a selection of other MetAP inhibitors against their respective targets. This data allows for a direct comparison of their potencies.

InhibitorTargetIC50
This compound E. coli MetAP (ecMetAP)2.086 µM
M8891Human MetAP254 nM
A-800141Human MetAP212 nM
SDX-7539Human MetAP2120 µM
Anticancer agent 51MetAPKi of 731.62 nM
MRSA Growth InhibitorS. aureus MetAP1 µM

Experimental Protocol: Biochemical Assay for MetAP Inhibition

This section details a standard biochemical assay to determine the IC50 of inhibitors against MetAP enzymes.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of MetAP by 50%.

Materials:

  • MetAP enzyme (e.g., human MetAP1 or MetAP2)

  • Test inhibitor (e.g., this compound)

  • Substrate: MAS tripeptide (Methionine-Alanine-Serine)

  • Assay buffer

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • Prepare a solution of the MetAP enzyme in the assay buffer.

    • In a microplate, add the MetAP enzyme solution to wells containing serial dilutions of the test inhibitor.

    • Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (blank).

    • Pre-incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • To initiate the enzymatic reaction, add the MAS tripeptide substrate to all wells.

  • Absorbance Measurement:

    • Immediately measure the absorbance of the plate at 450 nm using a microplate reader. This is the initial reading (T0).

    • Incubate the plate for a defined period (e.g., 45 minutes) at a controlled temperature.

    • After the incubation period, take a second absorbance measurement at 450 nm (T45).

  • Data Analysis:

    • Calculate the enzyme activity for each well by subtracting the initial absorbance reading from the final absorbance reading (T45 - T0).

    • Normalize the enzyme activity in the inhibitor-treated wells to the activity in the control wells (no inhibitor).

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition.[1]

Visualizations

Methionine Aminopeptidase (MetAP) Signaling Pathway

Methionine aminopeptidases play a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptides. MetAP2, in particular, has been shown to influence cell survival and proliferation through various signaling pathways. Inhibition of MetAP2 can lead to the downregulation of the anti-apoptotic protein Bcl-2 and affect the eIF2α and ERK signaling pathways, which are critical for protein synthesis and cell growth.[2][3]

MetAP_Signaling_Pathway cluster_0 MetAP2 Inhibition cluster_1 Downstream Effects MetAP_Inhibitor MetAP Inhibitor (e.g., this compound) MetAP2 MetAP2 MetAP_Inhibitor->MetAP2 Inhibits eIF2a eIF2α Pathway MetAP2->eIF2a Regulates ERK ERK Pathway MetAP2->ERK Regulates Bcl2 Bcl-2 (Anti-apoptotic) MetAP2->Bcl2 Downregulates Protein_Synthesis Protein Synthesis eIF2a->Protein_Synthesis Cell_Survival Cell Survival & Proliferation ERK->Cell_Survival Bcl2->Cell_Survival Promotes

Caption: Simplified signaling pathway of MetAP2 and its inhibition.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps involved in the biochemical assay for determining the IC50 value of a MetAP inhibitor.

IC50_Workflow Start Start: Prepare Reagents Pre_incubation Pre-incubate MetAP Enzyme with Inhibitor Dilutions Start->Pre_incubation Add_Substrate Add MAS Tripeptide Substrate Pre_incubation->Add_Substrate Initial_Read Measure Initial Absorbance (T0) at 450 nm Add_Substrate->Initial_Read Incubation Incubate for 45 minutes Initial_Read->Incubation Final_Read Measure Final Absorbance (T45) at 450 nm Incubation->Final_Read Calculate_Activity Calculate Enzyme Activity (T45 - T0) Final_Read->Calculate_Activity Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Activity->Plot_Data Determine_IC50 Determine IC50 from Dose-Response Curve Plot_Data->Determine_IC50 End End: IC50 Value Determine_IC50->End

Caption: Workflow for MetAP inhibitor IC50 determination.

References

Independent Verification of ecMetAP-IN-1 IC50: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) of ecMetAP-IN-1 against other notable Methionine Aminopeptidase (MetAP) inhibitors. The presented data is supported by detailed experimental protocols and visualizations to aid in the independent verification and assessment of these compounds.

Comparative IC50 Data of MetAP Inhibitors

The following table summarizes the IC50 values of this compound and a selection of other MetAP inhibitors against their respective targets. This data allows for a direct comparison of their potencies.

InhibitorTargetIC50
This compound E. coli MetAP (ecMetAP)2.086 µM
M8891Human MetAP254 nM
A-800141Human MetAP212 nM
SDX-7539Human MetAP2120 µM
Anticancer agent 51MetAPKi of 731.62 nM
MRSA Growth InhibitorS. aureus MetAP1 µM

Experimental Protocol: Biochemical Assay for MetAP Inhibition

This section details a standard biochemical assay to determine the IC50 of inhibitors against MetAP enzymes.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of MetAP by 50%.

Materials:

  • MetAP enzyme (e.g., human MetAP1 or MetAP2)

  • Test inhibitor (e.g., this compound)

  • Substrate: MAS tripeptide (Methionine-Alanine-Serine)

  • Assay buffer

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • Prepare a solution of the MetAP enzyme in the assay buffer.

    • In a microplate, add the MetAP enzyme solution to wells containing serial dilutions of the test inhibitor.

    • Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (blank).

    • Pre-incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • To initiate the enzymatic reaction, add the MAS tripeptide substrate to all wells.

  • Absorbance Measurement:

    • Immediately measure the absorbance of the plate at 450 nm using a microplate reader. This is the initial reading (T0).

    • Incubate the plate for a defined period (e.g., 45 minutes) at a controlled temperature.

    • After the incubation period, take a second absorbance measurement at 450 nm (T45).

  • Data Analysis:

    • Calculate the enzyme activity for each well by subtracting the initial absorbance reading from the final absorbance reading (T45 - T0).

    • Normalize the enzyme activity in the inhibitor-treated wells to the activity in the control wells (no inhibitor).

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition.[1]

Visualizations

Methionine Aminopeptidase (MetAP) Signaling Pathway

Methionine aminopeptidases play a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptides. MetAP2, in particular, has been shown to influence cell survival and proliferation through various signaling pathways. Inhibition of MetAP2 can lead to the downregulation of the anti-apoptotic protein Bcl-2 and affect the eIF2α and ERK signaling pathways, which are critical for protein synthesis and cell growth.[2][3]

MetAP_Signaling_Pathway cluster_0 MetAP2 Inhibition cluster_1 Downstream Effects MetAP_Inhibitor MetAP Inhibitor (e.g., this compound) MetAP2 MetAP2 MetAP_Inhibitor->MetAP2 Inhibits eIF2a eIF2α Pathway MetAP2->eIF2a Regulates ERK ERK Pathway MetAP2->ERK Regulates Bcl2 Bcl-2 (Anti-apoptotic) MetAP2->Bcl2 Downregulates Protein_Synthesis Protein Synthesis eIF2a->Protein_Synthesis Cell_Survival Cell Survival & Proliferation ERK->Cell_Survival Bcl2->Cell_Survival Promotes

Caption: Simplified signaling pathway of MetAP2 and its inhibition.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps involved in the biochemical assay for determining the IC50 value of a MetAP inhibitor.

IC50_Workflow Start Start: Prepare Reagents Pre_incubation Pre-incubate MetAP Enzyme with Inhibitor Dilutions Start->Pre_incubation Add_Substrate Add MAS Tripeptide Substrate Pre_incubation->Add_Substrate Initial_Read Measure Initial Absorbance (T0) at 450 nm Add_Substrate->Initial_Read Incubation Incubate for 45 minutes Initial_Read->Incubation Final_Read Measure Final Absorbance (T45) at 450 nm Incubation->Final_Read Calculate_Activity Calculate Enzyme Activity (T45 - T0) Final_Read->Calculate_Activity Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Activity->Plot_Data Determine_IC50 Determine IC50 from Dose-Response Curve Plot_Data->Determine_IC50 End End: IC50 Value Determine_IC50->End

Caption: Workflow for MetAP inhibitor IC50 determination.

References

A Researcher's Guide to Control Experiments for ecMetAP-IN-1 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the potent E. coli methionine aminopeptidase (B13392206) inhibitor, ecMetAP-IN-1, rigorous experimental design is paramount to validate its efficacy and specificity. This guide provides a comparative framework for essential control experiments, presenting supporting data and detailed protocols to ensure the reliability and reproducibility of your findings.

Methionine aminopeptidases (MetAPs) are crucial metalloenzymes that cleave the N-terminal methionine from nascent proteins, a vital process for protein maturation and cellular viability.[1][2] Their essential role, particularly in bacteria, makes them attractive targets for novel antibacterial agents.[1][3] this compound has been identified as a potent inhibitor of the E. coli MetAP (ecMetAP), demonstrating the need for comprehensive studies to characterize its activity.[4][5][6]

Comparative Performance of MetAP Inhibitors

To objectively evaluate the performance of this compound, it is crucial to compare its potency against other known MetAP inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

InhibitorTargetIC50Notes
This compound ecMetAP (E. coli)2.086 µMA potent inhibitor of bacterial MetAP.[4][5][6]
A-800141 MetAP212 nMOrally active and selective for MetAP2 over MetAP1.[4]
MetAP136 µMDemonstrates high selectivity for MetAP2.[4]
M8891 MetAP254 nMA reversible and brain-penetrant MetAP2 inhibitor.[4]
MetAP1>10 µMHighly selective for MetAP2.[4]
Fumagillin (B1674178) Analogs (e.g., Beloranib, TNP-470, PPI-2458) MetAP2Potent (nM range)A well-established class of irreversible MetAP2 inhibitors used in anti-angiogenesis and obesity studies.[7][8][9][10][11]
SDX-7539 MetAP2120 µM (HUVEC proliferation)A selective inhibitor of MetAP2 with antitumor activity.[4]

Key Control Experiments and Methodologies

To validate the specific inhibitory action of this compound, a series of control experiments should be integrated into your study design. These controls are essential for distinguishing on-target effects from off-target activities or experimental artifacts.

Experimental Workflow for Assessing MetAP Inhibition

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A 1. Enzyme Activity Baseline (ecMetAP + Substrate) B 2. Test Inhibition (ecMetAP + Substrate + this compound) A->B C 3. Negative Control (ecMetAP + Substrate + Vehicle) A->C D 4. Positive Control (ecMetAP + Substrate + Known Inhibitor) A->D I Data Analysis (Compare inhibition, growth curves, etc.) B->I C->I D->I E 5. Test Compound Effect (E. coli culture + this compound) F 6. Vehicle Control (E. coli culture + Vehicle) G 7. Target Engagement Control (E. coli with MetAP knockdown/mutation + this compound) H 8. Off-Target Control (Mammalian cells + this compound) E->I F->I G->I H->I

Caption: Workflow for testing this compound from biochemical to cell-based assays.

Logical Framework for Control Experiments

G cluster_0 Hypothesis: this compound inhibits E. coli growth via ecMetAP cluster_1 Control Experiments to Validate On-Target Effect A This compound B ecMetAP A->B Inhibits F Mutated/Inactive ecMetAP A->F H Human MetAP (e.g., MetAP2) A->H C E. coli Growth Inhibition B->C Is essential for D Inactive Analog of this compound E No Inhibition of E. coli Growth D->E G No Inhibition of E. coli Growth by this compound F->G I Minimal/No Inhibition by this compound H->I

Caption: Control experiments to confirm on-target activity of this compound.

Experimental Protocols

Biochemical Assay for ecMetAP Inhibition

This protocol is adapted from established methods for measuring MetAP activity.[12][13]

Objective: To determine the IC50 value of this compound against purified E. coli Methionine Aminopeptidase.

Materials:

  • Purified recombinant ecMetAP

  • Peptide substrate (e.g., Met-Gly-Met-Met)

  • Assay Buffer: 30 mM HEPES (pH 7.4), 150 mM NaCl, 0.1 mM CoCl2[12]

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Positive control inhibitor (optional, a known broad-spectrum MetAP inhibitor)

  • Reaction quench solution (e.g., 10% Trifluoroacetic acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Prepare Reagents: Dilute this compound and any other inhibitors to desired concentrations in the assay buffer. The final DMSO concentration in the reaction should be kept constant across all wells (typically ≤1%).

  • Reaction Setup: In a microtiter plate, combine the assay buffer, ecMetAP enzyme (e.g., final concentration of 10-100 nM), and varying concentrations of this compound, vehicle (DMSO), or positive control inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for 15 minutes at room temperature to allow for binding.

  • Initiate Reaction: Start the reaction by adding the peptide substrate (e.g., final concentration of 100 µM).

  • Incubation: Let the reaction proceed for a set time (e.g., 30-60 minutes) at 37°C, ensuring the reaction is in the linear range.

  • Quench Reaction: Stop the reaction by adding the quench solution (e.g., TFA).

  • Analysis: Analyze the samples by reverse-phase HPLC to separate the cleaved product from the unreacted substrate. Quantify the peak areas to determine the extent of enzymatic activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Negative and Positive Controls
  • Vehicle Control (Negative Control): This is the most critical control. The vehicle in which the inhibitor is dissolved (commonly DMSO) is added to the reaction at the same final concentration as in the experimental wells.[12] This accounts for any effect the solvent might have on enzyme activity.

  • No-Enzyme Control (Negative Control): A reaction mixture containing the substrate and buffer but no enzyme. This control ensures that the substrate does not spontaneously degrade under the assay conditions.

  • Known Inhibitor (Positive Control): Using a well-characterized, potent inhibitor of MetAPs (e.g., fumagillin or TNP-470 for MetAP2, or a broad-spectrum inhibitor if available) helps validate the assay system.[7][11] If this control fails to show inhibition, it indicates a problem with the assay itself.

Specificity and On-Target Validation Controls
  • Counter-Screening: Test this compound against other metalloenzymes, particularly human MetAP1 and MetAP2, to determine its selectivity.[4][11] High selectivity for the bacterial enzyme over human counterparts is a desirable characteristic for a potential therapeutic.

  • Inactive Compound Control: If available, use a structurally similar but biologically inactive analog of this compound. This control helps to rule out non-specific inhibition due to compound aggregation or other artifacts.

  • Target Knockdown/Mutant (in cell-based assays): In cellular assays, demonstrating that this compound has a reduced effect on E. coli strains where the map gene (encoding ecMetAP) is knocked down, knocked out, or mutated to an inactive form provides strong evidence of on-target activity.[1] The essentiality of the map gene often requires the use of conditional knockdown systems.[1]

References

A Researcher's Guide to Control Experiments for ecMetAP-IN-1 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the potent E. coli methionine aminopeptidase inhibitor, ecMetAP-IN-1, rigorous experimental design is paramount to validate its efficacy and specificity. This guide provides a comparative framework for essential control experiments, presenting supporting data and detailed protocols to ensure the reliability and reproducibility of your findings.

Methionine aminopeptidases (MetAPs) are crucial metalloenzymes that cleave the N-terminal methionine from nascent proteins, a vital process for protein maturation and cellular viability.[1][2] Their essential role, particularly in bacteria, makes them attractive targets for novel antibacterial agents.[1][3] this compound has been identified as a potent inhibitor of the E. coli MetAP (ecMetAP), demonstrating the need for comprehensive studies to characterize its activity.[4][5][6]

Comparative Performance of MetAP Inhibitors

To objectively evaluate the performance of this compound, it is crucial to compare its potency against other known MetAP inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

InhibitorTargetIC50Notes
This compound ecMetAP (E. coli)2.086 µMA potent inhibitor of bacterial MetAP.[4][5][6]
A-800141 MetAP212 nMOrally active and selective for MetAP2 over MetAP1.[4]
MetAP136 µMDemonstrates high selectivity for MetAP2.[4]
M8891 MetAP254 nMA reversible and brain-penetrant MetAP2 inhibitor.[4]
MetAP1>10 µMHighly selective for MetAP2.[4]
Fumagillin Analogs (e.g., Beloranib, TNP-470, PPI-2458) MetAP2Potent (nM range)A well-established class of irreversible MetAP2 inhibitors used in anti-angiogenesis and obesity studies.[7][8][9][10][11]
SDX-7539 MetAP2120 µM (HUVEC proliferation)A selective inhibitor of MetAP2 with antitumor activity.[4]

Key Control Experiments and Methodologies

To validate the specific inhibitory action of this compound, a series of control experiments should be integrated into your study design. These controls are essential for distinguishing on-target effects from off-target activities or experimental artifacts.

Experimental Workflow for Assessing MetAP Inhibition

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A 1. Enzyme Activity Baseline (ecMetAP + Substrate) B 2. Test Inhibition (ecMetAP + Substrate + this compound) A->B C 3. Negative Control (ecMetAP + Substrate + Vehicle) A->C D 4. Positive Control (ecMetAP + Substrate + Known Inhibitor) A->D I Data Analysis (Compare inhibition, growth curves, etc.) B->I C->I D->I E 5. Test Compound Effect (E. coli culture + this compound) F 6. Vehicle Control (E. coli culture + Vehicle) G 7. Target Engagement Control (E. coli with MetAP knockdown/mutation + this compound) H 8. Off-Target Control (Mammalian cells + this compound) E->I F->I G->I H->I

Caption: Workflow for testing this compound from biochemical to cell-based assays.

Logical Framework for Control Experiments

G cluster_0 Hypothesis: this compound inhibits E. coli growth via ecMetAP cluster_1 Control Experiments to Validate On-Target Effect A This compound B ecMetAP A->B Inhibits F Mutated/Inactive ecMetAP A->F H Human MetAP (e.g., MetAP2) A->H C E. coli Growth Inhibition B->C Is essential for D Inactive Analog of this compound E No Inhibition of E. coli Growth D->E G No Inhibition of E. coli Growth by this compound F->G I Minimal/No Inhibition by this compound H->I

Caption: Control experiments to confirm on-target activity of this compound.

Experimental Protocols

Biochemical Assay for ecMetAP Inhibition

This protocol is adapted from established methods for measuring MetAP activity.[12][13]

Objective: To determine the IC50 value of this compound against purified E. coli Methionine Aminopeptidase.

Materials:

  • Purified recombinant ecMetAP

  • Peptide substrate (e.g., Met-Gly-Met-Met)

  • Assay Buffer: 30 mM HEPES (pH 7.4), 150 mM NaCl, 0.1 mM CoCl2[12]

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Positive control inhibitor (optional, a known broad-spectrum MetAP inhibitor)

  • Reaction quench solution (e.g., 10% Trifluoroacetic acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Prepare Reagents: Dilute this compound and any other inhibitors to desired concentrations in the assay buffer. The final DMSO concentration in the reaction should be kept constant across all wells (typically ≤1%).

  • Reaction Setup: In a microtiter plate, combine the assay buffer, ecMetAP enzyme (e.g., final concentration of 10-100 nM), and varying concentrations of this compound, vehicle (DMSO), or positive control inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for 15 minutes at room temperature to allow for binding.

  • Initiate Reaction: Start the reaction by adding the peptide substrate (e.g., final concentration of 100 µM).

  • Incubation: Let the reaction proceed for a set time (e.g., 30-60 minutes) at 37°C, ensuring the reaction is in the linear range.

  • Quench Reaction: Stop the reaction by adding the quench solution (e.g., TFA).

  • Analysis: Analyze the samples by reverse-phase HPLC to separate the cleaved product from the unreacted substrate. Quantify the peak areas to determine the extent of enzymatic activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Negative and Positive Controls
  • Vehicle Control (Negative Control): This is the most critical control. The vehicle in which the inhibitor is dissolved (commonly DMSO) is added to the reaction at the same final concentration as in the experimental wells.[12] This accounts for any effect the solvent might have on enzyme activity.

  • No-Enzyme Control (Negative Control): A reaction mixture containing the substrate and buffer but no enzyme. This control ensures that the substrate does not spontaneously degrade under the assay conditions.

  • Known Inhibitor (Positive Control): Using a well-characterized, potent inhibitor of MetAPs (e.g., fumagillin or TNP-470 for MetAP2, or a broad-spectrum inhibitor if available) helps validate the assay system.[7][11] If this control fails to show inhibition, it indicates a problem with the assay itself.

Specificity and On-Target Validation Controls
  • Counter-Screening: Test this compound against other metalloenzymes, particularly human MetAP1 and MetAP2, to determine its selectivity.[4][11] High selectivity for the bacterial enzyme over human counterparts is a desirable characteristic for a potential therapeutic.

  • Inactive Compound Control: If available, use a structurally similar but biologically inactive analog of this compound. This control helps to rule out non-specific inhibition due to compound aggregation or other artifacts.

  • Target Knockdown/Mutant (in cell-based assays): In cellular assays, demonstrating that this compound has a reduced effect on E. coli strains where the map gene (encoding ecMetAP) is knocked down, knocked out, or mutated to an inactive form provides strong evidence of on-target activity.[1] The essentiality of the map gene often requires the use of conditional knockdown systems.[1]

References

Safety Operating Guide

Proper Disposal of ecMetAP-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, consult the Safety Data Sheet (SDS) for ecMetAP-IN-1 before handling or disposal. This document provides comprehensive safety and disposal information tailored to researchers, scientists, and drug development professionals. The following guide summarizes key procedures and safety protocols for the proper disposal of this compound, ensuring a safe laboratory environment and regulatory compliance.

Step-by-Step Disposal Protocol

Proper disposal of this compound, as with any chemical reagent, is crucial to prevent environmental contamination and ensure personnel safety. Adherence to institutional and local regulations is mandatory.

  • Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.[1]

  • Waste Identification and Segregation:

    • Unused or expired solid this compound should be disposed of as chemical waste.

    • Solutions of this compound should be collected in a designated, sealed, and properly labeled waste container. Do not mix with other incompatible waste streams.

    • Contaminated materials, such as pipette tips, tubes, and paper towels, should also be collected in a designated hazardous waste container.

  • Container Management:

    • Use only approved, leak-proof, and chemically compatible containers for waste collection.

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Keep the waste container closed when not in use and store it in a designated, well-ventilated, and secure area away from incompatible materials.

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated.[1]

    • For solid spills, carefully sweep up the material to avoid dust formation and place it in a suitable container for disposal.[1]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.[1]

Safety and Handling Data

While a specific Safety Data Sheet for this compound is not widely available, data for a compound with the same CAS number (7471-12-7) provides the following information.

PropertyValueSource
Physical State Powder Solid[1]
Appearance Beige[1]
Melting Point 117 - 122 °C / 242.6 - 251.6 °F[1]
Handling Precautions Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation.[1]
Storage Handle in accordance with good industrial hygiene and safety practice.[1]

Mechanism of Action: Enzyme Inhibition

This compound is an inhibitor of Methionine Aminopeptidase (MetAP), an enzyme crucial for protein maturation. The following diagram illustrates the general principle of enzyme inhibition.

EnzymeInhibition cluster_0 Normal Enzyme Function cluster_1 Inhibition by this compound Enzyme MetAP Enzyme Product Cleaved Product Enzyme->Product catalyzes Substrate Methionine-containing Substrate Substrate->Enzyme InhibitedEnzyme MetAP Enzyme Blocked No Product Formed InhibitedEnzyme->Blocked is inactive Inhibitor This compound Inhibitor->InhibitedEnzyme binds to

Figure 1. Generalized workflow of MetAP enzyme inhibition by this compound.

This guide provides essential information for the proper disposal of this compound. Always prioritize safety and consult your institution's specific protocols and the substance's Safety Data Sheet.

References

Proper Disposal of ecMetAP-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, consult the Safety Data Sheet (SDS) for ecMetAP-IN-1 before handling or disposal. This document provides comprehensive safety and disposal information tailored to researchers, scientists, and drug development professionals. The following guide summarizes key procedures and safety protocols for the proper disposal of this compound, ensuring a safe laboratory environment and regulatory compliance.

Step-by-Step Disposal Protocol

Proper disposal of this compound, as with any chemical reagent, is crucial to prevent environmental contamination and ensure personnel safety. Adherence to institutional and local regulations is mandatory.

  • Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.[1]

  • Waste Identification and Segregation:

    • Unused or expired solid this compound should be disposed of as chemical waste.

    • Solutions of this compound should be collected in a designated, sealed, and properly labeled waste container. Do not mix with other incompatible waste streams.

    • Contaminated materials, such as pipette tips, tubes, and paper towels, should also be collected in a designated hazardous waste container.

  • Container Management:

    • Use only approved, leak-proof, and chemically compatible containers for waste collection.

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Keep the waste container closed when not in use and store it in a designated, well-ventilated, and secure area away from incompatible materials.

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated.[1]

    • For solid spills, carefully sweep up the material to avoid dust formation and place it in a suitable container for disposal.[1]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.[1]

Safety and Handling Data

While a specific Safety Data Sheet for this compound is not widely available, data for a compound with the same CAS number (7471-12-7) provides the following information.

PropertyValueSource
Physical State Powder Solid[1]
Appearance Beige[1]
Melting Point 117 - 122 °C / 242.6 - 251.6 °F[1]
Handling Precautions Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation.[1]
Storage Handle in accordance with good industrial hygiene and safety practice.[1]

Mechanism of Action: Enzyme Inhibition

This compound is an inhibitor of Methionine Aminopeptidase (MetAP), an enzyme crucial for protein maturation. The following diagram illustrates the general principle of enzyme inhibition.

EnzymeInhibition cluster_0 Normal Enzyme Function cluster_1 Inhibition by this compound Enzyme MetAP Enzyme Product Cleaved Product Enzyme->Product catalyzes Substrate Methionine-containing Substrate Substrate->Enzyme InhibitedEnzyme MetAP Enzyme Blocked No Product Formed InhibitedEnzyme->Blocked is inactive Inhibitor This compound Inhibitor->InhibitedEnzyme binds to

Figure 1. Generalized workflow of MetAP enzyme inhibition by this compound.

This guide provides essential information for the proper disposal of this compound. Always prioritize safety and consult your institution's specific protocols and the substance's Safety Data Sheet.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ecMetAP-IN-1
Reactant of Route 2
Reactant of Route 2
ecMetAP-IN-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.